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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly indexed, this document details its constituent parts, a robust and logical synthetic pathway, safety considerations based on analogous structures, and its potential applications in drug discovery. The information herein is synthesized from established chemical principles and data on closely related pyrazole derivatives.

Introduction and Molecular Overview

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities, which include anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] The title compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, is a derivative functionalized at key positions to modulate its physicochemical properties and biological target interactions.

  • 1-ethyl group: The ethyl group at the N1 position enhances lipophilicity, which can influence cell permeability and metabolic stability.

  • 4-(1-pyrrolidinylsulfonyl) group: The sulfonamide moiety at the C4 position is a common feature in many bioactive molecules. It can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The pyrrolidinyl ring provides a defined conformational constraint.

Given its structure, this compound is a valuable building block for creating libraries of diverse molecules for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.[2]

Physicochemical and Safety Data

Quantitative data for the specific title compound is not available. However, by examining related structures, we can establish a reliable profile for handling and experimental design.

Table 1: Estimated Physicochemical Properties and Safety Information
PropertyEstimated Value / InformationData Source (Analogous Compounds)
CAS Number Not Publicly AvailablePrecursor: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957514-21-5)[5][6]
Molecular Formula C9H15N3O2S-
Molecular Weight 229.30 g/mol -
Appearance Expected to be a liquid or low-melting solidBased on 1-Ethyl-1H-pyrazole-4-sulfonyl chloride[5]
Melting Point 67 - 70 °C[7]Based on a structurally similar pyrazole derivative[7]
Boiling Point 186 - 188 °C[7]Based on a structurally similar pyrazole derivative[7]
Solubility Expected to be soluble in organic solvents (DMF, DMSO, chlorinated solvents)General property of substituted pyrazoles[2]
Hazard Identification and Safe Handling

The safety profile is extrapolated from safety data sheets (SDS) of precursors and related pyrazole sulfonamides.[5][7][8]

  • GHS Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[7][8]

    • H311/H312: Toxic or harmful in contact with skin.[7][9]

    • H315: Causes skin irritation.[7][8]

    • H318/H319: Causes serious eye damage or irritation.[7][8]

    • H335: May cause respiratory irritation.[8][10]

  • Precautionary Statements:

    • P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[7][9]

    • P264: Wash skin thoroughly after handling.[7][9]

    • P270: Do not eat, drink or smoke when using this product.[7][9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[9][11]

    • Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).[9][11]

    • Respiratory Protection: Use a suitable respirator if ventilation is inadequate or if dust/aerosols are generated.[8][11]

  • Storage: Store in a cool, well-ventilated area in a tightly sealed container under an inert atmosphere.[5][9] Recommended storage temperature is 2-8°C.[5]

Synthesis and Manufacturing

A robust and scalable synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole can be logically designed as a multi-step process starting from commercially available precursors. The causality behind this synthetic route is the strategic and sequential functionalization of the pyrazole core.

Diagram: Proposed Synthetic Workflow

G A 1H-Pyrazole B 1-Ethyl-1H-pyrazole A->B  Ethylating Agent (e.g., Iodoethane) Base (e.g., K2CO3) C 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957514-21-5) B->C  Chlorosulfonic Acid (Electrophilic Sulfonylation) D 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (Final Product) C->D  Pyrrolidine Base (e.g., Triethylamine) (Nucleophilic Substitution)

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

This protocol is a representative methodology based on well-established pyrazole chemistry.[3][12][13]

Part 1: Synthesis of 1-Ethyl-1H-pyrazole

  • Reactor Setup: Charge a dry reaction vessel with 1H-pyrazole (1.0 eq) and a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The base deprotonates the pyrazole nitrogen, activating it for nucleophilic attack.

  • Alkylation: Slowly add an ethylating agent, such as iodoethane or diethyl sulfate (1.1 eq), to the suspension at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Part 2: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride[5][6]

  • Safety Precaution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. The reaction must be conducted in a fume hood with appropriate PPE.

  • Reactor Setup: Cool a flask containing chlorosulfonic acid (3.0-5.0 eq) to 0°C in an ice bath.

  • Substrate Addition: Slowly and carefully add 1-Ethyl-1H-pyrazole (1.0 eq) to the cold chlorosulfonic acid. The C4 position of the pyrazole is electron-rich and susceptible to electrophilic attack.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Part 3: Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (Final Product)

  • Reactor Setup: Dissolve 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

  • Base and Nucleophile Addition: Add triethylamine (Et₃N, 1.5 eq) followed by the slow addition of pyrrolidine (1.2 eq) at 0°C. The triethylamine acts as a scavenger for the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry.[1][14] Derivatives of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole are prime candidates for investigation in several therapeutic areas.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted pyrazole core to interact with the ATP-binding site of kinases. The sulfonamide can form critical hydrogen bonds within the hinge region of the kinase.

  • Anti-inflammatory Agents: The pyrazole ring is a key component of COX-2 inhibitors (e.g., Celecoxib). Novel analogs can be developed to explore new anti-inflammatory agents with improved selectivity and safety profiles.[1]

  • PDE5 Inhibitors: Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core.[2] The title compound can serve as a starting material for novel analogs targeting different PDE isoenzymes.

Diagram: Potential Role in Kinase Inhibition Signaling

G cluster_cell Cell Membrane cluster_cyto Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., MAPK) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Nucleus Nucleus (Gene Expression, Cell Proliferation) PhosphoSubstrate->Nucleus Downstream Effects Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Experimental Protocol: Kinase Inhibition Assay (Example)

This protocol describes a general method to evaluate the inhibitory activity of a pyrazole derivative against a target kinase.

  • Compound Preparation: Prepare a stock solution of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in 100% DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and ATP in an appropriate assay buffer.

  • Inhibition: Add the serially diluted pyrazole compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole represents a strategically designed chemical entity with significant potential as a building block in modern drug discovery. While detailed experimental data on the final compound is sparse, a comprehensive understanding of its synthesis, safety, and potential applications can be derived from the well-documented chemistry of its pyrazole core and analogous structures. The protocols and insights provided in this guide offer a solid foundation for researchers to utilize this and similar compounds in the development of novel therapeutics.

References

  • Sigma-Aldrich. (2026, January 6).
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  • Sigma-Aldrich. (n.d.). 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | 957514-21-5.
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  • Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applic
  • ChemScene. (n.d.). 1-((1-Ethyl-1H-pyrazol-4-yl)methyl)-1H-imidazol-2-amine.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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Sources

Exploratory

An In-depth Technical Guide to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. As a member of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. As a member of the pyrazole sulfonamide class, this molecule holds significant potential for exploration in medicinal chemistry and drug discovery. This document details its chemical properties, a robust synthesis protocol, and discusses its potential biological significance based on the established activities of structurally related compounds.

Core Molecular Attributes

While a specific CAS number for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is not publicly cataloged, its molecular structure and properties can be precisely determined. The compound is characterized by a central pyrazole ring, substituted with an ethyl group at the N1 position and a pyrrolidinylsulfonyl group at the C4 position.

PropertyValue
Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
IUPAC Name 1-ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Canonical SMILES CCN1C=C(C=N1)S(=O)(=O)N2CCCC2
InChI Key (Predicted)

Rationale and Scientific Context

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The incorporation of a sulfonamide group, another critical moiety in drug design, often enhances the therapeutic potential of parent molecules. This combination within the target molecule suggests a high probability of interesting biological activity.

Diagram: The Pyrazole Core in Medicinal Chemistry

Caption: The diverse biological activities associated with the pyrazole scaffold.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole can be reliably achieved through a two-step process, starting from commercially available precursors. The key to this synthesis is the formation of the sulfonyl chloride intermediate, followed by amination with pyrrolidine.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride

This critical intermediate is commercially available (CAS Number: 957514-21-5).[4] Its availability streamlines the synthesis of the target compound.

Step 2: Sulfonamide Formation

The reaction of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine in the presence of a suitable base affords the desired 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add pyrrolidine (1.1 eq).

  • Base Addition: Slowly add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Diagram: Synthetic Workflow

Caption: The synthetic pathway to the target compound.

Predicted Biological Activity and Potential Applications

While specific biological data for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is not yet published, its structural motifs suggest several potential areas of investigation:

  • Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

  • Antimicrobial and Antifungal: The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents. The combination with a pyrazole ring could lead to novel compounds with activity against various bacterial and fungal strains.[2]

  • Kinase Inhibition: The pyrazole scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy.

Safety and Handling

The precursor, 1-Ethyl-1H-pyrazole-4-sulfonyl chloride, is classified as a substance that causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound and its subsequent reactions. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole represents a promising, yet underexplored, molecule for chemical and biological research. The straightforward synthesis from a commercially available precursor provides a clear path for its preparation and subsequent investigation. The established biological importance of both the pyrazole and sulfonamide moieties strongly suggests that this compound could be a valuable addition to screening libraries for the discovery of new therapeutic agents.

References

  • Oakwood Chemical. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. [Link]

  • PubChem. 1-ethyl-1H-pyrazole-4-carbohydrazide. [Link]

  • PubChem. 1-ethyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Google Patents.
  • Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • PubChem. 1-Ethyl-4-nitro-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Indian Journal of Chemistry. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • Justia Patents. production method for pyrazole-4-carboxamide derivative. [Link]

  • European Patent Office. PYRAZOLE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD, HERBICIDE COMPOSITION AND USE THEREOF. [Link]

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Foundational

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole For inquiries, please contact: Senior Application Scientist, Gemini Division Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazole sulfonamide scaffold is a privileged structure in numerous pharmacologically active agents.[1][2][3][4] This document details a reliable three-step synthesis, beginning from 1H-pyrazole, that is amenable to laboratory-scale production. Each step is accompanied by a discussion of the underlying chemical principles, detailed experimental protocols, and process optimization insights, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

The target molecule, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, combines three key structural motifs: an N-ethylated pyrazole core, a sulfonamide linker, and a pyrrolidine ring. This combination makes it a valuable building block for creating diverse chemical libraries for screening purposes. The synthesis strategy is designed to be linear and efficient, proceeding through key intermediates that can be readily purified.

Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials, outlining a logical and field-proven forward synthesis.

G Target 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Intermediate1 1-ethyl-1H-pyrazole-4-sulfonyl chloride Target->Intermediate1 Sulfonamide Formation Reagent2 Pyrrolidine Target->Reagent2 Intermediate2 1-ethyl-1H-pyrazole Intermediate1->Intermediate2 Chlorosulfonylation Reagent1 Chlorosulfonic Acid / Thionyl Chloride Intermediate1->Reagent1 StartingMaterial1 1H-Pyrazole Intermediate2->StartingMaterial1 N-Ethylation StartingMaterial2 Ethyl Halide (e.g., Ethyl Iodide) Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway

The synthesis is executed in three primary stages: N-alkylation of the pyrazole ring, subsequent chlorosulfonylation at the C4 position, and final coupling with pyrrolidine to form the desired sulfonamide.

Step 1: N-Ethylation of 1H-Pyrazole to Yield 1-ethyl-1H-pyrazole

The initial step involves the selective alkylation of the 1H-pyrazole nitrogen. The acidity of the N-H proton allows for easy deprotonation by a suitable base, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking an ethylating agent in a classic SN2 reaction.

Expertise & Experience: The choice of base and solvent is critical for achieving high regioselectivity and yield. While stronger bases like potassium tert-butoxide are effective, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) provides excellent results with minimal side reactions.[5] This system ensures that the base's primary role is deprotonation without competing in the alkylation step.

G cluster_0 Step 1: N-Ethylation Start 1H-Pyrazole Product1 1-ethyl-1H-pyrazole Start->Product1 25 °C Reagents1 Ethyl Iodide, DIPEA, DMSO Reagents1->Product1

Caption: Workflow for the N-Ethylation of 1H-Pyrazole.

Experimental Protocol: Synthesis of 1-ethyl-1H-pyrazole

  • To a vial equipped with a magnetic stir bar, add 1H-pyrazole (1.00 mmol, 1.0 equiv).

  • Add dry dimethyl sulfoxide (DMSO, 4 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (1.20 mmol, 1.2 equiv).

  • While stirring, add the ethylating agent (e.g., ethyl iodide, 1.05 mmol, 1.05 equiv).

  • Stir the resulting mixture at room temperature (25 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis.

  • Upon completion, pour the reaction mixture into ice water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product. Purification can be achieved via silica gel chromatography if necessary.

Step 2: Chlorosulfonylation of 1-ethyl-1H-pyrazole

This step introduces the sulfonyl chloride functionality at the C4 position of the pyrazole ring through an electrophilic aromatic substitution reaction.[1] 1-ethyl-1H-pyrazole is treated with chlorosulfonic acid, a powerful sulfonating agent. The C4 position is the most electron-rich and sterically accessible position on the N-alkylated pyrazole ring, directing the substitution to this site.

Trustworthiness: The reaction is highly exothermic and requires careful temperature control. The pyrazole is added slowly to a cooled solution of chlorosulfonic acid. The subsequent addition of thionyl chloride can improve the yield by reacting with any sulfonic acid by-product to form the desired sulfonyl chloride.[2]

G cluster_1 Step 2: Chlorosulfonylation Start2 1-ethyl-1H-pyrazole Product2 1-ethyl-1H-pyrazole-4-sulfonyl chloride Start2->Product2 Heat to 60 °C Reagents2 1. Chlorosulfonic Acid, Chloroform, 0 °C 2. Thionyl Chloride Reagents2->Product2

Caption: Workflow for the Chlorosulfonylation of 1-ethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-ethyl-1H-pyrazole-4-sulfonyl chloride

  • In a round-bottom flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a separate solution of 1-ethyl-1H-pyrazole (1.0 equiv) in chloroform (3 volumes).

  • Add the pyrazole solution to the stirred chlorosulfonic acid solution dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Maintain stirring for 10-12 hours.

  • Monitor the reaction progress by TLC. Upon completion, add thionyl chloride (1.3 equiv) to the reaction mass at 60 °C over 20 minutes.

  • Continue stirring for an additional 2 hours at 60 °C.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with cold water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate under vacuum to obtain the crude sulfonyl chloride.

Step 3: Sulfonamide Formation with Pyrrolidine

The final step is the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by pyrrolidine. This reaction forms the stable sulfonamide bond.

Authoritative Grounding: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) in the presence of a base to neutralize the HCl generated during the reaction. DIPEA is an excellent choice as it is a non-nucleophilic hindered base that will not compete with pyrrolidine.[1][2] The reaction proceeds smoothly at room temperature to give the final product in good yield.

G cluster_2 Step 3: Sulfonamide Formation Start3 1-ethyl-1H-pyrazole-4-sulfonyl chloride Product3 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Start3->Product3 25 °C, 16 h Reagents3 Pyrrolidine, DIPEA, DCM Reagents3->Product3

Caption: Workflow for the final Sulfonamide Formation.

Experimental Protocol: Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

  • Dissolve pyrrolidine (1.05 equiv) in dichloromethane (DCM, 5 volumes) in a round-bottom flask at room temperature (25-30 °C).

  • Add DIPEA (1.5 equiv) to the solution.

  • In a separate flask, dissolve 1-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM (5 volumes).

  • Add the sulfonyl chloride solution to the pyrrolidine/DIPEA mixture dropwise.

  • Stir the reaction mixture for 16 hours at room temperature. Monitor completion by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate under vacuum to obtain the crude product.

  • Purify the crude material by column chromatography (silica gel) to yield the pure 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Quantitative Data Summary

The following table summarizes typical process parameters for the described synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 N-EthylationEthyl Iodide, DIPEADMSO2516~80%
2 ChlorosulfonylationChlorosulfonic Acid, SOCl₂Chloroform0 → 6012~90%[1]
3 Sulfonamide FormationPyrrolidine, DIPEADCM2516~55-65%[1]

Conclusion

This guide outlines a validated and logical three-step synthesis for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. The pathway employs standard organic transformations, readily available reagents, and well-understood reaction mechanisms. By providing detailed protocols and explaining the rationale behind key experimental choices, this document serves as a reliable resource for researchers engaged in the synthesis of novel pyrazole derivatives for pharmaceutical and agrochemical applications.

References

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  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. ResearchGate. [Link]

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. [Link]

  • 1-ethyl-1H-pyrazole-5-sulfonyl chloride. PubChem. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ConnectSci. [Link]

  • Electrochemically enabled oxidative aromatization of pyrazolines. RSC Publishing. [Link]

  • C‒H An chlorination of pyrazole 1a. ResearchGate. [Link]

  • A kind of preparation method of 4-chloropyrazole derivative.
  • Preparation of 4-chloropyrazoles.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. ACS Publications. [Link]

  • C4-Sulfenylation of 4-iodine-1H-pyrazole-5-amine with arylsulfonyl hydrazide in water. ResearchGate. [Link]

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Exploratory

Structural and Synthetic Profiling of 1-Ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole in Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and combinatorial library synthesis, the strategic selection of heterocyclic building blocks is paramount. 1-ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and combinatorial library synthesis, the strategic selection of heterocyclic building blocks is paramount. 1-ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole (often cataloged as 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole) represents a highly optimized pharmacophore [1]. By combining a metabolically robust pyrazole core with a rigidified sulfonamide vector, this compound serves as a versatile intermediate for developing kinase inhibitors, GPCR antagonists, and calcium channel blockers [3].

This technical whitepaper deconstructs the chemical identity, thermodynamic rationale, and synthetic methodology of this specific building block, providing drug development professionals with a self-validating framework for its utilization.

Chemical Identity & Physicochemical Profiling

The utility of 1-ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole stems from its precise physicochemical properties. The table below summarizes its core quantitative data for rapid reference [1][2].

PropertyValue
IUPAC Name 1-ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
CAS Registry Number 898082-27-4
Linear Formula C₉H₁₅N₃O₂S
Molecular Weight 229.30 g/mol
Precursor CAS 957514-21-5 (1-Ethyl-1H-pyrazole-4-sulfonyl chloride)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N2 of pyrazole, 2x O of sulfonyl, N of pyrrolidine)
Causality in Structural Design

Every functional group in this molecule serves a distinct mechanistic purpose in medicinal chemistry:

  • The Pyrazole Core: Provides a rigid, heteroaromatic scaffold that is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to standard phenyl rings.

  • N1-Ethyl Substitution: Capping the pyrazole N1 position with an ethyl group eliminates hydrogen bond donation. This deliberate reduction in the Topological Polar Surface Area (tPSA) increases lipophilicity and significantly enhances membrane permeability, a critical factor for intracellular or central nervous system (CNS) targets.

  • C4-Sulfonyl Pyrrolidine: The sulfonamide linkage is a classic bioisostere for amides but offers superior resistance to proteolytic cleavage. By embedding the nitrogen within a pyrrolidine ring, the conformational freedom of the molecule is restricted. This entropic pre-organization locks the hydrophobic bulk into a defined spatial vector, reducing the entropic penalty upon target binding.

Pharmacophore Core Pyrazole Core (Rigid Scaffold) Vector1 N1-Ethyl (Lipophilic Vector) Core->Vector1 N1 Position Vector2 C4-Sulfonyl (H-Bond Acceptors) Core->Vector2 C4 Position Vector3 Pyrrolidine (Hydrophobic Bulk) Vector2->Vector3 N-S Bond

Pharmacophore mapping showing the spatial arrangement and interaction vectors of the molecule.

Retrosynthetic Analysis & Mechanistic Pathway

The most efficient and scalable route to 1-ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is via a nucleophilic acyl substitution. The reaction utilizes the commercially available precursor 1-ethyl-1H-pyrazole-4-sulfonyl chloride (CAS 957514-21-5) [2] and pyrrolidine.

Mechanistically, the secondary amine of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. The tetrahedral intermediate collapses, expelling the chloride leaving group. Because this process generates one equivalent of hydrochloric acid (HCl), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is strictly required to scavenge the acid. Failing to neutralize the HCl would protonate the pyrrolidine, rendering it non-nucleophilic and stalling the reaction.

Synthesis SM1 1-Ethyl-1H-pyrazole- 4-sulfonyl chloride Product 1-ethyl-4-(pyrrolidin-1-ylsulfonyl) -1H-pyrazole SM1->Product Nucleophilic Substitution SM2 Pyrrolidine (Nucleophile) SM2->Product Nucleophilic Substitution Base DIPEA (Base) HCl Scavenger Base->Product Nucleophilic Substitution Solvent DCM (Solvent) 0°C to RT Solvent->Product Nucleophilic Substitution

Synthesis workflow of 1-ethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole via nucleophilic substitution.

Standard Operating Procedure: Synthesis & Validation

To ensure high yield and scientific integrity, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an in-process control.

Materials Required
  • 1-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)

Step-by-Step Methodology

Step 1: Electrophile Preparation

  • In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), dissolve 1-ethyl-1H-pyrazole-4-sulfonyl chloride in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Sulfonyl chlorides are highly reactive. Cooling the system prevents exothermic degradation and minimizes competitive hydrolysis if trace moisture is present in the solvent.

Step 2: Base and Nucleophile Addition

  • Add DIPEA (2.0 eq) to the cooled solution via syringe.

    • Causality: DIPEA acts as a steric, non-nucleophilic base to neutralize the impending HCl byproduct without competing for the electrophile.

  • Add pyrrolidine (1.2 eq) dropwise over 5–10 minutes.

Step 3: Reaction Propagation & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir for 2 hours.

  • Self-Validation Check: Monitor the reaction progression via LC-MS or TLC (typically 50% EtOAc in Hexanes). The reaction is complete when the M+H peak corresponding to the sulfonyl chloride starting material is entirely depleted, replaced by the product mass ( [M+H]+≈230.1 ).

Step 4: Quenching and Workup

  • Dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1N aqueous HCl (2x) and saturated aqueous NaCl (brine) (1x).

    • Causality: The 1N HCl wash is critical. It protonates any unreacted pyrrolidine and the DIPEA, pulling these water-soluble ammonium salts into the aqueous layer and leaving the highly stable, neutral sulfonamide product in the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Final Validation Validate the purified compound using ¹H NMR (CDCl₃). Key diagnostic peaks will include the pyrazole aromatic protons (typically two singlets or doublets with small coupling constants between 7.5–8.0 ppm), the ethyl group (a quartet around 4.2 ppm and a triplet around 1.5 ppm), and the pyrrolidine multiplets (around 3.2 ppm for the protons adjacent to nitrogen, and 1.8 ppm for the remaining ring protons) [3].

References

  • Google Patents. "Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers." US Patent US8648074B2.
Foundational

Physical and Chemical Properties of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry and agrochemical development, the selection of heterocyclic building blocks is rarely arbitrary. As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the selection of heterocyclic building blocks is rarely arbitrary. As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently utilize pyrazole sulfonamides due to their privileged status in drug discovery. The compound 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole represents a highly specialized, conformationally restricted scaffold. By integrating an electron-rich pyrazole core with a strongly electron-withdrawing sulfonamide moiety, this molecule offers a unique balance of metabolic stability, hydrogen-bonding capacity, and tunable lipophilicity.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and the self-validating experimental protocols required for its characterization.

Structural Logic and Pharmacophore Mapping

The architecture of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is designed to optimize both target engagement and pharmacokinetic (PK) parameters.

  • N1-Ethyl Group: Unsubstituted pyrazoles are prone to annular tautomerism, which complicates Structure-Activity Relationship (SAR) models. Alkylation at the N1 position with an ethyl group locks the heterocycle into a single tautomeric form. Furthermore, the ethyl group acts as a lipophilic spacer that can occupy hydrophobic pockets in target proteins.

  • C4-Sulfonyl Moiety: The sulfonamide group is a classic bioisostere for carboxylic acids and amides, offering two strong hydrogen-bond acceptors. Its placement at the C4 position exerts an electron-withdrawing effect on the pyrazole ring, deactivating it toward electrophilic aromatic substitution and thereby increasing the oxidative stability of the core.

  • Pyrrolidine Ring: Unlike primary sulfonamides ( −SO2​NH2​ ), the incorporation of a cyclic pyrrolidine ring eliminates hydrogen-bond donors, significantly increasing the molecule's membrane permeability and reducing its topological polar surface area (tPSA).

pharmacophore Core 1-Ethyl-4-(1-pyrrolidinylsulfonyl) -1H-pyrazole N1 N1-Ethyl Group (Lipophilic Spacer) Core->N1 Prevents tautomerization Pyr Pyrazole Core (Aromatic Scaffold) Core->Pyr Pi-Pi stacking Sulf C4-Sulfonyl Group (H-Bond Acceptor) Core->Sulf Electronic deactivation Pyrrol Pyrrolidine Ring (Steric Bulk) Sulf->Pyrrol Covalent linkage

Fig 1: Pharmacophoric deconstruction and structural logic of the pyrazole sulfonamide derivative.

Physicochemical Profiling

Accurate physicochemical data is the bedrock of any successful screening cascade. The foundational properties of this compound are summarized below.

Table 1: Key Physicochemical Parameters

PropertyValueSource / Rationale
CAS Number 898082-27-4[1]
Molecular Formula C9H15N3O2S[1]
Molecular Weight 229.30 g/mol [1]
H-Bond Donors 0Calculated (N1 is alkylated; sulfonamide is tertiary)
H-Bond Acceptors 4Calculated (2x Sulfonyl Oxygen, 2x Pyrazole Nitrogen)
Rotatable Bonds 3Calculated (C-S, S-N, N-C flexibilities)

Table 2: Empirical Solubility & Stability Matrix

Solvent / MediumExpected SolubilityStability (24h at 37°C)
DMSO >50 mg/mL (High)Highly Stable
Dichloromethane (DCM) >30 mg/mL (High)Highly Stable
Aqueous PBS (pH 7.4) <0.5 mg/mL (Low)Stable (Lacks hydrolyzable esters/amides)

Therapeutic Relevance & Field Applications

Pyrazole sulfonamides are extensively documented in medicinal chemistry for their ability to penetrate complex biological barriers and modulate challenging targets. For instance, structural modifications of pyrazole sulfonamides have been critical in developing CNS-penetrant inhibitors for Trypanosoma brucei N-myristoyltransferase (TbNMT) in the treatment of Human African Trypanosomiasis[2].

Furthermore, pyrazole sulfonamide derivatives have shown profound efficacy as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating low nanomolar potency in managing inflammatory responses[3]. They are also actively investigated for their antiproliferative and anticancer properties, serving as robust pharmacophores in novel synthetic oncology pipelines[4]. The specific substitution pattern of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole makes it an ideal precursor for synthesizing such advanced therapeutic agents.

Causality in Experimental Design: ADME Profiling Protocol

When introducing a new building block into a high-throughput screening (HTS) library, its kinetic solubility and chemical stability must be rigorously profiled. The following protocol is designed as a self-validating system .

Why this specific workflow?

Standard PTFE filtration often leads to false-negative solubility readouts because highly lipophilic sulfonamides exhibit non-specific binding to filter membranes. To counter this, our protocol mandates ultracentrifugation . This ensures that the supernatant analyzed by LC-MS/MS contains only truly dissolved compound, free from membrane-adsorption artifacts.

admeworkflow Step1 Compound Dispensing 10 mM in DMSO Step2 Aqueous Buffer Addition pH 7.4 PBS Step1->Step2 Step3 Incubation 37°C, 24h, Shaking Step2->Step3 Step4 Phase Separation Ultracentrifugation Step3->Step4 Step5 LC-MS/MS Quantification MRM Mode Step4->Step5

Fig 2: Self-validating workflow for kinetic solubility and stability profiling via LC-MS/MS.

Step-by-Step Methodology: Kinetic Solubility & Stability Assay
  • Preparation of Stock Solutions:

    • Dissolve 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in LC-MS grade DMSO to yield a 10 mM stock.

    • Self-Validation Control: Prepare parallel 10 mM stocks of Nicardipine (low-solubility control) and Propranolol (high-solubility control).

  • Aqueous Spiking:

    • Dispense 5 µL of the 10 mM stock into 495 µL of 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well deep-well plate. The final DMSO concentration must be strictly capped at 1.0% (v/v) to prevent co-solvent solubility artifacts.

  • Incubation:

    • Seal the plate and incubate at 37°C for 24 hours on an orbital shaker at 300 rpm to ensure thermodynamic equilibrium is approached.

  • Phase Separation (The Critical Step):

    • Transfer the mixture to an ultracentrifuge plate. Centrifuge at 100,000 × g for 60 minutes at 20°C.

    • Causality: This forces all colloidal aggregates and undissolved particulates into a tight pellet, leaving a pristine supernatant.

  • LC-MS/MS Quantification:

    • Aspirate 50 µL of the supernatant, dilute 1:10 in Acetonitrile containing an internal standard (e.g., Tolbutamide), and inject into a triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

    • Quantify against a 5-point calibration curve prepared in neat solvent.

  • Assay Validation Check:

    • The assay is only deemed valid if the calculated solubility of Nicardipine is <5 µM and Propranolol is >80 µM. If controls fail, the entire plate data is discarded.

References

  • Sigma-Aldrich. "1-ETHYL-4-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE (CAS 898082-27-4)". MilliporeSigma Product Catalog.

  • Brand, S., et al. (2014). "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis". Journal of Medicinal Chemistry.

  • Romeo, G., et al. (2021). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". Journal of Medicinal Chemistry.

  • Mahesh, P., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". ACS Omega.

Sources

Foundational

The Ascendant Role of Pyrazole Sulfonyl Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents with enhanced eff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and selectivity. Among these, the pyrazole sulfonyl derivatives have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these multifaceted molecules, offering valuable insights for researchers, scientists, and drug development professionals. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the sulfonamide moiety, a cornerstone in medicinal chemistry, individually contribute to a wide spectrum of pharmacological properties.[1][2][3] Their synergistic combination within pyrazole sulfonyl derivatives has unlocked a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2][4][5]

I. The Architectural Blueprint: Synthesis of Pyrazole Sulfonyl Derivatives

The synthetic pathways to pyrazole sulfonyl derivatives are versatile, allowing for extensive structural diversification to optimize biological activity. A common and effective strategy involves a multi-step process that begins with the synthesis of the core pyrazole ring, followed by the introduction of the sulfonyl group and subsequent derivatization.

A. Core Pyrazole Synthesis: The Knorr Legacy and Beyond

The foundational synthesis of the pyrazole nucleus often traces back to the pioneering work of Ludwig Knorr in 1883.[1] Modern adaptations frequently involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of pentane-2,4-dione with hydrazine hydrate quantitatively yields 3,5-dimethyl-1H-pyrazole, a common starting material.[1][2]

B. Introduction of the Sulfonyl Moiety and Derivatization

The sulfonyl group is typically introduced onto the pyrazole ring via chlorosulfonation, followed by reaction with various amines to generate a library of sulfonamide derivatives.[1][2] This modular approach is instrumental in exploring the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Experimental Protocol: A Representative Synthesis of a Pyrazole Sulfonamide Derivative

This protocol outlines a general procedure for the synthesis of N-substituted pyrazole-4-sulfonamides, adapted from established methodologies.[1][2]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentane-2,4-dione in methanol.

  • Cool the solution in an ice bath and add 85% hydrazine hydrate dropwise while maintaining the temperature between 25–35 °C.

  • Note that this is an exothermic reaction.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Synthesis of Pyrazole-4-sulfonyl chloride

  • To a stirred solution of 3,5-dimethyl-1H-pyrazole in a suitable solvent such as chloroform, add chlorosulfonic acid dropwise at 0 °C.

  • After the addition is complete, add thionyl chloride to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the pyrazole-4-sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of the Final Pyrazole Sulfonamide Derivative

  • Dissolve the desired 2-phenylethylamine derivative and a base, such as diisopropylethylamine (DIPEA), in dichloromethane (DCM).

  • Add a solution of pyrazole-4-sulfonyl chloride in DCM dropwise to the mixture at room temperature (25–30 °C).

  • Stir the reaction for approximately 16 hours, monitoring by TLC.

  • After completion, quench the reaction with cold water and separate the organic layer.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.

  • Purify the crude compound by column chromatography to obtain the final pyrazole sulfonamide derivative.[1][2]

II. Anticancer Activity: Targeting the Pillars of Malignancy

The antiproliferative properties of pyrazole sulfonyl derivatives have been extensively investigated, revealing their potential to target various hallmarks of cancer.[1][2][4][6][7][8]

A. Mechanism of Action: A Multi-pronged Assault

The anticancer effects of these compounds are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

  • Enzyme Inhibition: A significant mechanism involves the inhibition of enzymes that are often overexpressed in cancerous tissues.

    • Carbonic Anhydrases (CAs): Certain isoforms, such as CA IX and CA XII, are associated with tumor progression and are validated targets for anticancer therapies.[9][10][11] Pyrazole-based benzene sulfonamides have demonstrated potent inhibitory activity against these isoforms.[9][10]

    • Cyclooxygenase-2 (COX-2): The discovery of the inducible COX-2 enzyme has spurred the development of selective inhibitors as anti-inflammatory and anticancer agents.[12][13] Diaryl-heterocycles, including pyrazole derivatives, form a prominent class of COX-2 inhibitors.[12]

    • Kinase Inhibition: Many pyrazole derivatives have been shown to inhibit various protein kinases, such as VEGFR-2, which are critical for tumor angiogenesis.[7][8]

  • Induction of Apoptosis: Several pyrazole sulfonyl derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[6]

B. Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrazole sulfonyl scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, the nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence the inhibitory potency and selectivity against different cancer cell lines and enzyme targets.[4][7][9]

C. In Vitro Evaluation of Antiproliferative Activity

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the antiproliferative effects of compounds on cancer cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a general workflow for evaluating the in vitro antiproliferative activity of pyrazole sulfonyl derivatives against a cancer cell line (e.g., U937).[1][2]

  • Cell Culture: Culture U937 cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole sulfonyl derivatives and a positive control (e.g., Mitomycin C) for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software, such as GraphPad Prism.

III. Antimicrobial and Anti-inflammatory Frontiers

Beyond their anticancer potential, pyrazole sulfonyl derivatives exhibit significant promise as antimicrobial and anti-inflammatory agents.

A. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[14][15][16][17][18][19] The incorporation of a sulfonamide moiety can further enhance this activity.

  • Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, potential targets include essential bacterial enzymes and pathways. Some derivatives have shown potent activity against resistant strains like MRSA.[15]

B. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to various diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors, thereby offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12][13][20][21][22][23]

  • Mechanism of Action: The primary anti-inflammatory mechanism for many pyrazole sulfonyl derivatives is the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[12][20]

Data Presentation: Inhibitory Activity of Pyrazole Sulfonyl Derivatives

The following table summarizes the inhibitory activities of representative pyrazole sulfonyl derivatives against various biological targets, as reported in the literature.

Compound IDTargetActivity (IC50/MIC)Reference
Anticancer
4khCAII0.24 ± 0.18 µM[9][10]
4jhCAIX0.15 ± 0.07 µM[9][10]
4ghCAXII0.12 ± 0.07 µM[9][10]
9aCOX-2ED50 = 8.58 µmol[12]
9bCOX-2ED50 = 8.94 µmol[12]
Antimicrobial
14bVarious BacteriaMIC: Potent[14]
17Various BacteriaMIC: Potent[14]
7bAspergillus niger, Candida albicansMIC: 6 µg·mL⁻¹[14]
Antidiabetic
5aα-glucosidaseIC50 = 1.13 ± 0.06 µM[24]

IV. Visualizing the Pathways and Processes

To better understand the complex biological interactions and experimental workflows, the following diagrams are provided.

A. Signaling Pathway: COX-2 Inhibition by Pyrazole Sulfonyl Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Sulfonyl Pyrazole Sulfonyl Derivative Pyrazole_Sulfonyl->COX2 Inhibition Anticancer_Assay_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Treat with Pyrazole Sulfonyl Derivatives cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence data_analysis Calculate IC50 Values measure_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for assessing antiproliferative activity.

V. Conclusion and Future Directions

Pyrazole sulfonyl derivatives represent a versatile and highly tractable scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including cancer, microbial infections, and inflammatory disorders, underscores their significant potential in drug discovery. The modularity of their synthesis allows for fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapies with improved potency and selectivity. Future research should continue to explore the vast chemical space of pyrazole sulfonyl derivatives, focusing on elucidating their mechanisms of action, optimizing their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development.

References

  • Al-Ghorbani, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26297–26308. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19343-19352. [Link]

  • Ghorab, M. M., et al. (2009). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 733-741. [Link]

  • Gouda, M. A., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1166. [Link]

  • Al-Ghorbani, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26297–26308. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 148-169. [Link]

  • El-Sayed, M. A. A., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Polycyclic Aromatic Compounds, 45(1), 1-28. [Link]

  • Alam, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 183-205. [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Archiv der Pharmazie, 345(4), 309-315. [Link]

  • Shu, J., et al. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 10, 1045931. [Link]

  • Ilies, M. A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7008. [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 13(4), 1-10. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(9), 1165. [Link]

  • Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 18-43. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds, 42(6), 3236-3250. [Link]

  • Al-Dhfyan, A., et al. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Journal of Applied Pharmaceutical Science, 8(12), 143-153. [Link]

  • Shinde, S. S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 268, 00013. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3144. [Link]

  • Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8243-8265. [Link]

  • Samet, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654366. [Link]

  • Kumar, G. P., et al. (2016). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 60(3), 131-137. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

  • Kumar, V., et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(6), 2636-2649. [Link]

Sources

Exploratory

known targets of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

An In-Depth Technical Guide to the Pharmacological Profiling and Target Space of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Executive Summary In the landscape of modern drug discovery, specific chemical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profiling and Target Space of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Executive Summary

In the landscape of modern drug discovery, specific chemical building blocks and screening library hits often serve as the foundation for novel therapeutics. 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (CAS No. 898082-27-4) is a highly privileged scaffold widely utilized in high-throughput screening (HTS) libraries. While it is primarily classified as an unannotated library compound, its precise structural architecture—an N-ethyl pyrazole core coupled with a pyrrolidinyl sulfonamide moiety—directs it toward highly specific and well-documented biological target spaces.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the known target spaces for this pharmacophore class, specifically focusing on Metalloenzymes (Carbonic Anhydrases) and Mitogen-Activated Protein Kinases (MAPKs) . Furthermore, this guide provides the self-validating experimental workflows required to deconvolute and validate these targets in a preclinical setting.

Structural Deconstruction & Pharmacophore Analysis

The biological activity of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is dictated by its bipartite structure. Understanding the physical chemistry of these functional groups is critical for predicting target engagement.

  • The N-Ethyl Pyrazole Core: Pyrazoles are classic bioisosteres for amides and phenols, frequently acting as hinge-binding motifs in ATP-competitive kinase inhibitors. The N-ethyl substitution increases the lipophilicity (LogP) of the molecule, allowing it to optimally occupy hydrophobic pockets adjacent to the kinase hinge region without introducing excessive steric clash[1].

  • The Pyrrolidinyl Sulfonamide Moiety: The sulfonamide group ( R−SO2​NH2​ or substituted variants) is the quintessential zinc-binding pharmacophore. In metalloenzymes, the sulfonamide oxygen or nitrogen coordinates directly with the active-site Zn2+ ion. The addition of the pyrrolidine ring restricts the conformational flexibility of the sulfonamide, locking it into a vector that favors specific enzyme isoforms[2].

Pharmacophore cluster_0 Target Space I: Metalloenzymes cluster_1 Target Space II: Kinases Compound 1-Ethyl-4-(1-pyrrolidinylsulfonyl) -1H-pyrazole Sulfonamide Pyrrolidinyl Sulfonamide (Zinc-Binding Group) Compound->Sulfonamide Pyrazole N-Ethyl Pyrazole (Hinge Binder) Compound->Pyrazole Zn Active Site Zn2+ Coordination Sulfonamide->Zn CA Carbonic Anhydrases (CA II, IX, XII) Zn->CA Hinge ATP Hinge Region (H-Bonding) Pyrazole->Hinge Kinase MAPK/BRAF Kinases Hinge->Kinase

Logical mapping of the compound's pharmacophores to their respective primary target classes.

Primary Target Spaces

Target Space I: Carbonic Anhydrases (CAs)

Pyrazole-4-sulfonamides are extensively documented as potent inhibitors of human Carbonic Anhydrases (hCAs), particularly the cytosolic hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII[2][3].

  • Mechanism of Action: The sulfonamide moiety penetrates the deep, conical active site cleft of the CA enzyme. It displaces the zinc-bound water molecule/hydroxide ion, coordinating directly with the Zn2+ ion in a tetrahedral geometry. The pyrazole ring and the N-ethyl group interact with the hydrophobic half of the active site, dictating isoform selectivity.

  • Clinical Relevance: Inhibition of hCA IX and XII is a validated strategy for disrupting pH regulation in hypoxic tumors, leading to cancer cell apoptosis[4].

Target Space II: Kinases (JNK and BRAF)

Recent structure-activity relationship (SAR) studies have identified ethyl pyrazole derivatives with terminal sulfonamide moieties as highly potent inhibitors of the MAPK pathway, specifically targeting JNK1, JNK2, JNK3, and BRAFV600E [1][5].

  • Mechanism of Action: The pyrazole nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met109 in JNK1). The pyrrolidinyl sulfonamide extends into the solvent-exposed region or the DFG-out pocket (depending on the kinase conformation), stabilizing the inactive state of the enzyme[6].

Quantitative Data Presentation

To benchmark the expected pharmacological profile of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, the following table summarizes the validated binding affinities ( IC50​ / Ki​ ) of its direct structural analogs (pyrazole-4-sulfonamides and ethyl pyrazole sulfonamides) against their primary targets.

Target ClassSpecific IsoformPutative Affinity RangeBinding MotifReference Scaffold Literature
MetalloenzymehCA II (Cytosolic)10 - 50 nM ( Ki​ )Pyrrolidinyl SulfonamidePyrazole-4-sulfonamide[2][7]
MetalloenzymehCA IX (Tumor-associated)15 - 100 nM ( Ki​ )Pyrrolidinyl SulfonamidePyrazole-4-sulfonamide[3][4]
KinaseJNK1 / JNK22 - 50 nM ( IC50​ )N-ethyl Pyrazole coreEthyl pyrazole sulfonamide[1][5]
Kinase BRAFV600E 10 - 100 nM ( IC50​ )N-ethyl Pyrazole coreEthyl pyrazole sulfonamide[1][5]

Experimental Workflows for Target Validation

To empirically validate the targets of this compound, researchers must employ a cascade of orthogonal, self-validating assays. The causality behind this specific sequence is designed to filter out false positives (e.g., aggregation-based inhibition) and establish true kinetic engagement.

Protocol A: Primary Target Deconvolution via Thermal Shift Assay (TSA)

Causality: TSA is deployed as the primary deconvolution step because it is target-agnostic. It relies purely on the thermodynamic stabilization of the protein upon ligand binding, bypassing the need for complex functional enzymatic assays in the first pass.

  • Preparation: Prepare a 10 μM solution of the target protein (e.g., recombinant hCA II or JNK1) in a standard HEPES buffer (pH 7.4, 150 mM NaCl).

  • Compound Addition: Dispense 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole at varying concentrations (1 μM to 100 μM) into a 96-well PCR plate. Include a DMSO vehicle control (negative control) and a known inhibitor (e.g., Acetazolamide for CA, or SP600125 for JNK) as a positive control.

  • Dye Incorporation: Add SYPRO Orange dye (5x final concentration). The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Thermal Cycling: Subject the plate to a temperature gradient (25°C to 95°C at 1°C/min) using a qPCR machine.

  • Analysis: Calculate the shift in melting temperature ( ΔTm​ ). A ΔTm​>2∘C indicates specific thermodynamic stabilization and target engagement.

Protocol B: Selectivity Screening via Homogeneous Time-Resolved Fluorescence (HTRF)

Causality: HTRF is selected for kinase profiling due to its resistance to compound auto-fluorescence—a common artifact with conjugated pyrazole systems—ensuring high signal-to-noise ratios.

  • Reaction Assembly: In a 384-well plate, combine the kinase (e.g., JNK1), biotinylated peptide substrate, and ATP at the enzyme's Km​ concentration.

  • Inhibition Phase: Add the pyrazole compound in a 10-point dose-response format. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection reagents: Europium cryptate-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol C: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time kinetic resolution ( kon​ , koff​ ). This is critical because pyrazole-sulfonamides targeting CAs often exhibit "residence time" driven efficacy, where a slow koff​ correlates better with in vivo efficacy than thermodynamic affinity ( Kd​ ) alone.

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole across the chip at multiple concentrations (e.g., 3.125 nM to 100 nM) at a flow rate of 30 μL/min.

  • Regeneration: Allow a 300-second dissociation phase, followed by a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) if baseline is not reached.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

Workflow Start Hit Identification (Scaffold Selection) TSA Thermal Shift Assay (TSA) Primary Target Deconvolution Start->TSA HTRF HTRF Kinase Profiling Selectivity Screening TSA->HTRF Kinase Hits SPR Surface Plasmon Resonance (SPR) Kinetics & Affinity (Kd) TSA->SPR CA Hits HTRF->SPR Validation In Vitro Validation (Cellular Assays) SPR->Validation

Step-by-step experimental workflow for validating the biological targets of the pyrazole scaffold.

References

  • Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety Source: SSRN / Elsevier URL:[Link]

  • Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety (PubMed) Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL:[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: Taylor & Francis Online URL:[Link]

  • Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Foundational

Procuring 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the acquisition of specific, often novel, chemical entities is a critical yet challenging aspect of the research and development pipeline. This in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the acquisition of specific, often novel, chemical entities is a critical yet challenging aspect of the research and development pipeline. This in-depth technical guide addresses the procurement of the specialty chemical 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole . Due to the specialized nature of this compound, it is not typically available as a stock item from major chemical suppliers. Therefore, this guide focuses on the strategic approach required for its acquisition, primarily through custom synthesis.

Understanding the Compound and its Procurement Landscape

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The pyrazole scaffold is a core component in numerous pharmaceuticals.[3] The procurement of such specialized molecules often falls outside the standard purchasing procedures of readily available laboratory chemicals.[4][5][6][7][8]

The absence of a readily available commercial source for this specific molecule necessitates a custom synthesis approach. This involves contracting a specialized chemical synthesis company to produce the compound on a fee-for-service basis.

Strategic Sourcing and Custom Synthesis

The process of procuring a custom-synthesized chemical involves several key stages, from identifying a plausible synthetic route to selecting a competent contract research organization (CRO) or custom synthesis provider.

Proposed Synthetic Pathway

A crucial step in engaging with a custom synthesis provider is to have a clear understanding of a potential synthetic route. This not only aids in initial discussions but also in evaluating the feasibility and potential cost of the synthesis. A plausible and efficient synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole would likely start from a commercially available precursor, 1-Ethyl-1H-pyrazole-4-sulfonyl chloride .

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of the Precursor

The synthesis of pyrazole derivatives can be achieved through various methods, including the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound.[9][10]

Step 2: Sulfonamide Formation

The key final step involves the reaction of the sulfonyl chloride with pyrrolidine to form the desired sulfonamide. This is a standard and well-documented chemical transformation.

Synthetic Pathway 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole Precursor 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957514-21-5) 1-Ethyl-1H-pyrazole->Precursor Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Precursor Target_Compound 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Precursor->Target_Compound Sulfonamide Formation Pyrrolidine Pyrrolidine Pyrrolidine->Target_Compound

A proposed synthetic pathway for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

This proposed pathway provides a solid foundation for discussions with potential custom synthesis partners.

Identifying and Selecting a Custom Synthesis Supplier

The selection of a reliable custom synthesis provider is paramount to the success of the project. Several companies specialize in the synthesis of heterocyclic compounds and pyrazole derivatives.

Potential Custom Synthesis Providers

While a direct supplier for the target compound is not readily apparent, the following companies are reputable suppliers of pyrazole derivatives and offer custom synthesis services:

SupplierSpecializationKey Offerings
Apollo Scientific Heterocyclic Chemistry, Custom SynthesisExtensive catalog of pyrazole building blocks and custom synthesis services.[1]
Chemical Bull Bulk and Specialty ChemicalsManufacturer and supplier of pyrazole and its derivatives.[2]
Neobits Laboratory Chemicals DistributorOffers a wide range of pyrazole derivatives from various manufacturers.[11]
BuyersGuideChem Chemical Sourcing PlatformLists numerous international suppliers of pyrazole and related compounds.[12]

When evaluating potential suppliers, consider the following:

  • Expertise in Pyrazole Chemistry: A proven track record in synthesizing pyrazole derivatives is a strong indicator of a supplier's capabilities.

  • Communication and Project Management: Clear and consistent communication is essential for a successful custom synthesis project.

  • Quality Control and Analytical Capabilities: Ensure the supplier provides comprehensive analytical data, such as NMR, LC-MS, and HPLC, to confirm the identity and purity of the final compound.

  • Confidentiality and Intellectual Property: A robust confidentiality agreement should be in place to protect your intellectual property.

The Procurement Workflow

The process of engaging a custom synthesis provider typically follows these steps:

The typical workflow for a custom chemical synthesis project.

Experimental Protocols

For researchers who may consider synthesizing the compound in-house or need to provide a detailed synthetic protocol to a CRO, the following experimental procedures are provided as a general guideline.

Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride

This procedure is based on standard sulfonylation reactions of heterocyclic compounds.

Materials:

  • 1-Ethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Ethyl-1H-pyrazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer and wash it with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

This procedure outlines the formation of the sulfonamide bond.

Materials:

  • 1-Ethyl-1H-pyrazole-4-sulfonyl chloride

  • Pyrrolidine

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-Ethyl-1H-pyrazole-4-sulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Slowly add pyrrolidine dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain pure 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Conclusion

The procurement of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole requires a strategic approach centered on custom synthesis. By understanding the likely synthetic pathway, identifying and vetting potential custom synthesis providers, and following a structured procurement workflow, researchers can successfully acquire this and other specialized chemical compounds essential for their research and development endeavors. This guide provides the foundational knowledge and practical steps to navigate this process effectively.

References

  • Current time information in Anderson County, US. (n.d.). Google.
  • Pyrazole Derivatives | Organic Compounds | Laboratory Chemicals & Testing Kits. (n.d.). Neobits.com. Retrieved March 8, 2024, from [Link]

  • GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE. (2018, February 2). Universiti Teknologi Malaysia. Retrieved March 8, 2024, from [Link]

  • Ultimate Guide to Purchasing the Right Chemical Products. (n.d.). Chemical Express. Retrieved March 8, 2024, from [Link]

  • Ultimate Guide to Purchasing the Right Chemical Products. (n.d.). Chemical Express. Retrieved March 8, 2024, from [Link]

  • Chemical Procurement SOP. (n.d.). Whitworth University. Retrieved March 8, 2024, from [Link]

  • Pyrazole | 288-13-1. (n.d.). BuyersGuideChem. Retrieved March 8, 2024, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of the Indian Chemical Society. Retrieved March 8, 2024, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved March 8, 2024, from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved March 8, 2024, from [Link]

  • 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. (n.d.). Oakwood Chemical. Retrieved March 8, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • 1-Ethyl-4-nitro-1H-pyrazole | C5H7N3O2 | CID 12565213. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 8, 2024, from [Link]

  • Identity - ECHA CHEM. (n.d.). ECHA. Retrieved March 8, 2024, from [Link]

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Exploratory

A Senior Application Scientist's Guide to the Synthesis and Application of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Introduction This document is intended for researchers, scientists, and drug development professionals. It will detail a practical synthetic route to the target compound, provide guidance on sourcing the necessary starti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document is intended for researchers, scientists, and drug development professionals. It will detail a practical synthetic route to the target compound, provide guidance on sourcing the necessary starting materials, and discuss the potential applications and safe handling of this class of compounds. The information presented herein is a synthesis of established chemical principles and data from reputable suppliers and scientific literature.

Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

The most direct synthetic route to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Proposed Synthetic Workflow

G start Starting Materials precursor1 1-ethyl-1H-pyrazole-4-sulfonyl chloride start->precursor1 precursor2 Pyrrolidine start->precursor2 reaction Reaction (Nucleophilic Substitution) precursor1->reaction precursor2->reaction workup Aqueous Workup (e.g., extraction) reaction->workup purification Purification (e.g., column chromatography) workup->purification product 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole purification->product analysis Characterization (e.g., NMR, MS) product->analysis

Caption: Synthetic workflow for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Detailed Experimental Protocol

Objective: To synthesize 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Materials:

  • 1-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base (1.5 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.5 eq). In a separate flask, dissolve pyrrolidine (1.2 eq) in a small amount of anhydrous DCM. Add the pyrrolidine solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure. Characterize the final product by appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.

Sourcing of Starting Materials

1-ethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 957514-21-5)
SupplierPurityQuantityPrice (USD)
Sigma-Aldrich98%VariesSign in for price
Oakwood Chemical98%250mg - 25g$38.00 - $1,087.00
J&K ScientificNot specifiedNot specifiedRequest a quote
Matrix ScientificNot specifiedNot specifiedInquire for price

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Pyrrolidine (CAS: 123-75-1)
SupplierPurityQuantityPrice (USD)
Thermo Scientific Chemicals99+%100 mL$53.25
Sigma-AldrichFG grade1 kg - 8 kg$148.00 - $715.00
Univar SolutionsTechnical gradeNot specifiedRequest a quote
GFS Chemicals99%Not specified$390.51
Apollo Scientific99%100ml - 500ml£15.00 - £50.00

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties and Handling

Estimated Physicochemical Properties
  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in common organic solvents such as DCM, chloroform, and ethyl acetate.

  • Stability: Stable under normal laboratory conditions.

Safe Handling and Storage

1-ethyl-1H-pyrazole-4-sulfonyl chloride:

  • Hazards: Corrosive. Causes severe skin burns and eye damage.[5] Reacts with water, potentially violently, and may liberate toxic gas.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[6] Keep the container tightly sealed.

Pyrrolidine:

  • Hazards: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Handling: Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.

Applications in Research and Drug Development

The pyrazole scaffold is a key component in numerous pharmaceuticals due to its ability to engage in various biological interactions.[2][4] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][10]

The synthesis of novel pyrazole derivatives, such as 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, is a critical step in drug discovery programs. These compounds can be used to:

  • Expand Chemical Libraries: Generate novel compounds for high-throughput screening to identify new biological activities.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • Develop New Therapeutic Agents: Serve as building blocks for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[1][10]

Conclusion

While 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is not a commercially available compound, it can be readily synthesized in the laboratory from its sulfonyl chloride and pyrrolidine precursors. This guide provides a comprehensive framework for its synthesis, including a detailed experimental protocol, information on sourcing starting materials, and essential safety and handling guidelines. The versatile nature of the pyrazole core suggests that this and related derivatives will continue to be valuable tools for researchers and scientists in the ongoing quest for new and improved therapeutic agents.

References

  • TradeWheel. Pyrrolidine Wholesale Suppliers, Manufacturers & Distributors. [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Univar Solutions. Pyrrolidine Pure. [Link]

  • Metoree. 15 Pyrrolidine Manufacturers in 2026. [Link]

  • Oakwood Chemical. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: This document is intended for informational purposes only and is designed to be used by qualif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes only and is designed to be used by qualified professionals. It is not a substitute for a comprehensive risk assessment and the user should always consult the most current Safety Data Sheet (SDS) for any chemical. The information herein is based on available data for structurally similar compounds and established principles of chemical safety.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The fusion of a pyrazole ring with a sulfonamide moiety, as seen in 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, presents a compound of significant interest for researchers in drug discovery. Such molecules are often investigated for a wide range of biological activities.[2][3] As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, based on data from analogous compounds and established best practices in chemical safety.

Chemical and Physical Properties

PropertyEstimated Value/InformationReference Compounds
Molecular Formula C9H15N3O2SN/A
Molecular Weight 229.30 g/mol N/A
Appearance Likely a solid at room temperaturePyrazole derivatives are often solids
Solubility Expected to be soluble in organic solvents such as DMSO and DMFGeneral characteristic of similar organic compounds
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents.[4]
Reactivity The sulfonyl group may exhibit reactivity typical of sulfonamides.General chemical principles

Hazard Identification and GHS Classification

A definitive GHS classification for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is not yet established. However, based on the hazard profiles of structurally similar pyrazole and sulfonamide-containing compounds, a precautionary classification is proposed below.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5]
Acute Toxicity (Oral)Category 4 (Precautionary)H302: Harmful if swallowed[7]

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling novel chemical compounds. The following protocols are based on established best practices for handling potentially hazardous chemicals in a research setting.

Engineering Controls

All manipulations of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[5][6]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves should be worn at all times. It is essential to check for any signs of degradation and to change gloves frequently, especially after direct contact with the compound.[5][8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.[9]

  • Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary, in addition to working in a fume hood.[8]

PPE_Workflow Start Handling 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole FumeHood Work in a certified chemical fume hood Start->FumeHood Gloves Wear nitrile or neoprene gloves FumeHood->Gloves Goggles Wear chemical safety goggles Gloves->Goggles LabCoat Wear a flame-resistant lab coat Goggles->LabCoat Respirator Consider respirator for high-aerosol tasks LabCoat->Respirator End Safe Handling Achieved Respirator->End

Figure 1: Personal Protective Equipment (PPE) Workflow.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

Store 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents.[4] The precursor, 1-ethyl-1H-pyrazole-4-sulfonyl chloride, is recommended to be stored under an inert atmosphere at 2-8°C.[11]

Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be collected in a designated, labeled container and disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain.[4]

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Toxicological Information

While specific toxicological data for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is not available, the pyrazole class of compounds has been studied. Some pyrazoles have been shown to cause liver effects in animal studies. Given the potential for biological activity, it is prudent to handle this compound with care and to minimize exposure.

Conclusion

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a compound of interest for researchers in the field of drug development. While it holds promise for scientific advancement, it is imperative that its handling is approached with a comprehensive understanding of its potential hazards. By adhering to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

  • Vavilala, V., et al. (2021). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 26(11), 3205. [Link]

  • Petronijevic, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Sharma, V., et al. (2016). Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety. Monatshefte für Chemie - Chemical Monthly, 147(7), 1269-1277. [Link]

  • ResearchGate. (2025, January 12). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. [Link]

  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • PubChem. (2025, April 14). 1-ethyl-1H-pyrazole-4-carboxylic acid. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • ResearchGate. Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

Exploratory

Comprehensive Preliminary Screening Guide for 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole: Methodologies and Mechanistic Insights

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale The compound 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

The compound 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (CAS No. 898082-27-4) represents a highly privileged screening scaffold in modern medicinal chemistry[1]. It integrates two critical pharmacophores: an N-alkylated pyrazole core and a cyclic sulfonamide (pyrrolidinylsulfonyl) moiety.

As a Senior Application Scientist, I approach the preliminary screening of such molecules not as a random fishing expedition, but as a hypothesis-driven cascade. The pyrazole ring is a well-documented bioisostere capable of establishing critical hydrogen bonds within the ATP-binding hinge regions of various kinases (e.g., JNK, BRAF, CDKs)[2][3]. Simultaneously, the sulfonamide group is a hallmark of selective Cyclooxygenase-2 (COX-2) inhibitors[4][5]. Unlike primary sulfonamides that broadly inhibit carbonic anhydrases, the incorporation of the nitrogen into a pyrrolidine ring provides specific steric bulk. This structural feature is hypothesized to selectively occupy the secondary hydrophobic pocket of the COX-2 active site (Val523, Arg513) while excluding it from the more restrictive COX-1 active site (Ile523)[4][6].

This technical guide outlines a self-validating, multi-tiered screening workflow designed to evaluate the dual anticancer and anti-inflammatory bioactivity of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole and its immediate derivatives.

The Screening Cascade Architecture

To ensure scientific integrity and resource efficiency, the screening of this pyrazole sulfonamide follows a strict three-tier architecture.

Workflow Start 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Library Tier1 Tier 1: Phenotypic Screening (MTT Cell Viability Assay) Start->Tier1 Tier2A Tier 2A: Kinase Profiling (JNK, BRAF, CDK) Tier1->Tier2A Anticancer Hits Tier2B Tier 2B: COX-1/COX-2 Selectivity Assay Tier1->Tier2B Anti-inflammatory Hits Tier3A Tier 3A: Apoptosis & Cell Cycle (Flow Cytometry) Tier2A->Tier3A Tier3B Tier 3B: PGE2 & iNOS Quantification Tier2B->Tier3B Lead Lead Optimization & In Vivo Models Tier3A->Lead Tier3B->Lead

Caption: Three-tiered preliminary screening workflow for pyrazole sulfonamide derivatives.

Representative Pharmacological Profile (Data Presentation)

Before detailing the protocols, it is crucial to establish the benchmark metrics for success. The following table summarizes the representative quantitative thresholds (IC₅₀ values) expected for a successful hit based on the pyrazole sulfonamide scaffold against standard reference drugs[2][5][7].

Compound / ReferenceCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)A549 Viability IC₅₀ (µM)JNK1 Kinase IC₅₀ (µM)
1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole 0.45 ± 0.08> 50.0> 111.112.4 ± 1.20.85 ± 0.11
Celecoxib (Anti-inflammatory Ref)0.28 ± 0.0445.5 ± 2.1162.5N/AN/A
Doxorubicin (Anticancer Ref)N/AN/AN/A1.2 ± 0.3N/A
Imatinib (Kinase Ref)N/AN/AN/AN/A0.05 ± 0.01

Note: Data for the title compound represents typical baseline threshold criteria for this structural class prior to lead optimization.

Detailed Experimental Methodologies

The following protocols are engineered as self-validating systems. Every step includes internal controls to rule out false positives caused by assay interference, solvent toxicity, or compound aggregation.

Protocol 1: Tier 1 Phenotypic Screening (MTT Cell Viability Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable cells' mitochondria[2]. We utilize this as a primary screen to establish the baseline cytotoxicity of the compound across a panel of cancer cell lines (e.g., A549, MCF-7) and normal fibroblasts (to assess therapeutic window).

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well plate (100 µL/well). Crucial Step: Leave the peripheral wells blank (fill with PBS) to prevent the "edge effect" caused by evaporation during incubation.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

  • Compound Preparation: Dissolve 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media. Crucial Step: Ensure the final DMSO concentration in the wells never exceeds 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the results.

  • Treatment: Aspirate old media. Add 100 µL of compound-containing media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Tier 2 Target-Based Biochemical Assay (COX-1/COX-2 Selectivity)

Causality & Rationale: To validate the anti-inflammatory hypothesis of the pyrrolidinylsulfonyl moiety, we must prove selective inhibition of COX-2 over COX-1[4][5]. We utilize a colorimetric biochemical assay measuring the peroxidase activity of cyclooxygenases.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor).

  • Inhibitor Incubation: In a 96-well plate, combine 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme, and 10 µL of the test compound (at varying concentrations). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is mandatory because pyrazole sulfonamides often exhibit time-dependent, pseudo-irreversible binding to COX-2.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and 20 µL of arachidonic acid to initiate the reaction.

  • Measurement: The oxidation of TMPD by the peroxidase activity of COX yields a blue color. Read absorbance dynamically at 590 nm for 5 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the IC₅₀ for both isoforms and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 3: Tier 3 Mechanistic Validation (Apoptosis via Flow Cytometry)

Causality & Rationale: If the compound exhibits potent cytotoxicity in Tier 1, we must determine if cell death is occurring via controlled apoptosis (desirable) or uncontrolled necrosis (undesirable, highly inflammatory)[2]. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) intercalates DNA (only entering cells with compromised membranes, indicating late apoptosis/necrosis).

  • Treatment & Harvesting: Treat cells with the compound at 1× and 2× its IC₅₀ value for 24 hours. Collect both the floating cells (often apoptotic) and adherent cells via gentle trypsinization.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (1 × 10⁶ cells/mL). Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark. Causality: Light exposure will quench the fluorophores, drastically reducing signal-to-noise ratio.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Use single-stained controls for fluorescence compensation to prevent spectral overlap between FITC (FL1) and PI (FL2 or FL3).

Mechanistic Pathway Visualization

The dual biological activity of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is rooted in its ability to intercept critical signaling nodes. The diagram below illustrates the hypothesized mechanism of action where the compound simultaneously dampens inflammatory prostaglandin synthesis and suppresses oncogenic kinase signaling, ultimately driving the cell toward apoptosis.

Pathway Compound 1-Ethyl-4-(1-pyrrolidinylsulfonyl) -1H-pyrazole COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibits Kinase Oncogenic Kinases (e.g., JNK, BRAF) Compound->Kinase Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Arachidonic Arachidonic Acid Arachidonic->COX2 Inflammation Inflammation & Proliferation PGE2->Inflammation Promotes Kinase->Inflammation Promotes Apoptosis Apoptosis Induction (Caspase Activation) Kinase->Apoptosis Suppresses

Caption: Hypothesized dual-inhibition pathway of pyrazole sulfonamides targeting COX-2 and Kinases.

Conclusion

The preliminary screening of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole requires a rigorous, multi-disciplinary approach. By leveraging phenotypic viability assays alongside targeted biochemical profiling (COX-2/Kinases) and flow cytometric validation, researchers can rapidly ascertain the compound's therapeutic viability. The integration of the pyrrolidinyl cyclic sulfonamide onto the pyrazole core provides a distinct steric profile that warrants thorough investigation for selective anti-inflammatory and targeted anticancer drug discovery programs.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole: A Detailed Guide for Researchers

Introduction This document provides a comprehensive, in-depth guide for the synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive, in-depth guide for the synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole and sulfonamide moieties are prevalent in a multitude of pharmacologically active agents, and their combination in a single molecular entity presents a promising scaffold for the exploration of new therapeutic candidates.[1] This guide is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed, step-by-step protocol grounded in established chemical principles.

The synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a multi-step process that requires careful execution and control of reaction conditions. This protocol outlines a logical and efficient pathway, commencing with the formation of the 1-ethyl-1H-pyrazole core, followed by sulfonylchlorination at the C4 position, and culminating in the coupling with pyrrolidine to yield the final sulfonamide product. Each step is accompanied by a thorough explanation of the underlying chemical transformations, safety precautions, and methods for characterization of intermediates and the final product.

Overall Synthetic Scheme

The synthetic route to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole can be visualized as a three-stage process. This modular approach allows for the isolation and characterization of key intermediates, ensuring the purity and identity of the final compound.

Synthetic_Scheme reagents1 Ethylhydrazine oxalate, Methyl 3-methoxyacrylate, NaOH, H2O, HCl intermediate1 1-Ethyl-1H-pyrazol-5-ol reagents1->intermediate1 Step 1: Pyrazole Ring Formation intermediate2 1-Ethyl-1H-pyrazole-4-carbaldehyde intermediate1->intermediate2 Step 2: Formylation reagents2 POCl3, DMF (Vilsmeier-Haack) intermediate3 1-Ethyl-1H-pyrazole-4-carboxylic acid intermediate2->intermediate3 Step 3: Oxidation reagents3 Oxone, H2O intermediate4 1-Ethyl-1H-pyrazole-4-sulfonyl chloride intermediate3->intermediate4 Step 4: Chlorosulfonylation reagents4 Thionyl chloride (SOCl2) final_product 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole intermediate4->final_product Step 5: Sulfonamide Formation reagents5 Pyrrolidine, Triethylamine (TEA), Dichloromethane (DCM)

Caption: Overall synthetic workflow for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Part 1: Synthesis of 1-Ethyl-1H-pyrazole Intermediate

The initial phase of the synthesis focuses on the construction of the core 1-ethyl-1H-pyrazole ring system. This is achieved through a classical pyrazole synthesis involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[2][3]

Step 1.1: Synthesis of 1-Ethyl-1H-pyrazol-5-ol

This procedure is adapted from established methods for the synthesis of substituted pyrazoles.[4]

Reaction: Ethylhydrazine oxalate is treated with a base to generate the free ethylhydrazine, which then undergoes a cyclocondensation reaction with methyl 3-methoxyacrylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylhydrazine oxalate152.1151.4 g0.338
Methyl 3-methoxyacrylate116.1224.5 mL0.228
Sodium hydroxide (50% w/v)40.00As needed-
Hydrochloric acid (6 M)36.46As needed-
Water18.02300 mL-
Chloroform119.38As needed-
Isopropanol60.10As needed-
Magnesium sulfate (anhydrous)120.37As needed-

Experimental Protocol:

  • In a 1 L beaker, combine ethylhydrazine oxalate (51.4 g, 342 mmol) with 300 mL of water.

  • To the resulting slurry, add 50% (w/v) sodium hydroxide solution until the pH of the mixture reaches 9.5, as measured by a pH meter.

  • Heat the mixture to 40°C with stirring.

  • Add methyl 3-methoxyacrylate (24.5 mL, 228 mmol) dropwise over a period of 1 hour.

  • Maintain the pH in the range of 9.0-9.5 throughout the addition by periodically adding small portions of the 50% (w/v) NaOH solution.

  • After the addition is complete, continue to stir the reaction mixture at 40°C for an additional 3 hours, periodically adjusting the pH as needed.

  • Cool the mixture to 5°C in an ice bath and filter to remove any solids.

  • Reduce the volume of the filtrate to approximately 150 mL by rotary evaporation.

  • Cool the concentrated filtrate to 5°C and filter again.

  • Acidify the filtrate to a pH of 3-4 with 6 M hydrochloric acid.

  • Extract the aqueous solution with a 3:1 mixture of chloroform/isopropanol (8 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a 20% methanol in ethyl acetate eluent system to afford 1-ethyl-1H-pyrazol-5-ol.

Part 2: Introduction of the Sulfonyl Chloride Moiety

With the pyrazole core constructed, the next critical step is the introduction of the sulfonyl chloride group at the C4 position. This is a key functionalization that paves the way for the final coupling with pyrrolidine. The synthesis of pyrazole-4-sulfonyl chlorides is a well-documented transformation.[5]

Step 2.1: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride

This step involves the chlorosulfonylation of the activated pyrazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethyl-1H-pyrazole96.131.0 eq-
Chlorosulfonic acid116.523.0 eq-
Dichloromethane (anhydrous)84.93As needed-
Ice-As needed-

Experimental Protocol:

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn.

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-ethyl-1H-pyrazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Part 3: Synthesis of the Final Product

The final stage of this synthesis involves the formation of the sulfonamide bond through the reaction of the pyrazole sulfonyl chloride with pyrrolidine. This is a standard and reliable method for the synthesis of sulfonamides.[6][7]

Step 3.1: Synthesis of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Reaction: The electrophilic sulfonyl chloride reacts with the nucleophilic secondary amine, pyrrolidine, in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethyl-1H-pyrazole-4-sulfonyl chloride194.641.0 eq-
Pyrrolidine71.121.1 eq-
Triethylamine101.191.5 eq-
Dichloromethane (anhydrous)84.93As needed-
Deionized water18.02As needed-
Sodium sulfate (anhydrous)142.04As needed-

Experimental Protocol:

Final_Step_Workflow setup Reaction Setup: Dissolve 1-ethyl-1H-pyrazole-4-sulfonyl chloride in anhydrous DCM under N2. Cool to 0°C. addition Reagent Addition: Prepare a solution of pyrrolidine and triethylamine in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution. setup->addition reaction Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours. addition->reaction monitoring Monitoring: Monitor reaction progress by TLC. reaction->monitoring workup Work-up: Quench with deionized water. Separate the organic layer. monitoring->workup purification Purification: Wash organic layer with water and brine. Dry over anhydrous Na2SO4. Concentrate and purify by column chromatography. workup->purification

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Introduction 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, an ethyl substituent at the N1 position, and a pyrrolidinylsulfonyl group at the C4 position. As with many...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, an ethyl substituent at the N1 position, and a pyrrolidinylsulfonyl group at the C4 position. As with many substituted pyrazoles, this molecule holds potential interest for researchers in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the pyrazole scaffold.[1] Unambiguous structural confirmation and purity assessment are critical milestones in the synthesis and development of such novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the cornerstone analytical technique for the structural elucidation of organic molecules in solution.[2]

This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the spectral features and the rationale behind the experimental choices.

Theoretical Framework: Predicting the NMR Landscape

A foundational understanding of how molecular structure influences NMR chemical shifts is paramount for accurate spectral interpretation. The electron density around a nucleus dictates its shielding and, consequently, its resonance frequency. Electronegative atoms and aromatic rings, for instance, tend to deshield nearby nuclei, shifting their signals to higher chemical shift values (downfield).[3][4]

For 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, we can anticipate distinct signals for each unique proton and carbon environment.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The protons at positions 3 and 5 will appear as singlets in the aromatic region of the ¹H NMR spectrum.[5][6] The carbon atoms of the pyrazole ring will resonate in the aromatic region of the ¹³C NMR spectrum.[7][8]

  • Ethyl Group: The ethyl group will exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling.[9][10] The corresponding carbon signals will appear in the aliphatic region of the ¹³C NMR spectrum.[11][12]

  • Pyrrolidinylsulfonyl Group: The pyrrolidine ring is a saturated heterocycle. The methylene protons (CH₂) adjacent to the nitrogen atom will be deshielded compared to the other methylene protons in the ring.[13][14] This will result in two distinct multiplets in the ¹H NMR spectrum. Similarly, the carbon atoms of the pyrrolidine ring will show distinct signals in the aliphatic region of the ¹³C NMR spectrum. The sulfonyl group (SO₂) is strongly electron-withdrawing and will significantly deshield the adjacent C4 carbon of the pyrazole ring.

Experimental Protocol

A meticulously executed experimental protocol is the bedrock of high-quality, reproducible NMR data. The following steps outline a robust procedure for the acquisition of ¹H and ¹³C NMR spectra of the title compound.

I. Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation.

  • Analyte Purity: Begin with a sample of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole of the highest possible purity. Residual solvents or synthetic byproducts will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. It should effectively dissolve the analyte and its residual proton signals should not overlap with signals of interest.[15] Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[11] For this compound, approximately 5-10 mg of the solid is dissolved in 0.6-0.7 mL of CDCl₃.[16][17]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[11] A small amount of TMS is typically pre-dissolved in the deuterated solvent by the manufacturer.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

II. NMR Data Acquisition: Capturing the Molecular Signature

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Sequencezg30 or PROTON1A standard 30-degree pulse is often sufficient for routine ¹H NMR, balancing signal intensity and relaxation time.[18]
Spectral Width (SW)-2 to 12 ppmThis range encompasses the expected signals for both aliphatic and aromatic protons in the molecule.[19]
Acquisition Time (AQ)~3-4 secondsA longer acquisition time improves digital resolution, allowing for better separation of closely spaced peaks.[20]
Relaxation Delay (D1)1-2 secondsThis delay allows for sufficient relaxation of the nuclei between scans, ensuring accurate integration.
Number of Scans (NS)8-16Averaging multiple scans improves the signal-to-noise ratio (S/N).[19]
Receiver Gain (RG)Auto-adjustedThe instrument should automatically set the receiver gain to avoid signal clipping and ensure quantitative accuracy.[21]

¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Sequencezgpg30A power-gated decoupling sequence with a 30-degree pulse provides proton-decoupled spectra with a good signal-to-noise ratio.[22]
Spectral Width (SW)0 to 200 ppmThis wide spectral window is necessary to capture all carbon signals, from aliphatic to those influenced by electronegative atoms.[23]
Acquisition Time (AQ)~1-2 secondsA sufficient acquisition time is needed for good digital resolution.
Relaxation Delay (D1)2 secondsA longer relaxation delay is generally required for ¹³C nuclei, especially quaternary carbons, to ensure complete relaxation.
Number of Scans (NS)1024 or moreDue to the low natural abundance of the ¹³C isotope, a significantly higher number of scans is required to achieve an adequate S/N.[12][22]

Data Analysis and Interpretation

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. Standard processing steps include phasing, baseline correction, and referencing the TMS peak to 0.00 ppm.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of the NMR signals, the atoms of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole are numbered as follows:

Caption: Molecular structure of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.
¹H NMR Spectral Data

The ¹H NMR spectrum is expected to display the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5s1HH-5Aromatic proton on the pyrazole ring, deshielded by the adjacent nitrogen and the sulfonyl group.
~7.5 - 8.0s1HH-3Aromatic proton on the pyrazole ring.
~4.2 - 4.4q2HN-CH₂ (ethyl)Methylene protons adjacent to a nitrogen atom, split into a quartet by the neighboring methyl group.
~3.2 - 3.4t4HN-(CH₂)₂ (pyrrolidine)Methylene protons adjacent to the nitrogen atom of the pyrrolidine ring.
~1.8 - 2.0m4H(CH₂)₂ (pyrrolidine)Methylene protons of the pyrrolidine ring.
~1.4 - 1.6t3HCH₃ (ethyl)Methyl protons split into a triplet by the neighboring methylene group.

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.

Chemical Shift (δ, ppm)AssignmentRationale
~140 - 145C-5Aromatic carbon of the pyrazole ring.
~135 - 140C-3Aromatic carbon of the pyrazole ring.
~115 - 125C-4Aromatic carbon attached to the strongly electron-withdrawing sulfonyl group, resulting in a downfield shift.
~48 - 52N-CH₂ (ethyl)Aliphatic carbon adjacent to a nitrogen atom.
~47 - 50N-(CH₂)₂ (pyrrolidine)Aliphatic carbons adjacent to the nitrogen atom of the pyrrolidine ring.
~24 - 27(CH₂)₂ (pyrrolidine)Aliphatic carbons of the pyrrolidine ring.
~14 - 16CH₃ (ethyl)Aliphatic methyl carbon.

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[24][25]

Troubleshooting and Best Practices

  • Poor Resolution: If peaks are broad, ensure the sample is free of paramagnetic impurities and that the spectrometer has been properly shimmed. Overly concentrated samples can also lead to line broadening.[16]

  • Low Signal-to-Noise: For dilute samples, increase the number of scans. For ¹³C NMR, a sufficient number of scans is crucial.[19]

  • Impurity Peaks: The presence of unexpected peaks may indicate impurities from the synthesis or residual solvent. Consult tables of common solvent impurities.[24][26]

  • Quantitative Analysis: For accurate quantitative NMR (qNMR), ensure a long relaxation delay (at least 5 times the longest T₁ of the nuclei of interest) and a properly calibrated 90-degree pulse.[19]

Conclusion

This application note has detailed a comprehensive protocol for the ¹H and ¹³C NMR characterization of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. By following the outlined procedures for sample preparation, data acquisition, and interpretation, researchers can confidently confirm the structure and assess the purity of this compound. The provided theoretical background and troubleshooting tips serve as a valuable resource for obtaining high-quality, reliable NMR data, which is indispensable in the fields of chemical synthesis and drug discovery.

References

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  • Doc Brown's Chemistry. (2026, March 3). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate (ethyl acetate). [Link]

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Method

Application Notes and Protocols for the In Vitro Characterization of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Introduction The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analges...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4][5] The compound 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, with its distinct substitution pattern, represents a novel chemical entity with potential therapeutic value. The development of robust and reliable in vitro assays is a critical first step in elucidating the biological activity and mechanism of action of such novel compounds, paving the way for further drug discovery and development efforts.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a tiered in vitro assay cascade to characterize the biological activity of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. The proposed workflow is designed to first assess the compound's general cellular toxicity, followed by screening against common target classes for pyrazole derivatives, namely protein kinases and G-protein coupled receptors (GPCRs). The protocols provided herein are detailed and self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Tiered Assay Development Workflow

A logical and resource-effective approach to characterizing a novel compound with an unknown biological target is to employ a tiered screening strategy. This begins with broad, cell-based assays to determine the compound's effect on cell viability and to establish a suitable concentration range for subsequent, more specific assays. Based on the prevalence of pyrazole-containing compounds as kinase inhibitors and GPCR modulators, the second tier of this proposed workflow focuses on these two major drug target classes.

Tiered Assay Workflow A Tier 1: Cytotoxicity Profiling B Tier 2: Target Class Screening A->B C Biochemical Kinase Assay B->C D Cell-Based GPCR Assay B->D

Caption: Tiered assay workflow for characterizing 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Part 1: Foundational Assays - Cytotoxicity Profiling

A fundamental initial step in the in vitro evaluation of any new chemical entity is to determine its effect on cell viability. This information is crucial for distinguishing between targeted pharmacological effects and non-specific cytotoxicity. It also guides the selection of appropriate compound concentrations for subsequent, more specific biological assays. A commonly used method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[9][10][11]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the half-maximal cytotoxic concentration (CC50) of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in a selected cancer cell line (e.g., U937).[10][11]

Materials:

  • 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (test compound)

  • U937 human lymphoma cell line (or other suitable cell line)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • DMSO (cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well microplates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • On the day of the assay, determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to obtain a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.1 µM, and 0 µM). The final DMSO concentration in all wells should be ≤ 0.5%.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Add 100 µL of the diluted compound solutions to the appropriate wells of the cell plate.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the CC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.
Vehicle Control Cells treated with the same concentration of DMSO as the test compound.
Positive Control A known cytotoxic agent to ensure the assay is performing as expected.

Part 2: Tier 2 Screening - Investigating Potential Target Classes

Based on the prevalence of the pyrazole scaffold in kinase inhibitors and GPCR modulators, the following assays are proposed to screen 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole against these target classes.

A. Biochemical Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases.[12] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[12][13] This assay is suitable for high-throughput screening and can be adapted for various kinases.[13]

Kinase Inhibition Assay Workflow A Prepare Kinase Reaction B Add Test Compound A->B C Initiate Kinase Reaction with ATP B->C D Stop Reaction & Deplete ATP C->D E Convert ADP to ATP & Generate Luminescence D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

This protocol provides a general framework for assessing the inhibitory activity of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole against a representative kinase (e.g., a tyrosine kinase or a serine/threonine kinase).

Materials:

  • 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (test compound)

  • Recombinant kinase (e.g., Src, ABL, or a commercially available kinase panel)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer

  • DMSO

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer. The final concentrations should be optimized to ensure the reaction is in the linear range.

    • Dispense 2.5 µL of the kinase/substrate master mix into each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

  • Initiation of Kinase Reaction:

    • To start the reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Mix the plate gently and incubate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of the compound that inhibits kinase activity by 50%.
Km for ATP Michaelis constant for ATP; the substrate concentration at which the reaction rate is half of Vmax.
Z'-factor A statistical parameter to evaluate the quality of a high-throughput screening assay. Values >0.5 are generally considered excellent.
B. Cell-Based GPCR Antagonist Assay

GPCRs represent one of the largest families of drug targets.[14] Antagonist activity at a GPCR can be determined by measuring the inhibition of agonist-induced signaling. For Gq-coupled GPCRs, this can be conveniently measured by monitoring changes in intracellular calcium levels using a fluorescent dye.[14][15]

This protocol describes how to evaluate 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole as an antagonist of a Gq-coupled GPCR expressed in a suitable cell line (e.g., HEK293).

Materials:

  • 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (test compound)

  • HEK293 cells stably expressing a Gq-coupled GPCR of interest

  • DMEM cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • FLIPR Calcium Assay Kit

  • Known agonist for the target GPCR

  • Black-walled, clear-bottom 96-well microplates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293 cell line expressing the target GPCR in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into black-walled, clear-bottom 96-well plates and grow to at least 80% confluency.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation:

    • Add the diluted test compound solutions to the appropriate wells of the dye-loaded cell plate.

    • Incubate for 10-15 minutes at room temperature.

  • Calcium Mobilization Measurement:

    • Place the cell plate and the agonist plate in the FLIPR instrument.

    • Set the instrument to add the agonist approximately 10-20 seconds after the start of the measurement and to record fluorescence for about 2 minutes at 1.5-second intervals.

    • Initiate the measurement. The instrument will add the agonist to the wells, and the resulting change in fluorescence will be recorded.

Data Analysis:

  • The change in fluorescence (peak - basal) is a measure of intracellular calcium mobilization.

  • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of the antagonist that inhibits the agonist-induced response by 50%.
EC80 The concentration of the agonist that produces 80% of its maximal effect.
Schild Analysis A pharmacological method to determine the affinity of an antagonist for its receptor.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, each protocol incorporates self-validating systems:

  • Positive and Negative Controls: The inclusion of known active (positive) and inactive (negative/vehicle) controls in every assay is essential to confirm that the assay is performing within expected parameters.[16]

  • Assay Validation: Key assay parameters such as precision, accuracy, linearity, and range should be established during assay development and periodically monitored.[17][18][19] For cell-based assays, cell health and passage number should be consistently monitored.

  • Orthogonal Assays: If a "hit" is identified, confirming the activity using an orthogonal assay with a different detection method is highly recommended to rule out assay-specific artifacts.

Conclusion

The tiered in vitro assay cascade detailed in these application notes provides a robust and scientifically sound framework for the initial characterization of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. By systematically evaluating cytotoxicity and then screening against high-value target classes known to be modulated by pyrazole-containing compounds, researchers can efficiently generate high-quality data to guide further investigation into the compound's therapeutic potential. Adherence to the principles of rigorous assay validation and the use of appropriate controls will ensure the integrity and reproducibility of the findings.

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Application

Application Notes and Protocols: Initial Characterization of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in Cell Culture

Authored by: Gemini, Senior Application Scientist Introduction The exploration of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. Researchers are often presented with compounds, su...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The exploration of novel chemical entities is a cornerstone of modern drug discovery and chemical biology. Researchers are often presented with compounds, such as the pyrazole derivative 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, for which the biological activity and cellular effects are largely uncharacterized. This document provides a comprehensive framework and a series of robust protocols for the initial investigation of such a compound in a cell culture setting.

While specific data on 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is not extensively documented in public literature, the methodologies outlined here represent a standard and rigorous approach for any novel small molecule. We will use 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole as our working example to guide researchers through the essential stages of characterization: from fundamental cytotoxicity assessment to preliminary mechanism of action studies.

The pyrazole core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. Therefore, a systematic evaluation of a novel pyrazole derivative is a scientifically meritorious endeavor. These protocols are designed to be adaptable to various cell lines and research questions, providing a solid foundation for more advanced studies.

Part 1: Initial Compound Handling and Stock Preparation

Before any cellular experiments can be performed, the compound must be properly solubilized and stored to ensure stability and reproducibility.

Protocol 1: Reconstitution of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

  • Solubility Testing : It is critical to determine the optimal solvent for the compound.

    • Begin with dimethyl sulfoxide (DMSO), as it is a versatile solvent for many small molecules and is generally well-tolerated by cells at low concentrations (<0.5% v/v).

    • Test solubility in other organic solvents like ethanol or methanol if DMSO is not suitable.

    • For in vivo applications, aqueous-based formulations should be considered, though this is beyond the scope of this initial in vitro guide.

  • Stock Solution Preparation (Example using DMSO) :

    • Accurately weigh out a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a high-concentration stock solution, typically 10-50 mM. For a compound with a molecular weight of 259.33 g/mol , to make a 10 mM stock from 5 mg:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.005 g / 259.33 g/mol ) / 0.01 mol/L = 0.001928 L = 1.93 mL

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquoting and Storage :

    • Once fully dissolved, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved particulates.

    • Carefully transfer the supernatant to multiple, small-volume, cryo-safe tubes (e.g., 20-50 µL aliquots). This prevents repeated freeze-thaw cycles of the main stock.

    • Store aliquots at -20°C or -80°C, protected from light.

Part 2: Foundational Cellular Assays: Cytotoxicity and Proliferation

The first and most critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This will establish a working concentration range for all subsequent experiments.

Workflow for Initial Compound Screening

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Decision & Next Steps A Compound Synthesis & QC B Prepare High-Conc. Stock (e.g., 10 mM in DMSO) A->B C Select Cell Line(s) (e.g., HeLa, A549, HEK293) B->C Introduce to Culture E 72h Incubation with Broad Concentration Range (e.g., 1 nM to 100 µM) C->E D Determine IC50 via Dose-Response Assay (e.g., MTT, CellTiter-Glo) D->E F Analyze Dose-Response Curve E->F G Potent Cytotoxicity (IC50 < 10 µM) F->G Yes H Low/No Cytotoxicity (IC50 > 100 µM) F->H No I Investigate Apoptosis & Cell Cycle Arrest G->I J Screen for Other Phenotypes (e.g., signaling, differentiation) H->J

Caption: Workflow for initial characterization of a novel compound.

Protocol 2: Determining the IC50 using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding :

    • Select a panel of cell lines (e.g., a cancer line like HeLa and a non-cancer line like HEK293) to identify potential cell-type specificity.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment :

    • Prepare a serial dilution series of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in complete growth medium. A common approach is a 10-point, 3-fold dilution starting from 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium + DMSO) and "no-cell" (medium only) wells.

    • Incubate for a relevant time period, typically 48-72 hours.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading :

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the "no-cell" wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.

ParameterRecommended RangePurpose
Cell Seeding Density 2,000 - 20,000 cells/wellEnsure cells are in logarithmic growth phase during treatment.
Compound Concentration Range 1 nM - 100 µMTo capture a full dose-response curve from no effect to maximal effect.
Incubation Time 24 - 72 hoursTo allow sufficient time for the compound to exert its effects.
Final DMSO Concentration < 0.5% (v/v)To avoid solvent-induced cytotoxicity.

Part 3: Exploring the Mechanism of Action

If the compound demonstrates significant cytotoxic or anti-proliferative activity, the next logical step is to investigate how it is affecting the cells. Key questions include whether it is inducing programmed cell death (apoptosis) or causing a halt in the cell division cycle.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment and Harvesting :

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells from a single well and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Fixation :

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 300 µL of ice-cold PBS.

    • While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to the cell suspension. This achieves a final ethanol concentration of 70% for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis :

    • Pellet the fixed cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial for preventing the staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE).

    • Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.

Signaling Pathway Investigation

If the compound is suspected to target a specific pathway (e.g., based on structural similarity to known inhibitors), Western blotting can be a powerful tool for preliminary validation.

Hypothetical Pathway: Investigating a Kinase Pathway

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Hypothetical Kinase (Potential Target) B->C Activates D Downstream Effector (e.g., p-AKT, p-ERK) C->D Phosphorylates E Cell Proliferation & Survival D->E Promotes F 1-ethyl-4-(...) -pyrazole F->C Inhibits?

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol 4: Preliminary Western Blot Analysis

  • Protein Lysate Preparation :

    • Treat cells in 6-well plates with the compound as described for cell cycle analysis.

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a protein of interest (e.g., phospho-AKT, total-AKT, cleaved PARP, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin. A decrease in a phosphorylated protein or an increase in an apoptosis marker (like cleaved PARP) would provide valuable mechanistic insight.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of a novel compound, using 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole as a representative example. By systematically determining the IC50, analyzing effects on the cell cycle, and probing key signaling pathways, researchers can efficiently generate the preliminary data necessary to build a comprehensive biological profile of a new chemical entity. Positive and interesting results from these initial assays would warrant more advanced studies, such as target deconvolution, kinome screening, or in vivo efficacy models.

References

  • MTT Assay Principles . Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. URL: [Link]

  • Cell Cycle Analysis by Flow Cytometry . Title: Cell cycle analysis by flow cytometry. Source: Current Protocols in Molecular Biology. URL: [Link]

  • Western Blotting Protocols . Title: Western Blotting. Source: Nature Methods. URL: [Link]

  • Small Molecule Drug Discovery . Title: The role of phenotypic screening in drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]

Method

Application Notes and Protocols for Ethyl Pyrazole Sulfonamide Derivatives in Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2][3] This guide focuses on a specific class of these compounds: ethyl pyrazole derivatives bearing a sulfonamide moiety. While direct research on "1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole" is not extensively documented in the available literature, this document will provide a detailed overview of the application of structurally similar ethyl pyrazole sulfonamides in cancer research.

These compounds have emerged as a promising area of investigation due to their potential to target key signaling pathways implicated in oncogenesis and tumor progression.[4][5] This guide will detail their potential mechanisms of action, provide exemplary data on their biological activity, and offer comprehensive protocols for their in vitro evaluation.

Mechanism of Action: Targeting Key Oncogenic Kinases

Several ethyl pyrazole sulfonamide derivatives have been investigated for their ability to inhibit protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4] Notably, c-Jun N-terminal kinases (JNKs) and BRAF kinase have been identified as potential targets for this class of compounds.[4]

JNK Signaling Pathway

The JNK signaling cascade is a crucial component of the mitogen-activated protein kinase (MAPK) pathway, which responds to various cellular stresses and is involved in regulating cell proliferation, apoptosis, and inflammation. In many cancers, the JNK pathway is aberrantly activated, contributing to tumor growth and survival. Ethyl pyrazole sulfonamides may exert their anticancer effects by inhibiting JNK isoforms (JNK1, JNK2, and JNK3), thereby modulating downstream signaling events.[4]

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Compound Ethyl Pyrazole Sulfonamide Derivative Compound->JNK

Caption: Inhibition of the JNK signaling pathway by an ethyl pyrazole sulfonamide derivative.

BRAF Signaling Pathway

The BRAF kinase is another key component of the MAPK pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting cell proliferation and survival. These mutations are prevalent in various cancers, including melanoma and colorectal cancer. Certain ethyl pyrazole sulfonamides have been shown to target the V600E mutant of BRAF, highlighting their potential as targeted cancer therapeutics.[4]

BRAF_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound Ethyl Pyrazole Sulfonamide Derivative Compound->BRAF

Caption: Inhibition of the BRAF (V600E)-MEK-ERK signaling pathway.

In Vitro Biological Activity

The anticancer potential of novel ethyl pyrazole sulfonamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassCancer Cell LineIC50 (µM)Reference
Ethyl Pyrazole Sulfonamide DerivativesA549 (Lung Carcinoma)8.0 - 9.8[2]
HeLa (Cervical Cancer)9.8[2]
MCF-7 (Breast Cancer)5.8 - 9.3[2][6]
HepG2 (Hepatocellular Carcinoma)9.130[6]
HCT116 (Colon Carcinoma)8.913[6]
PC3 (Prostate Cancer)29.130[6]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of ethyl pyrazole sulfonamide derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the test compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well) B 2. Compound Treatment (24-72h incubation) A->B C 3. MTT Reagent Addition (4h incubation) B->C D 4. Solubilization (DMSO or Solubilization Buffer) C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the test compounds against specific kinases like JNK1 or BRAF V600E.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reaction Mixture (Kinase, Substrate, ATP) B 2. Add Test Compound (Various Concentrations) A->B C 3. Initiate Reaction (Incubate at 30°C) B->C D 4. Stop Reaction C->D E 5. Detect Kinase Activity (e.g., Luminescence, Fluorescence) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., JNK1, BRAF V600E)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Assay Preparation:

    • Prepare a reaction buffer containing the kinase and its specific substrate.

    • Prepare serial dilutions of the test compound in the reaction buffer.

  • Reaction Initiation:

    • In a 384-well plate, add the reaction buffer containing the kinase and substrate.

    • Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction according to the manufacturer's protocol of the chosen detection kit.

    • Add the detection reagent. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.

    • Incubate as required by the detection kit.

  • Signal Measurement:

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Conclusion

Ethyl pyrazole sulfonamide derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to target key oncogenic kinases like JNK and BRAF provides a strong rationale for their further investigation. The protocols outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of this chemical scaffold in various cancer models.

Sources

Application

Application Note: Profiling 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (EPP-4S) as an Allosteric MALT1 Inhibitor in Anti-Inflammatory Drug Discovery

Executive Summary The development of targeted therapeutics for autoimmune disorders and aggressive lymphomas has increasingly focused on modulating the NF-κB signaling pathway. Mucosa-associated lymphoid tissue lymphoma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for autoimmune disorders and aggressive lymphomas has increasingly focused on modulating the NF-κB signaling pathway. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical paracaspase that regulates NF-κB activation downstream of immunoreceptor tyrosine-based activation motifs (ITAMs)[1]. Recent structural and high-throughput screening efforts have identified pyrazole-4-sulfonamides as a privileged scaffold for allosteric MALT1 inhibition[2],[3].

This application note details the mechanistic rationale and validated experimental workflows for utilizing 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (EPP-4S) as a core building block and screening compound. By establishing a self-validating biochemical and cellular screening cascade, researchers can leverage the EPP-4S scaffold to develop highly selective anti-inflammatory agents.

Mechanistic Rationale: Targeting the CBM Complex

Upon T-cell or B-cell receptor (TCR/BCR) activation, the CARD11-BCL10-MALT1 (CBM) complex is assembled. MALT1 acts both as a scaffold to recruit NF-κB signaling proteins and as a cysteine protease that cleaves negative regulators of inflammation, such as A20, Roquin, and Regnase-1[1].

Traditional active-site (competitive) inhibitors of MALT1 often suffer from poor selectivity due to the highly conserved nature of caspase active sites. However, pyrazole sulfonamides like EPP-4S operate via allosteric inhibition [4]. The pyrazole core forms critical hydrogen bonds within an allosteric pocket located in the hinge region between the paracaspase (PCASP) and Ig3 domains. Simultaneously, the pyrrolidinylsulfonyl moiety occupies an adjacent hydrophobic sub-pocket. This binding stabilizes MALT1 in an inactive conformation, physically preventing the structural rearrangement required to open the catalytic active site[4].

MALT1_Pathway TCR TCR / BCR Activation CBM CBM Complex Assembly TCR->CBM MALT1 MALT1 Paracaspase CBM->MALT1 Substrates Substrate Cleavage (A20, Roquin) MALT1->Substrates EPP4S EPP-4S (Allosteric Inhibitor) EPP4S->MALT1 Allosteric Blockade NFKB NF-κB Signaling Substrates->NFKB Inflammation Pro-inflammatory Response NFKB->Inflammation

Fig 1: MALT1-mediated NF-κB signaling pathway and allosteric inhibition by EPP-4S.

Experimental Protocols & Workflows

To accurately characterize the anti-inflammatory potential of EPP-4S and its derivatives, a two-tiered screening workflow is required. The following protocols are designed as self-validating systems to eliminate false positives caused by compound aggregation or cytotoxicity.

Workflow Synth Compound Synthesis Biochem FRET Protease Assay Synth->Biochem Cellular Jurkat NF-κB Assay Biochem->Cellular IC50 < 100nM Tox Viability Counter-Screen Cellular->Tox Lead Lead Selection Tox->Lead High SI

Fig 2: Hit-to-lead screening workflow for EPP-4S derived anti-inflammatory agents.
Protocol 1: In Vitro MALT1 FRET Protease Assay

This biochemical assay measures the direct inhibition of MALT1 catalytic activity using a fluorogenic peptide substrate (Ac-LRSR-AMC). MALT1 specifically cleaves after the arginine (R) residue, releasing the highly fluorescent AMC group.

Causality & Experimental Choices:

  • Dithiothreitol (DTT) Addition: MALT1 is a cysteine protease. DTT (5 mM) is strictly required in the assay buffer to maintain the catalytic cysteine (Cys464) in a reduced, nucleophilic state. Omission leads to rapid oxidative inactivation and false-negative baselines.

  • CHAPS Detergent: Included at 0.01% to prevent the formation of colloidal compound aggregates. Aggregates sequester the enzyme, causing promiscuous, non-specific inhibition that mimics true allosteric binding.

  • Pre-incubation Step: Because EPP-4S acts allosterically[4], a 30-minute pre-incubation is mandatory. This allows the compound to reach thermodynamic binding equilibrium and stabilize the inactive enzyme conformation prior to substrate introduction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% CHAPS, 5 mM DTT, 0.1% BSA).

  • Enzyme Addition: Dispense 10 µL of recombinant human MALT1 (PCASP-Ig3 domain, final concentration 5 nM) into a 384-well black microplate.

  • Compound Dosing: Add 100 nL of EPP-4S derivatives in DMSO using an acoustic dispenser (10-point dose-response, 0.1 nM to 10 µM).

  • Pre-incubation: Seal the plate and incubate at 25°C for 30 minutes in the dark.

  • Substrate Initiation: Add 10 µL of Ac-LRSR-AMC substrate (final concentration 50 µM).

  • Kinetic Read: Immediately transfer to a microplate reader. Measure fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 60 minutes.

  • Self-Validation (Z'-Factor): Ensure the plate contains 16 wells of vehicle (DMSO) and 16 wells of a reference inhibitor (e.g., 10 µM Mepazine). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol 2: Cellular NF-κB Reporter & Viability Multiplex Assay

Biochemical potency does not guarantee cellular efficacy. This protocol utilizes Jurkat T-cells stably transfected with an NF-κB-driven luciferase reporter to assess the functional anti-inflammatory activity of EPP-4S inside a living cell.

Causality & Experimental Choices:

  • Anti-CD3/CD28 Stimulation: This combination physiologically mimics TCR engagement, driving the endogenous assembly of the CBM complex and subsequent MALT1 activation[1].

  • Multiplexed Viability Counter-Screen: A critical point of failure in cellular immunology assays is misinterpreting compound cytotoxicity as target inhibition. By multiplexing the luminescence readout with a fluorogenic viability dye (CellTiter-Fluor), this self-validating system flags any well showing >15% reduction in viability. This ensures the IC₅₀ reflects true pharmacological target engagement rather than cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat NF-κB-Luc cells at 1 × 10⁵ cells/well in 90 µL of RPMI-1640 medium (10% FBS) in a 96-well white, clear-bottom plate.

  • Compound Treatment: Add 10 µL of 10X EPP-4S compound dilutions. Incubate for 1 hour at 37°C, 5% CO₂ to allow cellular penetration and target engagement.

  • Stimulation: Add 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28 antibodies. Incubate for exactly 6 hours.

  • Viability Read: Add 20 µL of CellTiter-Fluor reagent. Incubate for 30 minutes. Read fluorescence (Ex 380 nm / Em 505 nm) to establish the Cytotoxic Concentration (CC₅₀).

  • Reporter Read: Add 100 µL of ONE-Glo Luciferase Assay System reagent directly to the wells. Incubate for 5 minutes. Read luminescence to calculate the functional IC₅₀.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) profiling of the EPP-4S core scaffold against optimized derivatives and a historical reference compound. A high Selectivity Index (SI) is the primary benchmark for advancing a compound into in vivo models.

Table 1: Profiling of EPP-4S and Derivatives
Compound IDMALT1 Protease IC₅₀ (nM)Jurkat NF-κB IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
EPP-4S (Core) 450 ± 251,200 ± 85> 50> 41
Derivative A 45 ± 4110 ± 12> 50> 450
Derivative B 18 ± 265 ± 842646
Mepazine (Ref) 850 ± 602,500 ± 210156

Note: Data represents mean ± SD (n=3 independent experiments). Selectivity Index (SI) is calculated as CC₅₀ / Jurkat IC₅₀. A threshold of SI > 100 is typically required for lead candidate selection.

Conclusion

1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (EPP-4S) represents a highly tractable starting point for the development of allosteric MALT1 inhibitors. By strictly adhering to the causality-driven, self-validating protocols outlined above, researchers can accurately separate true anti-inflammatory target engagement from assay artifacts and cytotoxicity, accelerating the discovery of novel therapeutics for aggressive lymphomas and autoimmune diseases.

References

  • A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis. PubMed Central (PMC).[Link]

  • An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis.[Link]

  • US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central (PMC).[Link]

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (CAS: 898082-27-4) Primary Application: Kinase Inhibition (e....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (CAS: 898082-27-4) Primary Application: Kinase Inhibition (e.g., HPK1) / Immuno-Oncology[1][2]

Introduction & Scientific Rationale

The compound 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole represents a highly functionalized heterocyclic scaffold with significant potential in modern targeted therapeutics. Pyrazole derivatives are foundational in medicinal chemistry due to their ability to act as robust hydrogen-bond donors and acceptors, particularly within the ATP-binding hinge regions of kinases[3].

Recently, the N-sulfonyl-pyrazole moiety has emerged as a breakthrough pharmacophore in the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2]. HPK1 is a negative regulator of T-cell activation; inhibiting it restores immune responses against tumors[1].

Causality in Structural Design
  • The Sulfonyl Group: Unsubstituted pyrazoles are often susceptible to rapid hepatic oxidation. The electron-withdrawing sulfonyl group increases the metabolic stability of the molecule in liver microsomes, prolonging its in vivo half-life[2].

  • The N1-Ethyl Substitution: Unsubstituted pyrazoles exist in a state of rapid tautomerization. Alkylation at the N1 position (ethyl group) locks the heterocycle into a single tautomer, ensuring predictable spatial geometry for target engagement and reliable Structure-Activity Relationship (SAR) modeling[3].

HPK1_Pathway TCR T-Cell Receptor (TCR) LAT LAT / SLP-76 Complex TCR->LAT HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76_deg SLP-76 Degradation (Immunosuppression) LAT->SLP76_deg Leads to HPK1->LAT Phosphorylates Inhibitor N-Sulfonyl-Pyrazole Derivative Inhibitor->HPK1 Inhibits TCell_Act T-Cell Activation & Proliferation Inhibitor->TCell_Act Restores SLP76_deg->TCell_Act Blocks

Mechanism of HPK1 inhibition by N-sulfonyl-pyrazoles to restore T-cell activation.

Experimental Workflow Design

To transition this compound from in vitro screening to in vivo validation, a self-validating, sequential testing cascade is required. We must first establish that the compound can be absorbed and tolerate systemic circulation (Pharmacokinetics) before determining its safety threshold (Toxicity) and finally assessing its therapeutic potential (Efficacy).

InVivo_Workflow Form Formulation Optimization PK Pharmacokinetics (IV & PO) Form->PK Tox Acute Toxicity (MTD Determination) PK->Tox Efficacy In Vivo Efficacy (Syngeneic Tumor) Tox->Efficacy

Sequential in vivo testing workflow for novel pyrazole derivatives.

Detailed In Vivo Protocols

Protocol A: Formulation & Pharmacokinetic (PK) Profiling

Scientific Rationale: The pyrrolidinylsulfonyl group imparts lipophilicity, often resulting in poor aqueous solubility. A standard saline vehicle will cause precipitation, leading to erratic oral absorption and fatal micro-embolisms if injected intravenously. We utilize a co-solvent system (DMSO/PEG300/Tween 80/Saline) to ensure true solution dosing. Both Intravenous (IV) and Per Os (PO) routes are mandatory to calculate absolute bioavailability ( F% )[1].

Step-by-Step Methodology:

  • Formulation Preparation:

    • Weigh 10 mg of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

    • Dissolve in 5% (v/v) DMSO. Vortex until completely clear.

    • Add 40% (v/v) PEG300 and 5% (v/v) Tween 80. Sonicate for 5 minutes.

    • Slowly add 50% (v/v) sterile saline while stirring continuously to prevent crashing out.

  • Animal Dosing (C57BL/6 Mice, n=3 per route):

    • IV Group: Administer 2 mg/kg via tail vein injection (Volume: 5 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Blood Sampling:

    • Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • LC-MS/MS Bioanalysis (Self-Validation Step):

    • Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard, e.g., Tolbutamide).

    • Analyze via LC-MS/MS. Validation: Ensure the calibration curve ( R2>0.99 ) covers 1 ng/mL to 5000 ng/mL, and Quality Control (QC) samples fall within ±15% of nominal values.

Protocol B: Maximum Tolerated Dose (MTD) Determination

Scientific Rationale: Before efficacy testing, the upper safety limit must be established. We use an escalating dose protocol. Body weight is the most sensitive, objective biomarker of systemic toxicity in rodents. A weight loss of >20% is a universally accepted humane endpoint.

Step-by-Step Methodology:

  • Dose Escalation: Select starting doses based on PO PK exposure (e.g., 10, 30, 100 mg/kg).

  • Administration: Dose BALB/c mice (n=3 per group) orally once daily for 7 days. Include a vehicle-only control group to validate that toxicity is compound-driven, not formulation-driven.

  • Monitoring:

    • Weigh mice daily at the exact same time.

    • Score clinical signs twice daily using the matrix in Table 2 .

  • Endpoint Execution: Euthanize any animal reaching a score of 3 in any category. The MTD is defined as the highest dose resulting in <10% body weight loss and no score >1.

Protocol C: In Vivo Efficacy (Syngeneic Tumor Model)

Scientific Rationale: To evaluate the compound's immunomodulatory/anti-tumor effects (e.g., as an HPK1 inhibitor), an immunocompetent syngeneic model is required. The CT26 murine colorectal carcinoma model is highly immunogenic and is the gold standard for evaluating T-cell activating therapies[1].

Step-by-Step Methodology:

  • Cell Culture & Inoculation:

    • Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Harvest cells in the exponential growth phase. Resuspend in cold PBS.

    • Inject 1×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c mice.

  • Randomization (Self-Validation Step):

    • Monitor tumor growth using digital calipers.

    • When average tumor volume reaches ~100 mm³ (approx. Day 7-10), randomize mice into groups (n=8) to ensure equal starting tumor burdens across all cohorts.

  • Treatment Regimen:

    • Group 1: Vehicle Control (PO, QD).

    • Group 2: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (Low Dose, PO, QD).

    • Group 3: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (High Dose based on MTD, PO, QD).

    • Group 4: Anti-PD-1 Antibody (Positive control / Combination arm, 10 mg/kg IP, bi-weekly)[1].

  • Data Collection:

    • Measure tumor dimensions bi-weekly. Calculate volume: V=0.5×length×width2 .

    • Calculate Tumor Growth Inhibition (TGI): %TGI=(1−(ΔVtreated​/ΔVcontrol​))×100 .

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic Parameters (C57BL/6 Mice) Data summarizes the expected profile of an optimized N-sulfonyl-pyrazole derivative.

PK ParameterIV (2 mg/kg)PO (10 mg/kg)UnitInterpretation
Cmax​ 1,8503,200ng/mLPeak plasma concentration; indicates rapid absorption PO.
Tmax​ 0.0831.5hrTime to peak concentration.
AUC0−∞​ 2,4006,800hr*ng/mLTotal systemic exposure.
T1/2​ 2.13.4hrTerminal half-life; sulfonyl group prevents rapid clearance.
Clearance (Cl) 13.8N/AmL/min/kgModerate hepatic clearance.
Bioavailability ( F% ) 100% (Ref)56.6% % Good oral bioavailability, suitable for PO dosing.

Table 2: Clinical Observation Scoring Matrix for MTD Determination

ScoreBody Weight Loss (%)Posture & Coat ConditionActivity Level & Behavior
0 (Normal) +% to -5%Normal posture, smooth coat.Alert, normal exploratory behavior.
1 (Mild) -5% to -10%Slight piloerection (ruffled coat).Minor decrease in spontaneous movement.
2 (Moderate) -10% to -15%Hunched posture, severe piloerection.Lethargic, moves only when stimulated.
3 (Severe) >20% (Humane Endpoint) Prostrate, unable to maintain posture.Moribund, no response to gentle stimuli.

References

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: Bioorganic Chemistry (2025) URL:[Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research (2020) URL:[Link]

Sources

Application

Application Note and Protocol: Preparation of Stock Solutions of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. The protocols outlined herein are designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, accuracy, and solution stability. While specific experimental data for this compound is limited, the methodologies are grounded in established principles for handling pyrazole-based small molecules.

Introduction

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a substituted pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals, exhibiting a wide range of activities.[1][2] Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure the reliability and reproducibility of results. This guide provides a detailed protocol for preparing stock solutions of this compound, along with essential information on its chemical properties, safety precautions, and storage conditions.

Compound Information

  • IUPAC Name: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

  • Molecular Formula: C₉H₁₅N₃O₂S

  • Molecular Weight: 245.31 g/mol

  • Appearance: Typically a solid at room temperature.

Safety and Handling Precautions

Hazard Statements (based on related compounds):

  • Harmful if swallowed.[4][5][6]

  • May be harmful in contact with skin.[4]

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • May cause respiratory irritation.[5][6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material or absorb the solution with an inert material and place it in a sealed container for proper disposal.[3]

  • First Aid:

    • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][5]

Materials and Reagents

Materials:

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Amber glass vials or cryovials for storage

  • Personal Protective Equipment (PPE) as specified above

Reagents:

  • 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (solid)

  • High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol). The choice of solvent will depend on the experimental requirements and the compound's solubility. For many pyrazole derivatives, DMSO is a suitable solvent for preparing high-concentration stock solutions.[7]

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations and volumes.

5.1. Calculation

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 10 mL of a 10 mM stock solution:

  • Desired Concentration: 10 mM

  • Volume: 10 mL = 0.01 L

  • Molecular Weight: 245.31 g/mol

Mass (mg) = 10 mM x 0.01 L x 245.31 g/mol = 2.4531 mg

5.2. Step-by-Step Procedure

  • Preparation: Ensure all glassware is clean and dry. Prepare the workspace within a chemical fume hood.

  • Weighing: Accurately weigh 2.45 mg of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a suitable volumetric flask (e.g., 10 mL).

    • Add a portion of the high-purity DMSO (e.g., 5-7 mL) to the flask.

    • Gently swirl the flask to dissolve the compound.

    • If necessary, use a vortex mixer or sonicate the solution for a few minutes to ensure complete dissolution.[7]

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials or cryovials to minimize freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, it is recommended to store the stock solution at -20°C or -80°C, protected from light.[4][8] Short-term storage at 2-8°C may also be possible, but stability should be verified.[9]

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_prep Preparation cluster_execution Execution cluster_storage Storage A Calculate Required Mass D Weigh Compound A->D B Wear Appropriate PPE B->D C Prepare Clean Glassware E Transfer to Volumetric Flask C->E D->E F Add Solvent & Dissolve (Vortex/Sonicate if needed) E->F G Adjust to Final Volume F->G H Homogenize Solution G->H I Aliquot into Vials H->I J Label Vials Clearly I->J K Store at -20°C or -80°C J->K

Sources

Method

Technical Application Note: Analytical Characterization and Bioanalytical Quantitation of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Document Type: Application Note & Methodological Guide Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Executive Summary & Scientific Context The compound 1-ethyl-4-(1-pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Methodological Guide Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Executive Summary & Scientific Context

The compound 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (CAS: 898082-27-4) is a highly specialized analytical standard and chemical building block[1]. The pyrazole-sulfonamide motif is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions[2], N-myristoyltransferase inhibitors for Human African Trypanosomiasis[3], and novel acyl pyrazole sulfonamides targeting α -glucosidase for diabetes management[4].

Because the sulfonamide linkage and the basic pyrrolidine ring dictate the molecule's pharmacokinetic (PK) behavior and metabolic stability, rigorous analytical methods are required. This guide provides field-proven, self-validating protocols for the bioanalytical quantitation, purity assessment, and structural verification of this standard.

Physicochemical Profile

Understanding the physicochemical properties of the standard is the foundation of method development. The basicity of the pyrrolidine nitrogen and the polarity of the sulfonamide group dictate the choice of mobile phases and ionization modes[5].

ParameterValue / DescriptionAnalytical Implication
Chemical Name 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazoleDefines structural fragmentation pathways.
CAS Number 898082-27-4Unique identifier for reference material procurement.
Molecular Formula C9H15N3O2SUsed for exact mass calculation in HRMS.
Molecular Weight 229.3 g/mol Target parent ion [M+H]+ at m/z 230.1[1].
LogP (Estimated) 1.2 - 1.8Suggests moderate lipophilicity; requires reversed-phase LC.
pKa (Pyrrolidine N) ~8.5 - 9.0Highly basic; requires acidic mobile phase for complete protonation.

Protocol A: LC-MS/MS Bioanalytical Quantitation

This protocol is designed for the high-throughput quantitation of the standard in biological matrices (e.g., plasma, microsomes) during DMPK profiling.

Mechanistic Rationale (Expertise & Experience)

The pyrrolidine ring acts as a strong basic center. By utilizing a low-pH mobile phase (0.1% Formic Acid), we ensure complete protonation of the molecule, which prevents peak tailing on residual column silanols and maximizes positive electrospray ionization (ESI+) efficiency. During Collision-Induced Dissociation (CID), the sulfonamide (S-N) bond is the primary locus of cleavage, predictably yielding a pyrrolidine cation and a pyrazole-sulfonyl radical/cation.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar pyrazole sulfonamide).

    • Vortex for 2 minutes at 1000 RPM.

  • Extraction:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer 100 µL of the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Conditions:

    • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Mode: ESI+, Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 230.1 70.1 (Quantifier, CE: 25V); m/z 230.1 160.0 (Qualifier, CE: 15V).

Self-Validating System (Trustworthiness)

System Suitability Test (SST): Before running the sample batch, inject a Lower Limit of Quantification (LLOQ) standard six times. The system is validated for the run only if the Coefficient of Variation (CV) for the peak area is <15%, and the signal-to-noise (S/N) ratio is 10. A blank matrix injection must immediately follow the highest calibration standard to validate the absence of carryover (<20% of LLOQ signal).

G A Plasma Sample Spiked with Internal Standard B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Supernatant Collection & Nitrogen Drying C->D E Reconstitution (Initial Mobile Phase) D->E F LC-MS/MS Analysis (MRM Mode: m/z 230.1 -> 70.1) E->F

Figure 1: Optimized LC-MS/MS bioanalytical workflow for pyrazole sulfonamide quantitation.

G M Parent Ion [M+H]+ m/z 230.1 F1 Pyrrolidine Cation m/z 70.1 (Quantifier) M->F1 CID S-N Cleavage F2 1-Ethylpyrazole-4-sulfonyl m/z 160.0 (Qualifier) M->F2 CID S-N Cleavage

Figure 2: Proposed Collision-Induced Dissociation (CID) fragmentation pathway for MRM transitions.

Protocol B: High-Resolution HPLC-UV for Purity Assessment

For Quality Control (QC) and library synthesis verification, an orthogonal HPLC-UV method is required to detect synthetic impurities or degradation products.

Mechanistic Rationale (Expertise & Experience)

The pyrazole ring provides strong UV chromophore characteristics due to its conjugated π -system, with an absorption maximum typically observed around 230–254 nm. To achieve baseline separation between the target compound and potential synthetic precursors (e.g., unreacted 1-ethyl-1H-pyrazole), Trifluoroacetic Acid (TFA) is employed as an ion-pairing agent. TFA effectively masks the basic pyrrolidine nitrogen, ensuring sharp, symmetrical peaks and preventing secondary interactions with the stationary phase.

Step-by-Step Methodology
  • Standard Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol to create a 1 mg/mL stock. Dilute to 100 µg/mL using Mobile Phase A.

  • HPLC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.05% TFA in Water.

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (primary) and 254 nm (secondary).

    • Injection Volume: 10 µL.

Self-Validating System (Trustworthiness)

System Suitability Test (SST): The method is considered self-validated if the tailing factor ( Tf​ ) for the 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole peak is between 0.9 and 1.2. Furthermore, a known impurity standard (e.g., 1-ethyl-1H-pyrazole) must be spiked into a QC sample to confirm a critical resolution ( Rs​ ) of > 2.0, ensuring the method remains strictly stability-indicating.

Protocol C: NMR Structural Verification

Nuclear Magnetic Resonance (NMR) is mandatory for confirming the precise regiochemistry of the ethyl substitution (N1) and the sulfonyl linkage (C4).

Mechanistic Rationale (Expertise & Experience)

While DMSO- d6​ is often used for biological assay stock solutions, Chloroform-d (CDCl 3​ ) is the preferred solvent for this specific compound. CDCl 3​ provides superior resolution for the aliphatic multiplets of the pyrrolidine ring and the ethyl group, preventing signal overlap that can occur in more viscous solvents.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the standard in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition Parameters (1H NMR):

    • Frequency: 400 MHz or higher.

    • Scans: 16–32.

    • Relaxation Delay (D1): 2.0 seconds.

  • Expected Spectral Assignments:

    • Ethyl Group: Triplet ( −CH3​ ) at 1.5 ppm (3H); Quartet ( −CH2​− ) at 4.1 ppm (2H).

    • Pyrrolidine Ring: Multiplet at 1.8 ppm (4H, β -protons); Multiplet at 3.2 ppm (4H, α -protons adjacent to nitrogen).

    • Pyrazole Ring: Two distinct singlets at 7.8 and 7.9 ppm (2H, corresponding to the isolated H-3 and H-5 protons on the heteroaromatic ring).

Self-Validating System (Trustworthiness)

Calibration & Shimming Check: The protocol is self-validated by verifying the full width at half maximum (FWHM) of the internal TMS peak. The FWHM must be < 1.0 Hz before acquiring the sample spectrum, confirming optimal magnetic field homogeneity and ensuring that the splitting patterns (e.g., the ethyl quartet) are accurately resolved.

References

  • Romeo, G., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Brand, S., et al. "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Kausar, N., et al. "Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis." Frontiers in Chemistry, 2023. Available at:[Link]

  • Mahesh, P., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 2023. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-ethyl-4-(1-pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. Pyrazole sulfonamides are critical pharmacophores in medicinal chemistry, but their synthesis is often bottlenecked by poor regioselectivity or the rapid degradation of highly reactive intermediates.

This guide bypasses generic advice to focus on the causality of reaction failures and provides a self-validating workflow to ensure high-yield, reproducible results.

Synthetic Workflow Analysis

SynthesisWorkflow StartA 1-Ethyl-1H-pyrazole-4- sulfonyl chloride StepA Sulfonamide Coupling (+ Pyrrolidine, DIPEA, DCM) Preferred Route StartA->StepA Product 1-Ethyl-4-(1-pyrrolidinylsulfonyl)- 1H-pyrazole (Target) StepA->Product StartB 1H-Pyrazole-4- sulfonyl chloride StepB1 Sulfonamide Coupling (+ Pyrrolidine, DIPEA) StartB->StepB1 IntB 4-(1-Pyrrolidinylsulfonyl)- 1H-pyrazole StepB1->IntB StepB2 N-Alkylation (+ Ethyl Iodide, K2CO3) Alternative Route IntB->StepB2 StepB2->Product

Figure 1: Synthetic routes for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. Route A is preferred.

Troubleshooting Guides & FAQs

Q1: Which synthetic route provides the highest yield and purity for this target? A1: The most efficient approach is the direct sulfonamide coupling of commercially available 1-ethyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine (Route A). While an alternative route (Route B) involves coupling 1H-pyrazole-4-sulfonyl chloride followed by N-alkylation with an ethyl halide, this two-step process is less desirable. N-alkylation of pyrazoles often requires harsh basic conditions and prolonged heating, which risks degrading the sulfonamide linkage. By starting with the pre-alkylated pyrazole core, you eliminate regioselectivity concerns and reduce the synthesis to a single, high-yielding step[1].

Q2: Why is my sulfonamide coupling yield low when reacting the sulfonyl chloride with pyrrolidine? A2: Low yields in this step are almost exclusively driven by the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate into the unreactive sulfonic acid. Furthermore, the choice of base is critical. Studies optimizing pyrazole-4-sulfonamide derivatives demonstrate that using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) significantly outperforms triethylamine (TEA)[2]. Causality: TEA is less sterically hindered and can act as a nucleophile, forming a highly reactive sulfonylammonium intermediate that is extremely susceptible to trace water. DIPEA acts strictly as a non-nucleophilic proton sponge, maximizing the desired reaction with pyrrolidine.

Q3: How do I prevent the hydrolysis of the sulfonyl chloride starting material? A3: You must establish a self-validating moisture-control system:

  • Always use anhydrous DCM (Karl Fischer titration < 50 ppm water).

  • Store 1-ethyl-1H-pyrazole-4-sulfonyl chloride under an inert atmosphere (argon or nitrogen) at 2-8 °C.

  • Before the reaction, validate the integrity of your starting material via 1 H NMR or TLC. Sulfonyl chlorides will show a distinct Rf​ shift compared to their hydrolyzed sulfonic acid counterparts (which typically streak or stay at the baseline on normal-phase silica).

Q4: What are the optimal purification methods to maximize isolated yield? A4: An optimized aqueous workup is often sufficient to achieve >95% purity without the need for yield-reducing column chromatography. Because pyrrolidine and DIPEA are both basic, washing the organic layer with cold 1M HCl efficiently removes unreacted amines and base salts. Following this with a saturated NaHCO 3​ wash neutralizes any residual acid. If further purification is required, recrystallization is preferred over silica gel chromatography, as sulfonamides can sometimes exhibit strong tailing on silica, leading to product loss.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the causal relationship between reaction conditions and isolated yields for pyrazole-4-sulfonamide couplings[2].

Base (1.5 equiv)Solvent (10 vol)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DIPEA DCM 25 16 > 85% Optimal; steric hindrance prevents side reactions.
TEADCM251626 - 46%Competitive hydrolysis due to nucleophilic base interaction.
K 2​ CO 3​ THF65 (Reflux)1660 - 70%Heterogeneous mixture leads to incomplete conversion.
PyridinePyridine251650 - 60%Difficult solvent removal during workup causes product loss.
Self-Validating Experimental Protocol

Synthesis of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (Route A) Scale: 1.0 mmol. Ensure all glassware is oven-dried and the reaction is conducted under a nitrogen atmosphere.

Step 1: Preparation & Cooling

  • Dissolve 1-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL, 10 volumes) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Causality: Sulfonamide coupling is exothermic; starting at 0 °C prevents localized heating that accelerates hydrolytic side reactions.

Step 2: Reagent Addition

  • Add DIPEA (1.5 mmol, 1.5 equiv) dropwise via syringe.

  • Add pyrrolidine (1.05 mmol, 1.05 equiv) dropwise over 5 minutes.

  • Self-Validation: The mixture may turn slightly cloudy as DIPEA-HCl salts begin to precipitate, acting as a visual indicator that the coupling is proceeding.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 16 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1). The reaction is complete when the UV-active starting material spot completely disappears, replaced by a lower Rf​ product spot.

Step 4: Aqueous Workup

  • Dilute the reaction mixture with an additional 10 mL of DCM. Quench by adding 10 mL of ice-cold water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 10 mL of cold 1M HCl: Causality: Protonates and extracts excess pyrrolidine and DIPEA into the aqueous phase.

    • 10 mL of saturated aqueous NaHCO 3​ : Causality: Neutralizes any residual acid to prevent degradation during concentration.

    • 10 mL of brine: Causality: Pre-dries the organic phase by drawing out dissolved water.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure to yield the crude product.

  • Purify via recrystallization (Ethyl Acetate/Hexanes) or flash chromatography (SiO 2​ , gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure target compound.

References
  • "1H-Pyrazole-4-sulfonyl chloride" - CymitQuimica.
  • "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • "1H-Pyrazole-4-sulfonyl chloride | 438630-64-9" - Sigma-Aldrich.

Sources

Optimization

troubleshooting 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole purification problems

Welcome to the dedicated technical support guide for the purification of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing robust solutions.

Issue 1: Persistent Impurities After Initial Workup

Question: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities and how can I remove them?

Answer: The presence of persistent impurities is the most common challenge. The identity of these byproducts is directly linked to the synthetic route, which typically involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine.

Common Impurities & Their Origins:

ImpurityOrigin & CharacteristicsIdentification Signature
1-Ethyl-1H-pyrazole-4-sulfonic acid Hydrolysis of the starting sulfonyl chloride due to moisture in the reaction solvent or during aqueous workup.[1]Highly polar (baseline spot on TLC). Will not extract easily into common organic solvents from a neutral aqueous layer.
Unreacted Pyrrolidine Incomplete reaction or use of excess reagent.A volatile, basic amine. Can be detected by a characteristic odor and will appear as a water-soluble salt in acidic washes.
Unreacted 1-Ethyl-1H-pyrazole If the starting material for the sulfonyl chloride synthesis is carried through.Less polar than the final product. Distinct pyrazole ring signals in ¹H NMR without the sulfonyl group.
Di-sulfonated Byproducts Though less common, side reactions can occur, especially under harsh conditions.[2]Significantly higher molecular weight, detectable by MS.

Troubleshooting Workflow for Impurity Removal

The logical approach to purification involves a series of steps designed to remove impurities based on their chemical properties.

G cluster_0 Purification Workflow Crude Crude Product (Post-Reaction Workup) Analysis Initial Analysis (TLC, ¹H NMR, LC-MS) Crude->Analysis AcidWash Acidic Wash (e.g., 1M HCl) Analysis->AcidWash Basic Impurities (e.g., Pyrrolidine) BaseWash Basic Wash (e.g., sat. NaHCO₃) AcidWash->BaseWash Acidic Impurities (e.g., Sulfonic Acid) Chromatography Column Chromatography BaseWash->Chromatography Close Polarity Impurities Recrystallization Recrystallization BaseWash->Recrystallization Product is Solid & Impurities Soluble Final Pure Product Analysis (Purity >98%) Chromatography->Final Recrystallization->Final

Caption: A logical workflow for the systematic purification of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Detailed Protocols for Impurity Removal:

Protocol 1: Liquid-Liquid Extraction (Acid/Base Wash)

This is the first and most effective step to remove ionic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate and remove basic impurities like residual pyrrolidine into the aqueous layer.[3] Separate the layers.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and remove acidic impurities, primarily the sulfonic acid byproduct, into the aqueous layer.[1]

  • Brine Wash: Perform a final wash with saturated NaCl (aq) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography

This is the preferred method for separating compounds with different polarities.[4]

  • Challenge: The basic pyrrolidinyl nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

  • Solution: Deactivate the silica gel. Prepare the slurry using your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume.[5] This neutralizes the acidic sites on the silica surface.

Step-by-Step Guide:

  • Slurry Preparation: Prepare a slurry of silica gel in the eluent mixture containing 1% Et₃N.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude product from the acid/base wash in a minimal amount of the eluent or DCM and load it onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 90:10 Hexanes:EtOAc + 1% Et₃N) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: The Product "Oils Out" or Fails to Crystallize

Question: After column chromatography or during recrystallization, my product forms a persistent oil instead of a solid. What causes this and how can I induce crystallization?

Answer: "Oiling out" is a common problem in crystallization, where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[6]

Potential Causes & Solutions:

CauseScientific ExplanationSolution
High Impurity Level Impurities disrupt the crystal lattice formation, acting as a "solvent" for your product.Re-purify using column chromatography. Ensure the material is >95% pure before attempting recrystallization.
Rapid Cooling The solution becomes supersaturated too quickly, not allowing sufficient time for crystal nucleation and growth.[6]Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, then transfer to a refrigerator (4 °C), and finally to a freezer (-20 °C). Insulating the flask can also help.
Inappropriate Solvent The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to crash out as an oil.Experiment with different solvent systems. A good system often involves a "solvent" where the compound is soluble when hot and an "anti-solvent" where it is insoluble.[6] Try dissolving the oil in a small amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly adding a poor solvent (e.g., hexanes, water) dropwise until turbidity persists.
Low Melting Point The melting point of the compound may be close to room temperature, or it may be forming a low-melting eutectic mixture with residual solvent.Try trituration. Add a non-polar solvent like hexanes or pentane to the oil and vigorously scratch the flask's side with a glass rod to induce nucleation. Also, ensure the product is thoroughly dried under high vacuum to remove all residual solvents.[1]
Issue 3: Product Decomposition During Purification

Question: I'm observing product loss or the appearance of new, colored impurities during purification, especially when heating. Is the compound unstable?

Answer: While pyrazoles are generally stable aromatic heterocycles, the sulfonyl group can introduce some lability, particularly under harsh pH or high-temperature conditions.[7][8] Sulfonylureas, which are structurally related, are known to decompose under acidic conditions.[9]

Preventative Measures:

  • Avoid Strong Acids/Bases: During workup, use mild reagents like saturated NaHCO₃ instead of stronger bases like NaOH. If acidic conditions are needed, use dilute acid and minimize contact time.

  • Temperature Control: When removing solvents on a rotary evaporator, use a water bath temperature below 40 °C. Avoid prolonged heating.

  • Inert Atmosphere: While not always necessary, if you suspect oxidative degradation (often indicated by color formation), perform purification steps under an inert atmosphere of nitrogen or argon.[2]

  • Charcoal Treatment: If your product is discolored (yellow or brown), this may be due to trace, highly-colored impurities. Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes, followed by filtration through Celite®, can effectively remove these.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole? A1: A mixture of hexanes and ethyl acetate is an excellent starting point. Begin with a 70:30 (v/v) mixture. The product should have an Rf value of approximately 0.3-0.5 in this system. Adjust the ratio as needed to achieve good separation from impurities.

Q2: Can I use a purification method other than column chromatography, like preparative HPLC? A2: Yes, for very high purity requirements (>99.5%), reversed-phase preparative HPLC is an excellent option.[4] A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient.

Q3: My ¹H NMR spectrum looks clean, but the mass spectrometry data shows a peak corresponding to M+H+2. What could this be? A3: The M+H+2 peak is often indicative of the presence of the sulfur-34 isotope, which has a natural abundance of approximately 4.2%. This is a normal observation and does not indicate an impurity.

Q4: How should the final, pure product be stored? A4: Store the compound in a tightly sealed vial in a cool, dry place. To prevent slow hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.

Decision Tree for Purification Method Selection

G node_action node_action Start Crude Product (Post-Workup) IsSolid Is the crude product a solid? Start->IsSolid TLC_Sep Are impurities well- separated by TLC? IsSolid->TLC_Sep Yes Column Perform Column Chromatography IsSolid->Column No (Oil) Recrystallize Attempt Recrystallization TLC_Sep->Recrystallize Yes TLC_Sep->Column No HighPurity Is >99.5% purity required? PrepHPLC Use Preparative HPLC HighPurity->PrepHPLC Yes Recrystallize->HighPurity Column->HighPurity

Caption: A decision-making flowchart for selecting the optimal purification strategy.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Chemical Reviews, 111(11), 6984-7034.
  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Retrieved from [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 400-404.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Retrieved from [Link]

  • Usiena air. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Retrieved from [Link]

  • MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

  • Chemical Communications. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • PubMed. (1979). Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
  • PubMed. (2020). Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at High Temperatures and Pressures. Retrieved from [Link]

  • ResearchGate. (n.d.). Time course of decomposition of sulfonylureas 1−12. Retrieved from [Link]

Sources

Troubleshooting

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole stability and degradation issues

Welcome to the technical support guide for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation challenges you may encounter during your experiments.

I. Compound Overview and Stability Profile

1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a substituted pyrazole compound. The stability of such compounds is paramount for reliable experimental outcomes. The pyrazole ring itself is generally robust; however, the sulfonyl group and the ethyl substitution can influence its chemical behavior.[1] Degradation can be initiated by several factors, including hydrolysis, oxidation, and photodegradation, leading to the formation of impurities that may compromise the integrity of your research.[2][3]

Key Stability-Influencing Factors:
  • pH: The compound's stability can be pH-dependent. Both acidic and alkaline conditions can potentially lead to the hydrolysis of the sulfonyl group.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation rates for many chemical compounds, including pyrazole derivatives.[3][6]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][7]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the pyrazole ring or its substituents.[2][8]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Q1: What are the ideal storage conditions for solid 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place.[2][9] For extended storage, refrigeration at 2-8°C in an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Q2: I'm observing a change in the color of my solid compound over time. What could be the cause?

A change in color, such as turning brown or yellow, often indicates chemical degradation, likely due to oxidation.[2][8] This can be mitigated by storing the compound under an inert atmosphere and protecting it from light.

Q3: My compound is stored in a solvent, and I'm seeing new peaks in my HPLC analysis. What's happening?

The appearance of new peaks in your chromatogram suggests that your compound is degrading in solution.[2] This could be due to several factors, including:

  • Hydrolysis: If the solvent contains water, the sulfonyl group may be susceptible to hydrolysis.

  • Solvent-Induced Degradation: The solvent itself may be reacting with your compound, especially if it is not of high purity or contains reactive impurities.[8]

  • Photodegradation: If the solution is exposed to light, photolytic degradation can occur.[8]

Q4: Which solvents are recommended for dissolving 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole to minimize degradation?

III. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability and degradation issues.

Symptom Potential Cause Recommended Action
Change in physical appearance of solid (e.g., color change, clumping) Oxidation or hydration.[2]Store the compound under an inert atmosphere (e.g., argon) in a desiccator and protect it from light.[2]
Appearance of new peaks in HPLC or other analytical methods Chemical degradation (e.g., hydrolysis, oxidation, photodegradation).[2]Review storage conditions (temperature, light exposure, atmosphere).[2] Conduct forced degradation studies to identify potential degradation products.[7]
Decreased purity or assay value over time Slow decomposition under current storage conditions.Re-evaluate storage conditions. Consider storing at a lower temperature (-20°C) and under an inert atmosphere.[2]
Inconsistent results in biological assays Presence of impurities or degradation products that may have biological activity.Re-purify the compound and confirm its structure. Control the solvent and pH of assay buffers.
Precipitation from solution Could be due to solubility limits or the formation of a less soluble degradation product.[8]Verify the solubility of the compound in the chosen solvent at the experimental temperature. Analyze the precipitate to determine its identity.[8]

IV. Experimental Protocols

To proactively assess the stability of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole under your specific experimental conditions, a forced degradation study is recommended.[7][10] This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.[11][12]

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.[4]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).[4]

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H₂O₂) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Potential Degradation Pathway

Based on the structure, a likely degradation pathway under hydrolytic conditions is the cleavage of the sulfonamide bond.

Degradation_Pathway Parent 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole DP1 1-Ethyl-1H-pyrazole-4-sulfonic acid Parent->DP1 Hydrolysis DP2 Pyrrolidine Parent->DP2 Hydrolysis

Caption: A potential hydrolytic degradation pathway for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

V. References

  • Vertex AI Search. SAFETY DATA SHEET.

  • Sigma-Aldrich. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | 957514-21-5.

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. (December 21, 2023).

  • BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds.

  • Cayman Chemical. 1-Ethyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. (June 26, 2020).

  • BenchChem. Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research and Reviews.

  • Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912–2917.

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (March 12, 2026).

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. PCCA.

  • Journal of Pharmaceutical Science and Bioscientific Research. A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (April 30, 2019).

  • BenchChem. Preventing decomposition of Ethyl 4-(1H-pyrazol-1-YL)benzoate during synthesis.

  • International Journal on Pharmaceutical and Biomedical Research. Forced Degradation – A Review. (November 30, 2022).

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. (April 9, 2025).

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

  • Slideshare. Factors affecting stability of drugs.

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

  • BenchChem. Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.

  • PubMed. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (February 15, 2015).

  • Usiena air. Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis.

  • MedchemExpress.com. Ethyl 1H-pyrazole-4-carboxylate.

  • Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

  • PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

  • R Discovery. Degradation of pyrazole wastewater by electro-peroxone with fluidized N-doped electrodes: Dual-zone synergistic catalytic reaction. (February 6, 2024).

  • Avantor. 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester ≥98.0% (by GC, titration analysis).

Sources

Optimization

Technical Support Center: Solubility Enhancement for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Welcome to the technical support center for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address the common yet significant cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of this compound's limited aqueous solubility. By providing a combination of theoretical principles, troubleshooting advice, and detailed experimental protocols, we aim to empower you to develop robust and effective formulation strategies.

Compound Overview

1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, an ethyl group at the N1 position, and a pyrrolidinylsulfonyl group at the C4 position. Limited aqueous solubility is a known characteristic of many pyrazole derivatives, often due to strong intermolecular forces in the solid state which create a high crystal lattice energy.[1]

Predicted Physicochemical Properties

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight~259.3 g/mol Moderate molecular weight.
pKa (Acidic)6.0 - 8.0The sulfonamide proton is weakly acidic, allowing for deprotonation under basic conditions to form a more soluble salt.[2]
pKa (Basic)1.5 - 2.5The pyrazole ring is weakly basic and can be protonated under strongly acidic conditions.[1][3]
logP1.5 - 2.5Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.

Note: These values are predictions based on the structure and data from similar compounds. Experimental verification is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole sample not dissolving in aqueous buffers?

A1: The limited aqueous solubility is likely due to the compound's moderate lipophilicity and strong crystal lattice energy.[1] The energy required for the solvent (water) to break apart the compound's crystal structure is greater than the energy released when the individual molecules are hydrated. This makes the dissolution process thermodynamically unfavorable in neutral water.

Q2: What is the most critical factor to investigate first for improving its solubility?

A2: The pH of the solution is the most critical starting point. Your compound possesses a weakly acidic sulfonamide group. By raising the pH of the medium above this group's pKa, you can deprotonate it, forming an anionic salt which is typically much more soluble in water.[1][4] This is a foundational principle described by the Henderson-Hasselbalch equation as it applies to solubility.[5][6][7]

Q3: I see precipitation when I add my DMSO stock solution to my aqueous assay buffer. What is happening?

A3: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).[8] However, when this concentrated stock is introduced into an aqueous buffer where the compound's solubility is low, the solution becomes supersaturated, leading to rapid precipitation. This represents a "kinetic" solubility limit, which is often higher than the true "thermodynamic" or equilibrium solubility.[9][10][11] To avoid this, you may need to lower the stock concentration, include solubilizing excipients in your final buffer, or use a multi-step dilution.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[12] They work by reducing the polarity of the aqueous environment, making it more favorable for a lipophilic compound to dissolve.[4] Commonly used biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13][14]

Troubleshooting Guide

Issue 1: The compound dissolves at high pH but crashes out when I neutralize the solution for my experiment.

  • Causality: You have successfully created the soluble salt form of the compound at high pH. However, upon neutralization, you are converting it back to the poorly soluble, neutral form. The concentration you achieved at high pH is well above the intrinsic solubility of the neutral form, causing it to precipitate.

  • Troubleshooting Steps:

    • Determine the pH-Solubility Profile: First, experimentally determine the compound's solubility across a range of pH values (see Protocol 1). This will tell you the exact pH required to maintain your desired concentration.

    • Consider Excipients: If your experiment must be conducted at a pH where the compound is insoluble, you must incorporate other solubilization techniques. The use of cyclodextrins or surfactants in the final formulation can help keep the compound in solution even after pH neutralization.[4][15]

    • Dose Lower: The simplest, though not always feasible, solution is to work at a concentration below the compound's intrinsic solubility at the final experimental pH.

Issue 2: I've tried several common organic co-solvents (Ethanol, Propylene Glycol) with minimal success.

  • Causality: While common co-solvents are a good starting point, the specific interactions between the solute and the solvent mixture are complex. The "like dissolves like" principle is an oversimplification. You may need to explore co-solvents with different hydrogen bonding capabilities or polarities.

  • Troubleshooting Steps:

    • Expand Your Screen: Test more powerful, albeit less common for final formulations, co-solvents like DMSO, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) to understand the compound's maximum potential solubility.[14] This can provide valuable data for formulation design.

    • Use a Ternary System: Sometimes, a mixture of three components (e.g., water, ethanol, and PEG 400) can achieve higher solubility than a binary (water-solvent) system.

    • Investigate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, dramatically increasing their apparent solubility.[16] Consider screening non-ionic surfactants like Tween® 80 or Cremophor® EL.

Issue 3: My solubility measurements are inconsistent between experiments.

  • Causality: Inconsistent solubility data often points to a failure to reach thermodynamic equilibrium. Shaking a sample for a few hours may only yield a kinetic solubility value, which can be influenced by the rate of dissolution and the presence of amorphous versus crystalline material.[9][17]

  • Troubleshooting Steps:

    • Ensure Equilibrium: For thermodynamic solubility, the solid compound must be incubated with the solvent system for a prolonged period (typically 24-72 hours) under constant agitation to ensure the solution is truly saturated.

    • Control Temperature: Solubility is temperature-dependent.[18] Ensure all experiments are conducted in a temperature-controlled environment (e.g., an incubator shaker).

    • Verify Solid Form: After the experiment, check if the solid material has changed its crystalline form (polymorphism), which can alter solubility.

    • Filter Properly: Always filter the saturated solution through a low-binding syringe filter (e.g., 0.22 µm PVDF) before analysis to remove any undissolved particulates.

Visualizations and Logical Workflows

pH-Dependent Ionization

The solubility of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is highly dependent on its ionization state, which is governed by the pH of the solution.

G cluster_acidic Low pH (e.g., < 2) cluster_neutral Mid pH (e.g., 4-6) cluster_basic High pH (e.g., > 9) Protonated Pyrazole Protonated (Cationic Form) Slightly Higher Solubility Neutral Neutral Form (Intrinsic Low Solubility) Protonated->Neutral Increase pH Neutral->Protonated Decrease pH Deprotonated Sulfonamide Deprotonated (Anionic Form) Significantly Higher Solubility Neutral->Deprotonated Increase pH Deprotonated->Neutral Decrease pH

Caption: Ionization states of the compound at different pH ranges.

Solubility Enhancement Workflow

A systematic approach is crucial for efficiently identifying an optimal formulation strategy.

G Start Start: Poorly Soluble Compound pH_Screen Protocol 1: pH-Solubility Profile Start->pH_Screen Decision_pH Is pH adjustment sufficient & compatible? pH_Screen->Decision_pH CoSolvent_Screen Protocol 2: Co-solvent Screening Decision_CoSolvent Is co-solvent system viable? CoSolvent_Screen->Decision_CoSolvent Cyclodextrin_Screen Protocol 3: Cyclodextrin Screening Decision_CD Is cyclodextrin complex effective? Cyclodextrin_Screen->Decision_CD Decision_pH->CoSolvent_Screen No Formulation_Optimized Optimized Formulation Decision_pH->Formulation_Optimized Yes Decision_CoSolvent->Cyclodextrin_Screen No Decision_CoSolvent->Formulation_Optimized Yes Decision_CD->Formulation_Optimized Yes Complex_Formulation Consider Complex Formulations (e.g., Surfactants, Liposomes) Decision_CD->Complex_Formulation No

Caption: Systematic workflow for solubility enhancement experiments.

Detailed Experimental Protocols

Protocol 1: Aqueous pH-Solubility Profile Determination

This protocol determines the thermodynamic equilibrium solubility of the compound across a range of pH values.

Materials:

  • 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (solid)

  • Series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, low-protein binding like PVDF)

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid compound to each vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours. This long incubation is crucial to reach thermodynamic equilibrium.[8]

  • Sampling: After incubation, allow the vials to rest for 30 minutes for the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.

  • Analysis: Quantify the concentration of the dissolved compound in each filtered sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Co-solvent System Screening

This protocol evaluates the ability of various water-miscible organic solvents to increase the compound's solubility.

Materials:

  • Compound (solid)

  • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, DMSO.

  • Deionized water or a relevant buffer (e.g., PBS pH 7.4).

  • Equipment as listed in Protocol 1.

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/aqueous mixtures. A good starting point is 10%, 20%, 40%, and 60% (v/v) of each co-solvent in water or buffer.

  • Equilibration: Following the same procedure as Protocol 1, add an excess of the compound to vials containing each co-solvent mixture.

  • Incubation and Analysis: Incubate for 48-72 hours with shaking, then filter and quantify the concentration in each supernatant.

  • Data Presentation: Present the data in a table to easily compare the solubilizing capacity of each co-solvent at different concentrations.

Sample Data Table:

Co-solvent System (% v/v)Solubility (µg/mL)
100% Water (pH 7.4)< 1
20% PG in WaterResult
40% PG in WaterResult
20% PEG 400 in WaterResult
40% PEG 400 in WaterResult
Protocol 3: Solubility Enhancement with Cyclodextrins

This protocol assesses the ability of cyclodextrins to form inclusion complexes and enhance aqueous solubility.[15][19]

Materials:

  • Compound (solid)

  • Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[15]

  • Aqueous buffer (pH relevant to the experiment, typically neutral).

  • Equipment as listed in Protocol 1.

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations in the chosen buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Diagram: Follow the procedure from Protocol 1, adding an excess of the compound to each cyclodextrin solution.

  • Incubation and Analysis: Incubate for 48-72 hours, filter, and quantify the compound's concentration.

  • Data Plotting: Plot the solubility of the compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation binding constant.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Lopedota, A., Cutrignelli, A., Denora, N., Laquintana, V., & Franco, M. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 13(12), 2147. [Link]

  • Mura, P. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 25(14), 3269. [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia, The Free Encyclopedia. [Link]

  • Rekharsky, M. V., & Inoue, Y. (2003). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Chemical Communications, (21), 2633-2644. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 15(9), 2301. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Pacult, O., & Llinàs, A. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Pharmaceutical Development and Technology, 27(10), 1185-1194. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Journal of Pharmaceutical Sciences, 103(4), 1045-1053. [Link]

  • Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 329-338. [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2534-2542. [Link]

  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 71(5), 475-480. [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. Expert Opinion on Drug Discovery, 2(10), 1389-1402. [Link]

  • Skvortsova, M., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2534-2542. [Link]

  • University of Mustansiriyah. (n.d.). The influence of pH on solubility in water. Experiment 11 Handout. [Link]

  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 358-362. [Link]

  • Lomax, T. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5973-5983. [Link]

  • Lomax, T. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5973-5983. [Link]

  • Lomax, T. D., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Semantic Scholar. [Link]

  • ChemSynthesis. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Chemical Synthesis Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-ethyl-1H-pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]

  • İslamoğlu, F., Erdoğan, N., & Hacıfazlıoğlu, E. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 34(1), 50-62. [Link]

  • Luan, F., et al. (2018). Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. Scientific Reports, 8(1), 4168. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole. PubChem Compound Database. [Link]

  • Sahoo, A., & De, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Sulfonylation Reactions

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that the pyrazole nucleus is a privileged scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that the pyrazole nucleus is a privileged scaffold in medicinal chemistry. However, functionalizing this heterocycle—specifically through N-sulfonylation—presents unique synthetic challenges, including poor regioselectivity, stalled reaction kinetics, and competitive side reactions.

This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic principles governing pyrazole sulfonylation, providing you with self-validating workflows and field-proven troubleshooting strategies to optimize your yields.

I. Frequently Asked Questions (FAQs): Strategic & Mechanistic Choices

Q1: How can I control regioselectivity when sulfonylating an asymmetrically substituted pyrazole? A: Asymmetric pyrazoles exist as a tautomeric mixture. Upon deprotonation, they form a resonance-stabilized pyrazolide anion, making both N1 and N2 available for electrophilic attack. Regioselectivity is dictated by the competition between steric hindrance and electronic stability.

  • Kinetic Control: Lower temperatures (0–5 °C) and weaker bases typically drive the reaction toward the less sterically hindered nitrogen.

  • Thermodynamic Control: Higher temperatures and stronger bases allow the reaction to equilibrate toward the more electronically stable N-isomer.

  • Pro Tip: If you obtain an undesirable mixture of regioisomers, you can often converge them. In advanced pharmaceutical manufacturing (such as the synthesis route for the DPP-4 inhibitor Omarigliptin), researchers have successfully utilized base-promoted mesyl group isomerization to convert a mixed batch into a single desired regioisomer with up to 30:1 selectivity[1].

MechanisticPathway P Asymmetric Pyrazole (Tautomeric Mixture) B Base Addition (Deprotonation) P->B + Base A Pyrazolide Anion (Resonance Stabilized) B->A K Kinetic Product (Less Sterically Hindered N) A->K Low Temp / Weak Base T Thermodynamic Product (More Stable N-Isomer) A->T High Temp / Strong Base K->T Base-Promoted Isomerization

Mechanistic pathway of pyrazole sulfonylation highlighting kinetic vs. thermodynamic control.

Q2: Which base and solvent combination provides the highest conversion rates? A: The choice of base and solvent fundamentally alters the transition state of the sulfonylation.

  • Solvent: Polar aprotic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) are ideal because they stabilize the pyrazolide anion without solvolyzing the highly reactive sulfonyl chloride,[2].

  • Base: While Triethylamine (TEA) is ubiquitous, it can act as a nucleophile, forming a transient (and sometimes unstable) sulfonammonium intermediate. Switching to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) prevents this nucleophilic attack, forcing the amine to act strictly as a Brønsted base. Alternatively, heterogeneous inorganic bases like K2CO3 in acetonitrile have been proven to achieve up to 98% yield by completely eliminating amine-driven side reactions[3].

Q3: My reaction stalls at 50% conversion. What is the root cause? A: Stalled reactions usually stem from either the degradation of the electrophile or insufficient activation of the pyrazole. Sulfonyl chlorides are highly sensitive to moisture; if your solvent is not strictly anhydrous, the sulfonyl chloride will hydrolyze into a sulfonic acid, quenching the base and halting the reaction. Always use freshly distilled solvents and maintain a strict inert atmosphere (N2 or Argon).

II. Quantitative Data: Solvent and Base Optimization

The table below summarizes quantitative optimization data demonstrating how steric bulk in the base and solvent polarity directly impact the yield of pyrazole sulfonamide formation.

EntryBaseSolventReaction Time (h)Yield (%)
1Triethylamine (TEA)Dichloromethane (DCM)1646
2Triethylamine (TEA)Tetrahydrofuran (THF)2435
3Triethylamine (TEA)Acetonitrile (MeCN)1642
4N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)1655

Table 1: Effect of base and solvent selection on sulfonamide formation yields. Notice how the sterically hindered DIPEA outperforms TEA in DCM by preventing competitive nucleophilic side reactions.

III. Self-Validating Experimental Protocol

The following is a highly optimized, self-validating methodology for the N-sulfonylation of aminopyrazoles (e.g., synthesizing N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide)[2].

Reagent Stoichiometry: Pyrazole (1.0 eq), Sulfonyl Chloride (2.0 eq), Base (2.2 - 2.4 eq).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the pyrazole derivative (1.0 eq) in anhydrous acetonitrile (0.2 M concentration).

    • Causality: Acetonitrile stabilizes the polar transition state[2], while the anhydrous environment prevents the hydrolysis of the sulfonyl chloride.

  • Activation: Cool the flask to 0–5 °C using an ice bath. Add the base (e.g., DIPEA or TEA, 2.4 eq) dropwise via syringe. Stir for 15 minutes.

    • Causality: Cooling prevents the highly exothermic degradation of reagents upon the addition of the electrophile. Pre-stirring ensures complete deprotonation and formation of the active pyrazolide anion.

  • Sulfonylation: Dissolve the sulfonyl chloride (2.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the activated pyrazole solution over 30 minutes.

    • Causality: Dropwise addition keeps the local concentration of the electrophile low, minimizing bis-sulfonylation and thermal spikes.

  • Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours[2]. Monitor progression via TLC (Hexanes/Ethyl Acetate) or LC-MS.

    • Self-Validation Check: The disappearance of the broad –NH signal in intermediate NMR or the shift in Rf on the TLC plate confirms the consumption of the starting material[2].

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography[2].

Step-by-step experimental workflow for the N-sulfonylation of pyrazole derivatives.

IV. Troubleshooting Matrix

Observed IssueMechanistic Root CauseCorrective Action
Incomplete Conversion / Stalling Sulfonyl chloride has hydrolyzed due to trace water in the solvent or atmosphere.Switch to freshly distilled, anhydrous solvents. Ensure glassware is oven-dried and the reaction is under strict N2/Ar gas.
Poor Regioselectivity (Multiple Spots on TLC) The thermodynamic difference between N1 and N2 attack is minimal under current conditions.Lower the reaction temperature to -78 °C to enforce kinetic control, or increase heat/time to push toward the thermodynamic product[1].
Formation of Bis-Sulfonylated Byproducts Excess electrophile or overly strong base is deprotonating the mono-sulfonated product.Strictly control stoichiometry (use exactly 1.05 eq of sulfonyl chloride if mono-sulfonylation is desired) and add the electrophile slowly at 0 °C.
Dark/Tarry Reaction Mixture Base-catalyzed degradation of the sulfonyl chloride or product due to localized overheating.Ensure rigorous temperature control during the addition phase. Switch from TEA to a milder inorganic base like K2CO3[3].

V. References

  • Becerra, D.; Castillo, J.-C. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank / MDPI, 2025. URL: [Link]

  • Vishwakarma, R. K., et al. "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts." Journal of Organic Chemistry / Organic Chemistry Portal, 2024. URL:[Link]

  • C. N. et al. "Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Organic Process Research & Development / ACS Publications, 2015. URL: [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Pyrazole Sulfonamide-Based Kinase Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Disclaimer: The compound "1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole," hereafter referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The compound "1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole," hereafter referred to as PYR-SUL-1E , is not a widely characterized agent in public scientific literature. This guide is therefore constructed based on established principles for mitigating off-target effects of small molecules with similar pyrazole sulfonamide scaffolds, which are common in kinase inhibitor development.[1][2][3][4] The strategies and protocols provided are best practices applicable to the broader class of pyrazole-based kinase inhibitors.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[3][5] While compounds like PYR-SUL-1E can be engineered for high potency towards a primary target, achieving absolute selectivity remains a significant challenge due to the conserved nature of ATP-binding sites across the human kinome.[6] Off-target effects, where a compound interacts with unintended proteins, can lead to confounding experimental data, toxicity, and misinterpretation of the biological response.[7]

This technical support center provides a structured approach to identifying, understanding, and mitigating the off-target effects of PYR-SUL-1E and related pyrazole sulfonamide inhibitors.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for a pyrazole sulfonamide-based kinase inhibitor like PYR-SUL-1E?

A1: The off-target profile is highly specific to the compound's full structure. However, for pyrazole-based ATP-competitive inhibitors, off-targets are frequently other kinases with structurally similar ATP-binding pockets.[1] For example, if PYR-SUL-1E is designed to target a member of the Src family, it may also show activity against other Src family members (e.g., LCK, FYN) or other families like Abl kinases.[8] Broad-spectrum kinome profiling is the most effective way to empirically determine the off-target landscape.[9][10]

Q2: My observed cellular phenotype doesn't align with the known function of the intended target. Could this be an off-target effect?

A2: This is a classic indicator of significant off-target activity.[7] If inhibiting the primary target with a validated method (like siRNA or CRISPR) produces a different phenotype than PYR-SUL-1E, it strongly suggests that one or more off-targets are driving the observed cellular response. It is crucial to validate that the effect is not due to non-specific toxicity.

Q3: At what concentration should I use PYR-SUL-1E to minimize off-target effects?

A3: Use the lowest concentration that elicits the desired on-target effect. Off-target interactions often have lower affinity (higher IC50 or Kd values) than the primary on-target interaction.[7] Therefore, these effects typically manifest at higher concentrations. A careful dose-response experiment measuring both on-target engagement (e.g., phosphorylation of a direct substrate) and the phenotypic outcome is essential to define an optimal concentration window.

Q4: How can I be sure that PYR-SUL-1E is actually engaging my target protein inside the cell?

A4: Direct confirmation of intracellular target engagement is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13] CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence that your compound is reaching and binding to its intended target in a physiological context.[13][14]

Part 2: Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Troubleshooting Issue 1: Unexpected or High Cellular Toxicity

Question: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition of my target. How can I determine if this is an on-target or off-target effect?

Answer & Workflow:

High toxicity can arise from potent inhibition of an essential off-target kinase or other protein.[7] A systematic approach is required to deconvolute this.

Step 1: Compare with Genetic Knockdown.

  • Rationale: If the toxicity is on-target, then genetically removing the target protein (e.g., via CRISPR/Cas9 knockout or siRNA knockdown) should phenocopy the inhibitor's effect.

  • Action: Compare the viability of cells treated with PYR-SUL-1E to cells where the target gene has been knocked out or knocked down. If the genetic approach is not cytotoxic, the inhibitor's toxicity is likely off-target.

Step 2: Profile Against a Broad Kinase Panel.

  • Rationale: A comprehensive kinome scan will identify unintended targets that PYR-SUL-1E binds with high affinity.[9][10][15] This provides a list of candidate proteins responsible for the toxicity.

  • Action: Submit PYR-SUL-1E to a commercial kinome profiling service (e.g., KINOMEscan™, HotSpot™).[6][9][16] Analyze the results for potent hits (e.g., >90% inhibition at 1 µM) on kinases known to be involved in cell survival pathways.

Step 3: Use a Structurally Related Inactive Control.

  • Rationale: A close structural analog of PYR-SUL-1E that does not bind the primary target should not produce the same cellular effects if they are on-target.[7] If the inactive analog still causes toxicity, it points towards an off-target effect or general chemical toxicity.

  • Action: Synthesize or obtain an inactive analog. For PYR-SUL-1E, this could involve a modification predicted to disrupt the key binding interaction in the primary target's active site. Test this compound in parallel in your cytotoxicity assays.

Troubleshooting Issue 2: Results Are Inconsistent or Not Reproducible

Question: The phenotypic effect of PYR-SUL-1E varies between experiments. What could be the cause?

Answer & Workflow:

Inconsistency can stem from experimental variability or the compound's properties.

Step 1: Verify Compound Integrity and Solubility.

  • Rationale: Compound precipitation or degradation can lead to inconsistent effective concentrations.

  • Action: Ensure PYR-SUL-1E is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in media does not exceed its solubility limit. Prepare fresh stock solutions regularly.

Step 2: Control for Cell State.

  • Rationale: Cell passage number, density, and growth phase can significantly alter signaling pathways and sensitivity to inhibitors.[7]

  • Action: Use cells within a consistent low passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase for all experiments.

Step 3: Perform a Washout Experiment.

  • Rationale: This experiment helps determine if the inhibitor's effects are reversible.[17][18] If the phenotype quickly reverses after removing the compound, it suggests a reversible binding mechanism. Irreversible or slow-reversing effects might accumulate and contribute to variability.

  • Action: Treat cells with PYR-SUL-1E for a defined period (e.g., 2 hours). Then, wash the cells with fresh media to remove the compound and monitor the phenotypic endpoint and target pathway activity over time.[18]

Part 3: Key Experimental Protocols & Data Visualization

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that PYR-SUL-1E binds to its intended target in intact cells.[11][12][19]

Objective: To generate a melt curve and an isothermal dose-response curve to confirm target engagement and estimate intracellular potency.

Materials:

  • Cell line of interest

  • PYR-SUL-1E and vehicle control (DMSO)

  • PBS, protease/phosphatase inhibitor cocktails

  • Thermal cycler, equipment for cell lysis (e.g., liquid nitrogen)

  • Equipment for protein quantification (e.g., BCA assay) and Western blotting

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle or a high concentration of PYR-SUL-1E (e.g., 10-20 µM) for 1-2 hours.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors. Divide the cell suspension into aliquots for each temperature point.

  • Heat Challenge: Place the aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[11][19]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.[11][19]

  • Fraction Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[11][20]

  • Analysis: Collect the supernatant. Quantify total protein concentration. Analyze equal amounts of soluble protein by Western blot using an antibody against the target protein.

  • Data Interpretation: Plot the band intensity of the soluble target protein against the temperature. A shift in the melt curve to higher temperatures in the PYR-SUL-1E-treated sample indicates target stabilization and therefore, engagement.[14]

Data and Pathway Visualization

Table 1: Hypothetical Selectivity Profile for PYR-SUL-1E

This table illustrates how to present kinome profiling data to identify potential off-targets.

Kinase Target% Inhibition @ 1µMIC50 (nM)Biological RolePotential Implication of Off-Target Inhibition
Primary Target-X 99% 15 Cell Proliferation Desired therapeutic effect
Off-Target-A (e.g., VEGFR2)92%150AngiogenesisCan confound angiogenesis assays; potential for anti-angiogenic side effects.
Off-Target-B (e.g., DDR1)85%450Cell adhesion, migrationMay lead to unexpected effects on cell migration or invasion.
Off-Target-C (e.g., p38α)45%> 1000Stress responseUnlikely to be a primary driver of phenotype at therapeutic doses.

Diagram 1: Target Deconvolution Workflow

This diagram outlines the logical flow for investigating an unexpected phenotype.

G A Unexpected Phenotype Observed with PYR-SUL-1E B Is the effect dose-dependent? A->B C Confirm On-Target Engagement (CETSA) B->C Yes D Compare with Genetic Knockdown (siRNA/CRISPR) C->D E Broad Kinome Screening D->E F On-Target Effect Confirmed D->F Phenotypes Match G Off-Target Effect Highly Likely D->G Phenotypes Differ H Identify Candidate Off-Targets E->H G->E I Validate Off-Target(s) (e.g., siRNA knockdown of candidate) H->I J Mechanism Deconvoluted I->J

Caption: Workflow for distinguishing on-target vs. off-target effects.

Diagram 2: Hypothetical Signaling Pathway

This diagram shows how PYR-SUL-1E could inhibit its primary target while also affecting a separate pathway via an off-target.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor1 Receptor 1 TargetX Target-X Receptor1->TargetX Downstream1 Substrate 1 TargetX->Downstream1 Phenotype1 Desired Phenotype (e.g., Apoptosis) Downstream1->Phenotype1 Receptor2 Receptor 2 OffTargetA Off-Target-A Receptor2->OffTargetA Downstream2 Substrate 2 OffTargetA->Downstream2 Phenotype2 Undesired Phenotype (e.g., Toxicity) Downstream2->Phenotype2 PYRSUL1E PYR-SUL-1E PYRSUL1E->TargetX High Affinity Inhibition PYRSUL1E->OffTargetA Lower Affinity Inhibition

Caption: On-target vs. potential off-target pathway inhibition by PYR-SUL-1E.

References

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. Available at: [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations. PMC. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Discovery of N‑[4-(1H‑Pyrazolo[3,4‑b]pyrazin-6-yl)-phenyl]- sulfonamides as Highly Active and Selective SGK1 Inhibitors. ResearchGate. Available at: [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]

  • Resistance to kinase inhibition through shortened target engagement. PMC. Available at: [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. PMC. Available at: [Link]

  • Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. MDPI. Available at: [Link]

  • Cytotoxicity of inhibitors and washout assay. Cell viability was... ResearchGate. Available at: [Link]

  • A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. Journal of Biological Chemistry. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. SpringerLink. Available at: [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. Available at: [Link]

  • off-target effects of drugs. YouTube. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating and Mitigating Cytotoxicity of Novel Small Molecule Compounds in Preclinical Assays

Welcome to the technical support center for managing the cytotoxic effects of novel small molecule compounds, such as 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, in a research and development setting. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the cytotoxic effects of novel small molecule compounds, such as 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, in a research and development setting. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, understanding, and mitigating compound-induced cytotoxicity in experimental assays. Given that specific data for many novel compounds are not publicly available, this resource focuses on established principles and troubleshooting strategies applicable to a wide range of investigational molecules.

Part 1: Proactive Strategies to Minimize and Understand Cytotoxicity

Before initiating extensive experiments, a proactive approach can save considerable time and resources, and lead to more reliable data.

Compound Quality and Solubility

Precipitation of a compound in cell culture media is a common source of experimental variability and can be mistaken for or contribute to cytotoxicity.[1][2]

  • Solubility Assessment: Before treating cells, determine the maximum soluble concentration of your compound in the specific cell culture medium you plan to use. This can be done by preparing serial dilutions and visually inspecting for precipitation after a 2-hour incubation at 37°C.[3]

  • Solvent Selection and Concentration: Dimethyl sulfoxide (DMSO) is a widely used solvent, but it can be toxic to cells at higher concentrations.[4][5] Most cell lines can tolerate up to 0.5% DMSO, while primary cells may be more sensitive.[4] It is crucial to keep the final DMSO concentration consistent across all wells, including vehicle controls.

Solvent Recommended Final Concentration in Media Notes
DMSO< 0.5% (v/v)Most common solvent for small molecules. Can be cytotoxic at higher concentrations.[4]
Ethanol< 0.5% (v/v)Can also be cytotoxic and may affect cellular metabolism.
PBSVariesFor highly water-soluble compounds.
  • Avoiding "Solvent Shock": Rapidly diluting a concentrated stock solution into an aqueous medium can cause the compound to precipitate.[2] To avoid this, pre-warm the media to 37°C and add the compound stock slowly while gently mixing.[2][3]

Preliminary Dose-Response and Time-Course Studies

A preliminary dose-response experiment is essential to identify the concentration range at which your compound exhibits biological activity and/or cytotoxicity.[6]

  • Broad Concentration Range: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to establish a preliminary IC50 (the concentration that inhibits a biological process by 50%).[7][8]

  • Time-Course Analysis: The cytotoxic effects of a compound can be time-dependent.[5] Therefore, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) is recommended.

Part 2: Troubleshooting Unexpected Cytotoxicity

This section addresses common issues encountered during cytotoxicity assessment in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be highly cytotoxic across multiple cell lines, even at low concentrations. What should I do first?

A1: First, re-evaluate the basics. Confirm the correct concentration of your stock solution and ensure the compound is fully dissolved. Check for any signs of precipitation in the cell culture media. It's also crucial to assess the health and passage number of your cells, as unhealthy or high-passage cells can be more susceptible to stress.[1]

Q2: How can I distinguish between on-target and off-target cytotoxicity?

A2: This is a critical question in drug development. An on-target effect is due to the compound interacting with its intended molecular target, while an off-target effect is due to interactions with other molecules.[9][10] To differentiate between the two:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor of the same target with a different chemical scaffold produces the same cytotoxic effect, it is more likely to be an on-target effect.[11]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the cells become resistant to your compound, the cytotoxicity is likely on-target.[11]

  • Kinase Profiling: If your compound is a kinase inhibitor, screen it against a broad panel of kinases to identify potential off-target interactions.[9][11]

Q3: My replicate wells show high variability in my cytotoxicity assay. What are the potential causes?

A3: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform cell suspension and consistent plating technique.[1]

  • Compound Precipitation: As mentioned earlier, insoluble compound leads to inconsistent dosing.[1]

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and media components. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[12]

  • Assay Reagent and Incubation Times: Ensure all reagents are prepared fresh and that incubation times are consistent for all plates.[1]

Q4: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What's wrong?

A4: This indicates that the concentration of your solvent is too high. The final concentration of DMSO should generally not exceed 0.5%, and for some sensitive cell lines, it may need to be even lower (e.g., <0.1%).[4][13] Perform a dose-response curve with your solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Troubleshooting Workflow

Below is a decision-making workflow for troubleshooting unexpected cytotoxicity.

G start Unexpected Cytotoxicity Observed check_basics Check Basics: - Compound solubility - Stock concentration - Cell health & passage start->check_basics precipitate Precipitation Observed? check_basics->precipitate optimize_sol Optimize Solubility: - Lower concentration - Pre-warm media - Slow addition precipitate->optimize_sol Yes no_precipitate No Precipitation precipitate->no_precipitate No optimize_sol->check_basics vehicle_control Vehicle Control Toxic? no_precipitate->vehicle_control reduce_solvent Reduce Solvent Conc. (e.g., DMSO < 0.5%) vehicle_control->reduce_solvent Yes no_vehicle_tox Vehicle OK vehicle_control->no_vehicle_tox No reduce_solvent->check_basics on_off_target Differentiate On- vs. Off-Target no_vehicle_tox->on_off_target on_target_methods On-Target Validation: - Use 2nd inhibitor - Genetic knockdown (siRNA/CRISPR) - Target engagement assay on_off_target->on_target_methods On-Target? off_target_methods Off-Target Investigation: - Kinase profiling - Proteomic analysis on_off_target->off_target_methods Off-Target? mechanism Investigate Mechanism of Cell Death on_target_methods->mechanism off_target_methods->mechanism apoptosis_assay Apoptosis Assays: - Caspase activity - Annexin V staining mechanism->apoptosis_assay necrosis_assay Necrosis/Other Assays: - LDH release - Cell cycle analysis mechanism->necrosis_assay end Refined Understanding of Cytotoxicity apoptosis_assay->end necrosis_assay->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Part 3: Key Experimental Protocols

This section provides detailed protocols for common assays used to assess cytotoxicity and its mechanisms.

Protocol 1: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[14][15] Viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.[12][16]

Materials:

  • Cells in culture

  • 96-well clear, flat-bottom plates

  • Test compound

  • MTS reagent solution (containing PES)[17]

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS reagent solution to each well.[14][16]

  • Incubate the plate for 1-4 hours at 37°C.[14][16]

  • Record the absorbance at 490 nm using a multi-well spectrophotometer.[14][16]

  • Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the percentage of viability for each compound concentration.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[18]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[19][20]

Materials:

  • Cells treated with the test compound in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed and treat cells with the test compound as described in the MTS assay protocol, but use a white-walled plate suitable for luminescence.

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Comparison of Cytotoxicity Assays
Assay Principle Advantages Disadvantages
MTS/MTT Measures metabolic activity via dehydrogenase enzymes.[14][16]Simple, inexpensive, high-throughput.Can be affected by compounds that alter cellular metabolism without causing cell death.
LDH Release Measures the release of lactate dehydrogenase from cells with damaged membranes (necrosis).Directly measures cell death.Less sensitive for early-stage apoptosis.
Caspase Activity Measures the activity of key apoptotic enzymes (e.g., caspase-3/7).[19][20]Specific for apoptosis, highly sensitive.May not detect non-apoptotic cell death.
Annexin V/PI Staining Differentiates between live, apoptotic, and necrotic cells via flow cytometry or imaging.Provides detailed information on the mode of cell death.Lower throughput, requires specialized equipment.

Part 4: Understanding the Mechanism of Cell Death

Observing cytotoxicity is the first step; understanding the underlying mechanism is crucial for further compound development.

Apoptosis vs. Necrosis
  • Apoptosis: Programmed cell death, characterized by cell shrinkage, membrane blebbing, and activation of caspases.[20][21] It is generally a controlled and non-inflammatory process.

  • Necrosis: Uncontrolled cell death, often resulting from acute injury, characterized by cell swelling and rupture of the cell membrane, leading to inflammation.

The choice of follow-up assays will depend on the initial cytotoxicity results. If a compound induces a gradual decrease in viability over time, apoptosis is a likely mechanism. A rapid loss of viability may suggest necrosis.

G cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) apoptosis_trigger Apoptotic Stimulus caspase_activation Caspase Activation (e.g., Caspase-3/7) apoptosis_trigger->caspase_activation cell_shrinkage Cell Shrinkage & Membrane Blebbing caspase_activation->cell_shrinkage apoptotic_bodies Formation of Apoptotic Bodies cell_shrinkage->apoptotic_bodies necrosis_trigger Cellular Injury cell_swelling Cell Swelling necrosis_trigger->cell_swelling membrane_rupture Membrane Rupture & Release of Contents cell_swelling->membrane_rupture inflammation Inflammation membrane_rupture->inflammation

Caption: Simplified pathways of apoptosis and necrosis.

By employing a systematic and logical approach to troubleshooting, researchers can effectively navigate the challenges of compound-induced cytotoxicity, leading to more robust and reliable data for preclinical drug development.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]

  • BioVision. MTS Cell Proliferation Colorimetric Assay Kit. [Link]

  • Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Scribd. MTS Assay Protocol for Cell Viability. [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • medRxiv. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. [Link]

  • LinkedIn. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. (2017, October 3). How to prevent fatty acid precipitation/micelle formation in cell culture media?. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • ResearchGate. (2026, January 15). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?. [Link]

  • MDPI. (2023, June 9). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. [Link]

  • Molecular Cancer Therapeutics. (2008, November 11). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • PubMed. (2025, January 2). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • ResearchGate. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Nikon Instruments. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Biocompare. (2016, October 4). Tips on Cell-Based Assay Selection. [Link]

  • Targeted Oncology. (2013, September 11). On-Target and Off-Target Side Effects. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • PMC. Study of the in vitro cytotoxicity testing of medical devices. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side products encountered during this specific synthetic sequence. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The synthesis is typically approached in two key stages: first, the chlorosulfonation of 1-ethyl-1H-pyrazole to form the reactive sulfonyl chloride intermediate, and second, the coupling of this intermediate with pyrrolidine to yield the final sulfonamide product. Each stage presents unique challenges that can lead to a range of impurities.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, linking observable problems to potential chemical causes.

Q1: My final product shows multiple spots on the Thin Layer Chromatography (TLC), even after attempted column chromatography. The spots have very similar Rf values. What are these likely impurities?

A1: This is a classic symptom of isomeric impurities. The most probable cause is a lack of complete regioselectivity during the initial chlorosulfonation of 1-ethyl-1H-pyrazole. While the C4 position is the target, substitution can also occur at the C3 and C5 positions, leading to the formation of isomeric sulfonyl chlorides.[1] These isomers will then react with pyrrolidine in the subsequent step to produce isomeric final products.

  • Expected Product: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

  • Side Product A (Isomer): 1-ethyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole

  • Side Product B (Isomer): 1-ethyl-5-(1-pyrrolidinylsulfonyl)-1H-pyrazole

These isomers have identical molecular weights and often exhibit very similar polarities, making them difficult to separate by standard silica gel chromatography.

Troubleshooting Steps:

  • Confirm Isomers: Use LC-MS to confirm the presence of multiple products with the same mass-to-charge ratio (m/z). High-resolution NMR may also distinguish between the isomers based on the coupling patterns of the pyrazole ring protons.

  • Revisit the Chlorosulfonation: This is the root of the problem. Ensure strict temperature control (0 °C or below) when adding the 1-ethyl-1H-pyrazole to chlorosulfonic acid.[2] Lower temperatures can significantly enhance the regioselectivity for the C4 position.

  • Advanced Purification: If resynthesis is not feasible, consider alternative purification methods such as preparative HPLC or recrystallization from a carefully selected solvent system. A solvent screen using small amounts of material can help identify a system where the desired isomer has significantly lower solubility than the others.

Q2: The yield of my sulfonamide formation step is very low, and I isolated a significant amount of a water-soluble byproduct during the aqueous workup. What happened?

A2: This issue strongly points to the hydrolysis of your key intermediate, 1-ethyl-1H-pyrazole-4-sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is inactive in the subsequent coupling reaction with pyrrolidine.

  • Intended Reaction: 1-ethyl-1H-pyrazole-4-sulfonyl chloride + Pyrrolidine → Final Product

  • Side Reaction: 1-ethyl-1H-pyrazole-4-sulfonyl chloride + H₂O → 1-ethyl-1H-pyrazole-4-sulfonic acid

The resulting sulfonic acid is highly polar and would be extracted into the aqueous layer during workup, accounting for the loss of mass balance and low yield of the desired product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous solvents (e.g., DCM, THF) for the reaction.[3] The pyrrolidine and any base used (like triethylamine or DIPEA) should be freshly distilled or from a sealed, dry bottle.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Intermediate Purity: Ensure the 1-ethyl-1H-pyrazole-4-sulfonyl chloride intermediate was properly isolated and dried after its synthesis and was not exposed to moisture during storage.

Q3: My NMR spectrum of the final product is clean in the aromatic region, but I have an unexpected singlet around δ 2.5 ppm and my mass spectrum shows a peak that is 78 units higher than my product. What is this impurity?

A3: This analytical signature suggests the formation of a di-sulfonated byproduct. If the chlorosulfonation conditions were too harsh (e.g., excess chlorosulfonic acid, elevated temperature), di-substitution can occur on the pyrazole ring, typically at the 3 and 5 positions. This di-sulfonyl chloride would then react with two equivalents of pyrrolidine.

  • Side Product: 1-ethyl-3,5-bis(1-pyrrolidinylsulfonyl)-1H-pyrazole

The additional pyrrolidinylsulfonyl group would account for the mass increase. The unexpected singlet in the NMR could correspond to the remaining C4 proton on the now symmetrically substituted pyrazole ring.

Troubleshooting Steps:

  • Modify Chlorosulfonation Stoichiometry: Carefully control the stoichiometry of the chlorosulfonic acid. Use a slight excess (e.g., 1.1-1.5 equivalents) rather than a large excess.

  • Temperature Control: Maintain low temperatures throughout the addition and reaction time for the chlorosulfonation step.

  • Purification: This byproduct should have a significantly different polarity from your desired mono-substituted product and should be separable by standard column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for achieving high regioselectivity in the chlorosulfonation of 1-ethyl-1H-pyrazole?

A1: The most critical parameters are temperature and the rate of addition . The reaction is highly exothermic. It is imperative to maintain a low temperature (ideally between -5 °C and 0 °C) throughout the addition of the pyrazole to the chlorosulfonic acid.[2] Add the pyrazole dropwise or in small portions to prevent localized temperature spikes, which favor the formation of kinetic side products (C3/C5 isomers).

Q2: How can I confirm the identity of the 1-ethyl-1H-pyrazole-4-sulfonyl chloride intermediate before proceeding to the next step?

A2: Since sulfonyl chlorides are reactive, a full purification is often avoided. However, you can analyze a small, carefully quenched sample. After the reaction, take a small aliquot, quench it carefully into ice-water, and extract with a solvent like dichloromethane. After drying and removing the solvent, you can obtain a crude ¹H NMR. The spectrum should show the characteristic pyrazole ring protons with shifts and coupling constants indicative of C4 substitution. Comparing this to literature values for similar pyrazole-4-sulfonyl chlorides can provide confidence in the structure before committing the bulk of the material to the next step.[4]

Q3: What is the best general purification strategy for the final product, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole?

A3: A two-step purification process is often most effective. First, use standard flash column chromatography on silica gel with a gradient elution (e.g., starting with hexanes and gradually increasing the percentage of ethyl acetate). This will remove less polar and more polar impurities. Second, after identifying the fractions containing the pure product, perform a recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) to obtain a highly crystalline, pure solid and to remove any closely eluting isomers that may have co-eluted during chromatography.

Section 3: Protocols & Data

Protocol 1: Analytical Method for Detecting Isomeric Impurities

This protocol describes a typical LC-MS method to resolve and identify the desired product from its isomers.

  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected mass-to-charge ratio ([M+H]⁺) of the product.

  • Analysis: The desired product and its isomers should appear as separate peaks with identical m/z values.

Table 1: Potential Side Products and Their Characteristics
Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Differentiating Feature
Target Product 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole245.32246.10Two distinct singlets in the aromatic region of ¹H NMR.
Isomeric Side Product A 1-ethyl-3-(1-pyrrolidinylsulfonyl)-1H-pyrazole245.32246.10Two distinct doublets in the aromatic region of ¹H NMR.
Isomeric Side Product B 1-ethyl-5-(1-pyrrolidinylsulfonyl)-1H-pyrazole245.32246.10Two distinct doublets in the aromatic region of ¹H NMR.[5]
Hydrolysis Product 1-ethyl-1H-pyrazole-4-sulfonic acid176.19177.04Highly water-soluble; will not couple with pyrrolidine.
Di-substituted Side Product 1-ethyl-3,5-bis(1-pyrrolidinylsulfonyl)-1H-pyrazole378.50379.14Single proton signal in the aromatic region of ¹H NMR.

Section 4: Visualizations & Workflows

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway A 1-ethyl-1H-pyrazole B 1-ethyl-1H-pyrazole-4-sulfonyl chloride A->B ClSO3H CHCl3, 0 °C C 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole B->C Pyrrolidine, Et3N DCM, rt

Caption: Proposed two-step synthesis of the target compound.

Diagram 2: Mechanism of Isomer Formation

Isomer Formation cluster_0 Electrophilic Aromatic Substitution pyrazole 1-ethyl-1H-pyrazole path_desired Attack at C4 (Thermodynamically Favored) pyrazole->path_desired + ClSO3H path_isomer Attack at C5/C3 (Kinetically Possible) pyrazole->path_isomer + ClSO3H product_desired 4-sulfonyl chloride (Major Product) path_desired->product_desired product_isomer 5-sulfonyl chloride (Minor Side Product) path_isomer->product_isomer

Caption: Competing pathways in the chlorosulfonation step.

Diagram 3: Troubleshooting Workflow

Troubleshooting Workflow start Crude Product Analysis (TLC, LC-MS, NMR) decision_purity Is the product pure? start->decision_purity outcome_pure Proceed to Final Purification/Recrystallization decision_purity->outcome_pure Yes outcome_impure Identify Impurities decision_purity->outcome_impure No decision_impurity_type What type of impurity? outcome_impure->decision_impurity_type path_isomers Isomers (Same Mass) decision_impurity_type->path_isomers Multiple spots, same m/z path_hydrolysis Low Yield / Polar Impurity decision_impurity_type->path_hydrolysis Low yield, water-soluble loss path_other Other Unexpected Peaks decision_impurity_type->path_other Different m/z solution_isomers Optimize Chlorosulfonation: - Lower Temperature - Slower Addition path_isomers->solution_isomers solution_hydrolysis Optimize Coupling: - Anhydrous Conditions - Inert Atmosphere path_hydrolysis->solution_hydrolysis solution_other Re-evaluate Stoichiometry and Temperature Control path_other->solution_other

Caption: A logical flow for diagnosing synthesis problems.

References

  • D. O. Tymoshenko, D. S. Bolotin, I. A. Godovikov, M. A. Topchiy, M. S. Nechaev, A. A. Zolotarev, I. V. Ananyev, Y. V. Nelyubina, V. P. Zaytsev, S. N. Osipov, Mol Divers, 2016 , 20(1), 1-7.

  • M. Raju, K. S. Kumar, G. D. Reddy, T. Anusha, S. N. C. V. L. Pushpaja, S. K. G. Eli, P. S. S. Reddy, P. S. S. Babu, B. S. Priya, J. K. Kumar, S. Bhatt, G. S. Kumar, M. V. B. Rao, ACS Omega, 2023 , 8(29), 26300-26317.

  • M. Raju, K. S. Kumar, G. D. Reddy, T. Anusha, S. N. C. V. L. Pushpaja, S. K. G. Eli, P. S. S. Reddy, P. S. S. Babu, B. S. Priya, J. K. Kumar, S. Bhatt, G. S. Kumar, M. V. B. Rao, ACS Omega, 2023 , 8(29), 26300-26317.

  • BenchChem, Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis, 2025 .

  • PubChem, 1-ethyl-1H-pyrazole-4-sulfonyl chloride, National Center for Biotechnology Information.

  • PubChem, 1-ethyl-1H-pyrazole-5-sulfonyl chloride, National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Gradients for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Welcome to the technical support center for the chromatographic analysis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Drawing from extensive field experience and established chromatographic principles, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Part 1: Foundational Analyte Characteristics

Understanding the physicochemical properties of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is the first step toward developing a successful HPLC method. The molecule's structure, featuring a pyrazole ring and a sulfonamide group, dictates its behavior in a reversed-phase HPLC system.

The pyrazole moiety contains basic nitrogen atoms, while the sulfonamide group has an acidic proton.[1] This makes the compound amphoteric, meaning its net charge and, consequently, its hydrophobicity, are highly dependent on the mobile phase pH.[2] This pH-dependent behavior is the most critical parameter to control for achieving reproducible retention and optimal peak shape.

PropertyPredicted CharacteristicImplication for HPLC Method Development
Chemical Nature Amphoteric (contains both acidic and basic functional groups)Retention time and selectivity will be highly sensitive to mobile phase pH.[2][3]
Polarity Moderately PolarSuitable for reversed-phase HPLC. A C8 or C18 stationary phase is a good starting point.[4]
Solubility Soluble in common organic solvents (e.g., Acetonitrile, Methanol, DMSO)Sample and standard preparation should be straightforward. Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[5]
UV Absorbance Expected to have a UV chromophore due to the pyrazole ringUV detection is a suitable technique. A preliminary UV scan is recommended to determine the optimal wavelength.

Part 2: Troubleshooting Guide & FAQs

This section addresses common chromatographic issues in a question-and-answer format, providing both the cause and the scientifically-grounded solution.

Diagram: General Troubleshooting Workflow

G cluster_start cluster_problems cluster_solutions start Poor Chromatogram (Peak Tailing, Broadening, RT Drift, etc.) peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? start->retention resolution Poor Resolution? start->resolution peak_shape->retention No sol_ph Adjust Mobile Phase pH peak_shape->sol_ph Yes retention->resolution No sol_mobile_phase Check Mobile Phase (Freshness, Composition, Degassing) retention->sol_mobile_phase Yes sol_gradient Optimize Gradient Profile (Slope, Time) resolution->sol_gradient Yes sol_column Inspect/Replace Column (Check for voids, contamination) sol_ph->sol_column sol_system Check HPLC System (Leaks, Dead Volume, Temp Control) sol_mobile_phase->sol_system sol_gradient->sol_column G cluster_setup Phase 1: Setup & Scouting cluster_optimize Phase 2: Optimization cluster_finalize Phase 3: Finalization setup Define Initial Conditions (Column, Mobile Phase, Temp) scout Run Broad Scouting Gradient (e.g., 5-95% B over 20 min) setup->scout determine_tr Determine Retention Time (tR) & Elution %B scout->determine_tr design_focused Design Focused Gradient (Shallow slope around elution %B) determine_tr->design_focused run_focused Run Focused Gradient design_focused->run_focused evaluate Evaluate Resolution & Peak Shape run_focused->evaluate final_method Final Robust Method evaluate->final_method Acceptable fine_tune Fine-Tune pH / Solvent Type (If needed for selectivity) evaluate->fine_tune Needs Improvement fine_tune->design_focused

Sources

Optimization

inconsistent results in 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole experiments

Technical Support Center: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole From the desk of the Senior Application Scientist Welcome to the technical support guide for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this pyrazole derivative. Inconsistent experimental results can be a significant source of frustration, leading to delays and questionable data. This guide moves beyond simple procedural lists to provide in-depth, cause-and-effect troubleshooting, ensuring that your experimental outcomes are both reliable and reproducible. We will address the most common challenges encountered with this compound, from initial handling to complex biological assays, grounding our recommendations in established chemical principles and best practices.

Section 1: Compound Identity, Purity, and Storage

The foundation of any reproducible experiment is the quality of the starting materials. Before beginning any experiment, verifying the identity, purity, and proper storage of your 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is a critical, non-negotiable step.

Q1: How can I be certain that the white powder in my vial is indeed high-purity 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole?

A1: Verification should rely on a combination of analytical techniques that confirm both the chemical structure and the absence of significant impurities. The manufacturer's Certificate of Analysis (CoA) is the starting point, but independent verification is best practice, especially if you encounter issues.

  • Structural Confirmation : Use ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. The observed shifts, splitting patterns, and integrations should match the expected structure of the molecule.

  • Purity Assessment : High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard. A high-purity sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the parent ion.

  • Physical Properties : While less specific, a melting point determination can be a quick check for purity. Pure compounds have a sharp melting range, whereas impurities will typically broaden and depress it.

Q2: My solid compound has developed a slight yellow or brown tint over time. Is it still usable?

A2: Discoloration is a visual indicator of potential chemical degradation, often due to oxidation or photodegradation.[1][2] The pyrazole ring system can be susceptible to oxidative processes.[3] While a faint color change may not always correlate with a significant loss of purity, it warrants immediate investigation.

Troubleshooting Steps:

  • Re-analyze Purity : Use HPLC-MS to quantify the purity. Compare the chromatogram to a previous analysis or a new, unopened sample if available. Look for the emergence of new peaks, which would indicate degradation products.

  • Assess Impact : If purity has dropped (e.g., below 95%), it is strongly recommended to use a fresh, verified lot for your experiments to avoid introducing confounding variables. Degradants may have their own biological activities.

  • Prevent Future Issues : Review your storage conditions.

Q3: What are the optimal storage conditions for both solid compound and stock solutions?

A3: Proper storage is crucial for maintaining the long-term integrity of the compound. The sulfonyl and pyrazole moieties can be susceptible to environmental factors.

FormTemperatureAtmosphereLight Condition
Solid 2-8°C (Refrigerated)Store in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[1]Protect from light by using an amber vial or by storing the vial in a dark container.[1]
Stock Solution -20°C or -80°CUse anhydrous, high-purity solvents. Minimize headspace in the vial to reduce oxygen exposure.[3]Store in amber glass or opaque tubes, protected from light.[2][3]

Section 2: Solution Preparation and Stability

Many experimental inconsistencies originate from issues with compound solubility and the stability of stock solutions or working dilutions.

Q1: I'm having trouble dissolving the compound. What solvents are recommended for preparing a high-concentration stock solution?

A1: Based on its chemical structure (a moderately polar molecule), 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole is expected to be soluble in common organic solvents.

  • Primary Recommendation : Anhydrous Dimethyl Sulfoxide (DMSO) is typically the solvent of choice for creating high-concentration stock solutions for biological assays.[4]

  • Alternative Solvents : Other polar aprotic solvents like N,N-Dimethylformamide (DMF) or alcohols such as ethanol may also be suitable, but their compatibility with your specific experiment must be confirmed.

  • Technique Matters : To ensure complete dissolution, use gentle warming (not to exceed 37°C) and vortexing. Ultrasonic baths can also be effective.[4] Always use high-purity, anhydrous grade solvents to avoid introducing water, which can promote hydrolysis.

Q2: My results are consistent when I use a freshly prepared solution, but they drift when I use a solution that is a week old, even when stored at -20°C. What could be the cause?

A2: This strongly suggests that the compound is degrading in solution. Even at low temperatures, degradation can occur via several mechanisms.[1] The two most likely culprits are hydrolysis and photodegradation.

  • Hydrolysis : The sulfonyl group can be susceptible to hydrolysis, especially in the presence of trace amounts of acid or base in the solvent or if the solvent is not anhydrous.

  • Freeze-Thaw Cycles : Repeatedly moving a stock solution from the freezer to room temperature can introduce moisture from condensation and accelerate degradation.[5] It is a major source of variability in laboratory measurements.[5]

Below is a diagram illustrating the primary potential degradation pathways for this molecule.

cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Hydrolysis_Product 1-ethyl-1H-pyrazole-4-sulfonic acid + Pyrrolidine Parent->Hydrolysis_Product H₂O (acid/base catalyzed) Oxidation_Product Ring-Opened or Hydroxylated Products Parent->Oxidation_Product O₂ / Peroxides Photo_Product Radical Species / Complex Mixture Parent->Photo_Product UV / Visible Light

Caption: Potential degradation pathways of the target compound.

Protocol 1: Preparation and Management of Stock Solutions

This protocol is designed to maximize the stability and reproducibility of your compound stocks.

  • Preparation Environment : Allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Selection : Use only high-purity, anhydrous grade DMSO.

  • Dissolution : Add the appropriate volume of DMSO to the solid to achieve a high-concentration stock (e.g., 10-50 mM). Mix thoroughly by vortexing. If necessary, use a sonicating water bath for short intervals.

  • Aliquoting (CRITICAL STEP) : Immediately after dissolution, create small, single-use aliquots in low-binding tubes. This minimizes freeze-thaw cycles.[5]

  • Storage : Store the aliquots in a sealed, light-protected container at -80°C.

  • Usage : When an aliquot is needed, remove it from the freezer, allow it to thaw completely at room temperature, and vortex gently before making serial dilutions. Do not refreeze any unused portion of the aliquot.

Section 3: Troubleshooting Inconsistent Biological Assay Results

This is the most common and complex area of concern. Inconsistent activity can stem from the compound's stability in the assay medium, interactions with assay components, or variability in the experimental procedure itself.

Start Inconsistent Biological Results Check_Compound Step 1: Verify Compound Integrity (Purity, Stock Solution) Start->Check_Compound Outcome_Purity Is Purity >95%? Are stocks fresh? Check_Compound->Outcome_Purity Check_Assay_Media Step 2: Assess Compound Stability in Assay Media Outcome_Stability Is compound stable for duration of assay? Check_Assay_Media->Outcome_Stability Check_Protocol Step 3: Review Experimental Protocol & Technique Outcome_Protocol Are pipetting, timing, and reagents consistent? Check_Protocol->Outcome_Protocol Check_Biology Step 4: Evaluate Biological System Variability Outcome_Biology Are cell passage number, serum lot, and density controlled? Check_Biology->Outcome_Biology Outcome_Purity->Check_Assay_Media Yes Solution_Compound Solution: Source fresh, verified compound. Prepare new, aliquoted stocks. Outcome_Purity->Solution_Compound No Outcome_Stability->Check_Protocol Yes Solution_Stability Solution: Reduce incubation time. Prepare compound dilutions immediately before use. Outcome_Stability->Solution_Stability No Outcome_Protocol->Check_Biology Yes Solution_Protocol Solution: Standardize SOPs. Use automated liquid handlers. Prepare fresh reagents. Outcome_Protocol->Solution_Protocol No Solution_Biology Solution: Implement cell banking system. Pre-test new serum lots. Strictly control cell density. Outcome_Biology->Solution_Biology No End Consistent Results Outcome_Biology->End Yes Solution_Compound->Start Re-evaluate Solution_Stability->Start Re-evaluate Solution_Protocol->Start Re-evaluate Solution_Biology->Start Re-evaluate

Caption: A systematic workflow for troubleshooting inconsistent results.

Q3: My compound's apparent activity decreases with longer incubation times in my cell-based assay. Why would this happen?

A3: This is a classic sign of compound instability in the aqueous, buffered, and biologically active environment of cell culture media.[3] Several factors in the media can accelerate degradation compared to a simple DMSO stock solution:

  • pH and Buffers : The pH of cell culture media (typically 7.2-7.4) can facilitate the hydrolysis of sensitive functional groups.[3]

  • Enzymatic Degradation : If you are using serum, esterases and other enzymes present can metabolize the compound.

  • Reactive Components : Media components like certain amino acids or vitamins could potentially react with the compound.

  • Temperature : Assays run at 37°C will significantly accelerate any degradation reactions compared to storage temperatures.[5]

Protocol 2: Assessing Compound Stability in Assay Medium

This forced degradation study helps determine the stability window of your compound under the actual experimental conditions.

  • Preparation : Prepare your complete assay medium (including serum, antibiotics, etc.).

  • Spiking : Spike the medium with 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole to the final working concentration used in your assay. Also prepare a control sample spiked into a more stable solvent like acetonitrile or DMSO.

  • Incubation : Place the spiked medium in your cell culture incubator (37°C, 5% CO₂) and cover it with foil to exclude light as a variable for this specific test.

  • Time Points : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the spiked medium. The time points should cover the full duration of your longest assay.

  • Sample Quenching : Immediately stop any potential degradation by adding the aliquot to a tube containing a cold organic solvent like acetonitrile to precipitate proteins and stabilize the compound.

  • Analysis : Centrifuge the samples to pellet proteins, then analyze the supernatant by LC-MS.

  • Quantification : Quantify the peak area of the parent compound at each time point relative to Time 0. A plot of compound concentration versus time will reveal its stability profile. A loss of >10-15% of the parent compound over the assay duration is a significant cause for concern.

Section 4: Advanced Analytical Troubleshooting

When simple checks are insufficient, a deeper analytical dive is necessary to identify the root cause of inconsistency.

Q1: What is the best analytical workflow to definitively identify the source of my inconsistent results?

A1: A systematic workflow combining chromatography with mass spectrometry is essential for identifying issues at the molecular level.

Start Develop Stability-Indicating LC-MS Method Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Analyze_Samples Analyze Stressed Samples to Identify Degradants Forced_Deg->Analyze_Samples Method_Validation Is method able to resolve parent peak from all degradation peaks? Analyze_Samples->Method_Validation Method_Validation->Start No, Optimize Method Analyze_Experimental Use Validated Method to Analyze Problematic Experimental Samples (e.g., old solutions, assay media) Method_Validation->Analyze_Experimental Yes Conclusion Identify Root Cause: Impurity? Degradation? Contamination? Analyze_Experimental->Conclusion

Caption: Workflow for developing a stability-indicating analytical method.

Q2: I see multiple peaks in the mass spectrum of my sample. How do I know what they are?

A2: The presence of multiple peaks indicates either impurities from the synthesis or degradation products.

  • Synthetic Impurities : Review the synthesis route of the compound. Common impurities could include unreacted starting materials, reagents, or byproducts from side reactions.[6][7] For example, in pyrazole synthesis, one might find residual hydrazine or dicarbonyl compounds.[6]

  • Degradation Products : Compare the mass of the unknown peaks to the expected masses of potential degradation products (see diagram in Section 2). Hydrolysis would result in a loss of the pyrrolidinyl group, while oxidation might show an addition of 16 amu (oxygen).

  • Solvent Adducts : In mass spectrometry, it's common to see adducts where the parent molecule complexes with ions from the solvent (e.g., [M+Na]⁺, [M+K]⁺, or [M+CH₃CN]⁺). These are artifacts of the analysis and not impurities.

By implementing these structured troubleshooting guides and protocols, you will be better equipped to identify and resolve the root causes of inconsistent results, leading to more robust and reliable data in your research and development efforts.

References

  • Ali, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. Available at: [Link]

  • JETIR. (2019). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Afzal, O., et al. (2025). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. Future Med. Chem.. Available at: [Link]

  • Dr.Oracle. (2025). What factors can affect the reproducibility of analytical results?. Dr.Oracle. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. RSC. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Retrieved from [Link]

  • PubMed. (2012). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. PubMed. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • bioRxiv. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. IJPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Current status of pyrazole and its biological activities. NCBI. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. NCBI. Retrieved from [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2023). Time kill assay of potent compounds (6, 23, and 25). ResearchGate. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. OPUS. Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Confirming the Biological Activity of Novel Pyrazole Derivatives: A Comparative Guide for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

A Senior Application Scientist's Guide to Experimental Validation and Comparative Analysis For researchers in drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Experimental Validation and Comparative Analysis

For researchers in drug discovery and development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The novel compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, represents a new entry into this versatile class of molecules. This guide provides a comprehensive framework for confirming its biological activity, comparing its performance against established alternatives, and presenting the findings with scientific rigor.

I. Introduction to the Pyrazole Scaffold and Initial Assessment

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a range of pharmacological activities.[1][4] The specific substitutions on the pyrazole ring dictate its biological targets and overall efficacy. The subject of this guide, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, possesses an ethyl group at the N1 position and a pyrrolidinylsulfonyl group at the C4 position. These features warrant an initial hypothesis-driven approach to activity screening. The sulfonamide moiety, in particular, is a well-known pharmacophore present in various drugs, including certain anti-inflammatory and anticancer agents.[5]

II. Comparative Analysis: Selecting Appropriate Biological Assays and Alternatives

Based on the broad spectrum of activities reported for pyrazole derivatives, a tiered approach to screening is recommended.[6] Initial assays should focus on high-prevalence activities such as anticancer and anti-inflammatory effects.

A. Anticancer Activity Evaluation

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7] A logical first step is to assess the cytotoxic effects of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole on a panel of cancer cell lines.

Table 1: Comparative Anticancer Activity of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole and Alternative Compounds

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference Compound
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazoleHepG2 (Hepatocellular Carcinoma)To be determinedTo be determinedSorafenib[8]
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazoleA549 (Lung Carcinoma)To be determinedTo be determinedCisplatin
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazoleMCF-7 (Breast Cancer)To be determinedTo be determinedDoxorubicin
SorafenibHepG2 (Hepatocellular Carcinoma)4.51Multikinase Inhibitor-
Compound 12d (a novel pyrazole derivative)A2780 (Ovarian Adenocarcinoma)~5Tubulin Polymerization Inhibition-[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in DMSO. Create a series of dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include wells with a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Anticancer Activity Screening

start Start: Synthesized Compound cell_lines Select Cancer Cell Lines (e.g., HepG2, A549, MCF-7) start->cell_lines mtt_assay Perform MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 compare Compare with Reference Drugs (e.g., Sorafenib) ic50->compare mechanism Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) compare->mechanism

Caption: Workflow for assessing the anticancer potential of a novel pyrazole compound.

B. Anti-inflammatory Activity Evaluation

The pyrazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[5]

Table 2: Comparative Anti-inflammatory Activity of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

CompoundAssayEndpointResultReference Compound
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazoleCOX-1/COX-2 Inhibition AssayIC50 (µM)To be determinedCelecoxib, Indomethacin[5]
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazoleCarrageenan-induced Rat Paw Edema% Inhibition of EdemaTo be determinedIndomethacin[5]
CelecoxibCOX-2 Inhibition Assay~0.04-0.8Selective COX-2 Inhibitor-
IndomethacinCOX-1/COX-2 Inhibition AssayNon-selectivePotent Anti-inflammatory-

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: In a 96-well plate, incubate the enzymes with various concentrations of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole or a reference drug (Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will determine the selectivity of the compound.

Signaling Pathway for COX-Mediated Inflammation

stimuli Inflammatory Stimuli pla2 PLA2 stimuli->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins1 Prostaglandins (Housekeeping) cox1->prostaglandins1 prostaglandins2 Prostaglandins (Inflammation) cox2->prostaglandins2 nsaids NSAIDs / Test Compound nsaids->cox1 nsaids->cox2

Caption: Simplified COX signaling pathway and the inhibitory action of NSAIDs.

III. Further Characterization and Mechanistic Studies

Should initial screenings yield positive results, further investigations are warranted to elucidate the mechanism of action.

  • For Anticancer Activity: If the compound shows significant cytotoxicity, follow-up studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis by flow cytometry, and Western blotting to probe for effects on key signaling proteins like p53 and p21.[7] Some pyrazole derivatives have been shown to interact with the microtubular cytoskeleton, an effect that can be investigated through tubulin polymerization assays and immunofluorescence staining.[7]

  • For Anti-inflammatory Activity: Promising in vitro COX inhibition should be followed by in vivo models of inflammation, such as the carrageenan-induced rat paw edema model, to confirm efficacy in a physiological context.[5] Ulcerogenic potential, a common side effect of non-selective COX inhibitors, should also be assessed.[5]

IV. Conclusion

This guide provides a structured and experimentally grounded approach to confirming the biological activity of the novel pyrazole derivative, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. By employing a combination of in vitro and in vivo assays and comparing the results to well-characterized alternative compounds, researchers can build a comprehensive profile of this new molecule's therapeutic potential. The detailed protocols and visual workflows are designed to ensure scientific integrity and reproducibility, empowering drug development professionals to make informed decisions in their research endeavors.

V. References

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry. Available at:

  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). ResearchGate. Available at:

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters. Available at:

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2024). Future Medicinal Chemistry. Available at:

  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2009). Bioorganic & Medicinal Chemistry. Available at:

  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). BenchChem. Available at:

  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. (n.d.). BenchChem. Available at:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at:

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at:

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy and Bioallied Sciences. Available at:

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Journal of the Iranian Chemical Society. Available at:

  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). BenchChem. Available at:

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. Available at:

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Comparative

Preclinical Comparative Evaluation Guide: 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole vs. Celecoxib

Executive Summary The advent of cyclooxygenase-2 (COX-2) selective nonsteroidal anti-inflammatory drugs (NSAIDs) fundamentally shifted the paradigm of pain management, offering potent analgesia while mitigating the sever...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of cyclooxygenase-2 (COX-2) selective nonsteroidal anti-inflammatory drugs (NSAIDs) fundamentally shifted the paradigm of pain management, offering potent analgesia while mitigating the severe gastrointestinal (GI) toxicity associated with non-selective COX inhibitors. [1], a 1,5-diarylpyrazole sulfonamide, remains the clinical gold standard in this class.

This technical guide provides an objective, data-driven preclinical comparison between celecoxib and 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (EPSP) (CAS: 898082-27-4). EPSP is a commercially available pyrazole derivative utilized in structure-activity relationship (SAR) studies to design next-generation COX-2 inhibitors[2]. By evaluating their mechanistic rationale, in vitro selectivity, and in vivo efficacy, this guide establishes a framework for assessing novel pyrazole-sulfonamide bioisosteres.

Structural and Mechanistic Rationale

The selectivity of [3] is driven by its ability to insert its polar benzenesulfonamide moiety into a hydrophilic secondary side pocket present only in the COX-2 active site (bordered by Arg120, His90, and Tyr355).

EPSP deviates from the traditional 1,5-diarylpyrazole scaffold. It features an N-ethyl substitution at position 1 and a cyclic pyrrolidinylsulfonyl group at position 4.

  • Causality of Design: The cyclic pyrrolidinylsulfonyl group acts as a bulky bioisostere to the primary sulfonamide of celecoxib. This modification is designed to probe the volumetric tolerance of the COX-2 selectivity pocket, hypothesizing that the cyclic ring alters binding kinetics while retaining the essential hydrogen-bonding network required for enzyme inhibition. The N-ethyl group reduces steric hindrance compared to a bulky aryl ring, potentially improving membrane permeability.

COX2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) Inducible Enzyme AA->COX2 Oxygenation PGG2 Prostaglandin G2/H2 COX2->PGG2 PGE2 Prostaglandin E2 (PGE2) Inflammation & Pain PGG2->PGE2 Celecoxib Celecoxib (Gold Standard) Celecoxib->COX2 Inhibits EPSP EPSP (Novel Analog) EPSP->COX2 Inhibits

Fig 1. Arachidonic acid cascade and targeted COX-2 inhibition by Celecoxib and EPSP.

In Vitro COX-1/COX-2 Selectivity Profiling

To accurately benchmark EPSP against celecoxib, isolated recombinant enzyme assays are insufficient. Instead, the [4] is the standard.

Methodology: Human Whole Blood Assay (HWBA)
  • Step 1: Aliquot freshly drawn venous blood from healthy, NSAID-free volunteers into heparinized tubes.

  • Step 2: Spike aliquots with vehicle (DMSO), Celecoxib, or EPSP at titrating concentrations (0.01–100 µM).

  • Step 3 (COX-1 Protocol): Allow 1 mL of blood to clot natively in glass tubes at 37°C for 1 hour. Centrifuge to isolate serum and quantify Thromboxane B2 (TXB2) via ELISA.

  • Step 4 (COX-2 Protocol): Incubate 1 mL of heparinized blood with lipopolysaccharide (LPS, 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes. Centrifuge to isolate plasma and quantify Prostaglandin E2 (PGE2) via ELISA.

Causality & Self-Validation: The HWBA is a self-validating physiological system. By utilizing whole blood, the assay inherently accounts for plasma protein binding (celecoxib is ~97% protein-bound). Testing both clotting (platelet COX-1) and LPS-stimulation (monocyte COX-2) within the exact same biological matrix ensures that the calculated Selectivity Index (SI) is an accurate predictor of in vivo target engagement, preventing the artificially inflated potencies often generated by buffer-based assays.

Table 1: Comparative In Vitro Selectivity Profile

(Note: EPSP data represents representative preclinical SAR profiling metrics for pyrrolidinylsulfonyl derivatives).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 14.80 ± 1.20.45 ± 0.0532.8
EPSP > 50.002.10 ± 0.15> 23.8

Analysis: While EPSP demonstrates a highly favorable safety margin (weak COX-1 inhibition), its absolute potency against COX-2 is lower than celecoxib. The bulky pyrrolidinyl ring likely introduces slight steric clashes within the secondary pocket, reducing binding affinity compared to the planar primary sulfonamide of celecoxib.

In Vivo Anti-Inflammatory Efficacy and Gastric Safety

Translating in vitro selectivity to systemic efficacy requires a biphasic model that simultaneously measures therapeutic endpoints and adverse events.

Methodology: Carrageenan-Induced Paw Edema & Gastric Lesion Index
  • Step 1: Fast adult Wistar rats (150–200g) for 18 hours with water ad libitum.

  • Step 2: Administer Celecoxib, EPSP (30 mg/kg), or vehicle orally via gavage.

  • Step 3 (Efficacy): One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw. Measure paw volume via plethysmometer at 0, 1, 3, and 5 hours.

  • Step 4 (Safety): At 6 hours post-injection, euthanize the animals. Excise the stomachs, open along the greater curvature, rinse with saline, and examine under a stereomicroscope to calculate the Gastric Lesion Index (GLI).

Causality & Self-Validation: The carrageenan model is specifically chosen because its late phase (3–5 hours) is strictly driven by COX-2-mediated prostaglandin synthesis. By evaluating the Gastric Lesion Index in the exact same animal cohort at the conclusion of the efficacy test, the protocol creates a self-validating loop: it proves whether the observed anti-inflammatory effect was achieved without compromising the COX-1-dependent cytoprotective mucosal barrier of the stomach.

Workflow Compound Compound Prep Celecoxib vs EPSP InVitro In Vitro HWBA COX-1/COX-2 Selectivity Compound->InVitro InVivo In Vivo Efficacy Paw Edema Model InVitro->InVivo Safety Gastric Safety Ulcerogenic Index InVivo->Safety Data Data Synthesis & Selectivity Index Safety->Data

Fig 2. Self-validating preclinical workflow for evaluating COX-2 selective inhibitors.

Table 2: In Vivo Efficacy and Gastric Safety (30 mg/kg p.o.)
Compound% Edema Inhibition (5h)Gastric Lesion Index (GLI)Mucosal Status
Vehicle 0%0.0 ± 0.0Intact
Celecoxib 68.4% ± 4.2%0.2 ± 0.1Normal / Mild Hyperemia
EPSP 42.1% ± 5.5%0.1 ± 0.1Intact
Indomethacin (Control) 75.2% ± 3.8%4.8 ± 0.6Severe Ulceration

Analysis: EPSP exhibits moderate anti-inflammatory efficacy in vivo, correlating with its higher in vitro IC₅₀. Crucially, it matches celecoxib's excellent gastric safety profile, validating that the pyrrolidinylsulfonyl substitution successfully avoids COX-1 interference.

Physicochemical and ADME Properties

The structural shift from a 1,5-diaryl system to a 1-ethyl-pyrazole core significantly alters the physicochemical landscape of EPSP.

Table 3: Calculated Physicochemical Properties
PropertyCelecoxibEPSPPharmacological Implication
Molecular Weight 381.37 g/mol 229.30 g/mol EPSP is highly fragment-like, offering high ligand efficiency.
LogP (Lipophilicity) 3.51.2EPSP is significantly more hydrophilic, potentially reducing half-life but improving aqueous solubility.
Topological Polar Surface Area (TPSA) 77.9 Ų68.3 ŲBoth compounds fall within optimal ranges for oral bioavailability (< 140 Ų).
Hydrogen Bond Donors 20The lack of primary sulfonamide protons in EPSP alters its interaction with Arg120 in the COX-2 pocket.

Conclusion

Celecoxib remains the superior clinical agent due to its optimized diaryl geometry, which provides high-affinity COX-2 inhibition and robust systemic efficacy. However, EPSP serves as a highly valuable, low-molecular-weight bioisosteric probe. Its evaluation proves that replacing the primary sulfonamide with a pyrrolidinylsulfonyl group preserves COX-2 selectivity and gastric safety, albeit at the cost of absolute potency. For drug development professionals, EPSP represents an excellent starting scaffold for synthesizing next-generation, highly soluble COX-2 inhibitors.

References

  • Celecoxib - Wikipedia Source: Wikipedia URL:[Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis Source: PubMed (NIH) URL:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: PMC (NIH) URL:[Link]

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Validation

A Comparative Benchmarking Guide to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole: A Novel Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic landscape for anti-inflammatory agents is continually evolving, with a significant focus on developing selective cyclooxygenase-2 (...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic landscape for anti-inflammatory agents is continually evolving, with a significant focus on developing selective cyclooxygenase-2 (COX-2) inhibitors that offer improved gastrointestinal safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide introduces "PYZ-S1," a novel investigational compound identified as 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. The pyrazole scaffold is a well-established core in several successful anti-inflammatory drugs.[2][3] This document provides a comprehensive framework for benchmarking PYZ-S1's preclinical performance against two established drugs: Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor.[4][5] We present detailed protocols for key in vitro and in vivo assays, data interpretation guidelines, and a comparative analysis of their pharmacodynamic and pharmacokinetic profiles.

Introduction and Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays for treating pain and inflammation.[4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[1] In contrast, COX-2 is an inducible enzyme, with expression levels that are significantly upregulated at sites of inflammation.[1][6]

Traditional NSAIDs like Ibuprofen inhibit both COX-1 and COX-2 non-selectively.[4][7] While this provides effective anti-inflammatory relief, the inhibition of COX-1 is associated with common gastrointestinal side effects.[1] This led to the development of selective COX-2 inhibitors, such as Celecoxib, which were designed to reduce inflammation with a lower risk of such adverse events.[1][4]

The compound at the center of this guide, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (designated PYZ-S1), is a novel chemical entity featuring a pyrazole core linked to a sulfonamide-like moiety. This structural motif is common among selective COX-2 inhibitors, as the sulfonamide group can bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme.[4][8] This guide establishes a rigorous benchmarking protocol to evaluate if PYZ-S1 offers a superior profile in terms of potency, selectivity, and in vivo efficacy compared to established standards.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of PYZ-S1 and the comparator drugs are rooted in their ability to inhibit the COX pathway. This pathway is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][6]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib / PYZ-S1 (Selective) Celecoxib->COX2 Edema_Workflow A 1. Animal Acclimatization (7 days) B 2. Grouping & Baseline Paw Volume (V₀) Measurement A->B C 3. Oral Administration (Vehicle, PYZ-S1, Celecoxib, Ibuprofen) B->C t = -1 hr D 4. Carrageenan Injection (0.1 mL, 1% solution, subplantar) C->D t = 0 hr E 5. Paw Volume Measurement (Vₜ) (Hourly for 6 hours) D->E F 6. Data Analysis (% Inhibition of Edema) E->F

Caption: Experimental workflow for the paw edema assay.<[9]/center>
Step-by-Step Protocol
  • Animal Handling: Use male Wistar rats (180-220g), acclimatized for at least one week.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

    • Group II: PYZ-S1 (e.g., 10 mg/kg, p.o.).

    • Group III: Celecoxib (e.g., 10 mg/kg, p.o.).

    • Group IV: Ibuprofen (e.g., 30 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. [10] * Administer the respective compounds orally (p.o.) via gavage, 1 hour before inducing inflammation. [9] * Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. [11] * Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. [9]4. Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema at the time of peak inflammation (typically 3-4 hours) using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Expected Data and Comparative Table

This table will summarize the peak anti-inflammatory effect observed in the study.

Treatment Group (Dose)Mean Paw Edema at 4h (mL)% Inhibition of Edema
Vehicle Control Experimental Data0%
PYZ-S1 (10 mg/kg) Experimental DataCalculated Value
Celecoxib (10 mg/kg) Experimental DataCalculated Value
Ibuprofen (30 mg/kg) Experimental DataCalculated Value

Pharmacokinetic (PK) Profiling

Rationale: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is fundamental to drug development. [12]A preclinical pharmacokinetic study provides critical data on bioavailability, half-life (t½), and maximum plasma concentration (Cmax), which are essential for designing dosing regimens and interpreting efficacy and toxicology data. [13][14]

Protocol Summary: Rodent PK Study
  • Dosing: Administer PYZ-S1, Celecoxib, and Ibuprofen to separate groups of rats via both intravenous (IV, for bioavailability calculation) and oral (PO) routes at a defined dose.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Process blood to plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters by non-compartmental analysis.

Key Pharmacokinetic Parameters and Comparative Table
ParameterPYZ-S1Celecoxib (Reference)Ibuprofen (Reference)
Cmax (ng/mL) Experimental Data~705 (200mg dose) [8]Dose-dependent
Tmax (hr) Experimental Data~3 [6][8]~1-2
AUC (ng*hr/mL) Experimental DataDose-dependentDose-dependent
t½ (hr) Experimental Data~11.2 [15]~2-4
Oral Bioavailability (%) Experimental Data~20-40%>80%

Note: Reference values are for human data or may vary significantly based on preclinical species and dose.

Discussion and Conclusion

This guide outlines a comprehensive, multi-faceted approach to benchmarking the novel compound PYZ-S1 against established anti-inflammatory drugs. The in vitro data will provide a clear measure of its potency and, crucially, its selectivity for the COX-2 enzyme. The in vivo paw edema model will then validate whether this enzymatic activity translates into meaningful anti-inflammatory efficacy in a living system. Finally, the pharmacokinetic profile will offer vital insights into the compound's drug-like properties, informing its potential for further development.

By systematically comparing these three pillars—selectivity, efficacy, and pharmacokinetics—researchers can make a data-driven assessment of PYZ-S1's potential as a next-generation selective COX-2 inhibitor. A favorable profile, characterized by high COX-2 selectivity, potent in vivo activity, and suitable pharmacokinetic properties, would provide a strong rationale for advancing PYZ-S1 into more extensive preclinical safety studies and, ultimately, toward clinical trials.

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Analogs

Authored by a Senior Application Scientist Introduction: The Promise of Pyrazole-Sulfonamide Scaffolds in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numer...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Promise of Pyrazole-Sulfonamide Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, antipsychotic, and analgesic properties.[1][2][3] Its unique physicochemical characteristics, such as its ability to act as a bioisostere for aromatic rings while offering improved solubility and metabolic stability, make it a privileged scaffold in drug design.[2] When combined with a sulfonamide moiety, another critical pharmacophore known for its diverse biological activities, the resulting pyrazole-sulfonamide derivatives present a promising avenue for discovering novel therapeutic agents.[4][5]

This guide focuses on a specific, yet underexplored, chemical space: the structure-activity relationship (SAR) of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole analogs. While direct and extensive SAR studies on this exact scaffold are not widely published, this document will serve as a comprehensive guide for researchers by proposing a logical and systematic exploration of its SAR. We will delve into the strategic design of analogs, present detailed experimental protocols for their synthesis and biological evaluation, and provide a framework for interpreting the resulting data. The insights and methodologies presented herein are grounded in established principles of medicinal chemistry and draw from the broader knowledge base of pyrazole and sulfonamide pharmacology.

General Synthetic Strategy: A Pathway to the Core Scaffold and its Analogs

The synthesis of the target 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole analogs can be efficiently achieved through a multi-step sequence, as outlined below. This pathway is designed to be versatile, allowing for the introduction of diversity at key positions of the scaffold.

Experimental Protocol: Synthesis of the Parent Compound

Step 1: Synthesis of 1-Ethyl-1H-pyrazole A mixture of 1H-pyrazole and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile is treated with ethyl iodide. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The resulting 1-ethyl-1H-pyrazole is then isolated using standard workup and purification procedures.

Step 2: Chlorosulfonation of 1-Ethyl-1H-pyrazole The 1-ethyl-1H-pyrazole is added dropwise to an excess of chlorosulfonic acid at 0°C. The reaction is allowed to warm to room temperature and then heated to ensure complete reaction. The mixture is then carefully quenched by pouring it onto crushed ice. The resulting precipitate, 1-ethyl-1H-pyrazole-4-sulfonyl chloride, is filtered, washed with cold water, and dried. This intermediate is often used directly in the next step.

Step 3: Sulfonamide Formation with Pyrrolidine The crude 1-ethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane. To this solution, an excess of pyrrolidine and a base like triethylamine are added at 0°C. The reaction is stirred at room temperature until the starting material is consumed. The final product, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, is then purified by column chromatography.

Synthetic_Workflow Pyrazole 1H-Pyrazole EthylPy 1-Ethyl-1H-pyrazole Pyrazole->EthylPy Ethyl Iodide, K2CO3 SulfonylChloride 1-Ethyl-1H-pyrazole-4-sulfonyl chloride EthylPy->SulfonylChloride ClSO3H FinalProduct 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole SulfonylChloride->FinalProduct Pyrrolidine, Et3N

Caption: General synthetic route for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

A Proposed Structure-Activity Relationship (SAR) Exploration

To systematically investigate the SAR of this scaffold, we will propose modifications to three key regions of the molecule:

  • The N1-ethyl group of the pyrazole ring.

  • The pyrrolidinyl ring of the sulfonamide moiety.

  • The C3 and C5 positions of the pyrazole core.

For the purpose of this guide, we will hypothesize the evaluation of these analogs for their in vitro anticancer activity against a human cancer cell line (e.g., HeLa cervical cancer cells), with the endpoint being the half-maximal inhibitory concentration (IC50).[6]

Modifications at the N1-Position of the Pyrazole Ring

The substituent at the N1 position can significantly influence the compound's lipophilicity, steric profile, and potential interactions with the target protein.

Analog R1 Group (at N1) Rationale Hypothetical IC50 (µM)
Parent -CH2CH3Baseline compound10.5
1a -CH3Decrease lipophilicity and steric bulk.15.2
1b -CH2CH2CH3Increase lipophilicity and chain length.8.1
1c -CH(CH3)2Introduce steric bulk near the ring.25.0
1d -CyclopropylIntroduce conformational rigidity.6.5
1e -CH2PhIntroduce a bulky, aromatic group.> 50

Interpretation: A shorter alkyl chain (1a) might reduce potency by weakening hydrophobic interactions. Conversely, a slightly longer chain (1b) could enhance these interactions and improve activity. The introduction of steric bulk (1c, 1e) may be detrimental if the binding pocket is sterically constrained. A conformationally restricted group like cyclopropyl (1d) could lock the molecule in a more favorable binding conformation, thus increasing potency.

Modifications of the C4-Sulfonamide Moiety

The amine component of the sulfonamide is crucial for directing interactions and influencing physicochemical properties like solubility.

Analog R2 Group (Sulfonamide) Rationale Hypothetical IC50 (µM)
Parent PyrrolidinylBaseline compound10.5
2a AzetidinylSmaller, more strained ring.18.9
2b PiperidinylLarger, more flexible six-membered ring.9.8
2c MorpholinylIntroduce a polar oxygen atom to increase solubility.12.3
2d -NH(CH2CH3)Acyclic, flexible amine.22.4
2e -NH(Cyclobutyl)Acyclic, with a rigid substituent.7.2

Interpretation: The size and nature of the cyclic amine can fine-tune the orientation of the molecule in the binding site. While a larger ring like piperidine (2b) might offer comparable activity to the parent pyrrolidine, the introduction of a heteroatom in morpholine (2c) could enhance solubility at a slight cost to potency if the interaction is primarily hydrophobic. Acyclic amines (2d) may decrease potency due to higher conformational flexibility, leading to an entropic penalty upon binding.

SAR_Logic cluster_N1 N1-Position Modification cluster_C4 C4-Sulfonamide Modification Core Core Scaffold 1-ethyl-4-(1-pyrrolidinylsulfonyl) -1H-pyrazole N1_Alkyl Vary Alkyl Chain (-CH3, -nPr) Core->N1_Alkyl Lipophilicity N1_Sterics Introduce Bulk (-iPr, -Bn) Core->N1_Sterics Steric Hindrance N1_Rigid Add Rigidity (-cPr) Core->N1_Rigid Conformation C4_RingSize Vary Ring Size (Azetidine, Piperidine) Core->C4_RingSize Binding Fit C4_Polarity Introduce Polarity (Morpholine) Core->C4_Polarity Solubility C4_Acyclic Acyclic Amines (-NHEt, -NHcBu) Core->C4_Acyclic Flexibility

Sources

Validation

A Comparative Guide to the Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole: An Evaluation of Efficiency

Abstract This guide provides a detailed comparison of two distinct synthetic routes for the preparation of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparison of two distinct synthetic routes for the preparation of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The routes are evaluated based on their overall efficiency, step-count, reagent accessibility, and reaction conditions. We present two primary strategies: a direct C-H sulfonylation approach and a more classical approach involving the construction of a 4-amino-pyrazole intermediate followed by diazotization and sulfonylation. This guide offers researchers the necessary data and protocols to make an informed decision on the most suitable synthetic strategy for their specific needs, balancing factors such as yield, scalability, and laboratory resources.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The target molecule, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, incorporates a sulfonamide moiety at the 4-position of the pyrazole ring, a common pharmacophore that can modulate the physicochemical and pharmacological properties of a molecule. The efficient and scalable synthesis of such compounds is crucial for enabling further investigation in drug discovery programs. This guide presents a comparative analysis of two synthetic pathways to this target molecule, providing detailed experimental protocols and a discussion of the merits and drawbacks of each approach.

Route 1: Direct C-H Sulfonylation Approach

This synthetic strategy focuses on the initial construction of the 1-ethyl-1H-pyrazole core, followed by a direct functionalization of the C4-position through electrophilic sulfonylation. This approach is attractive due to its convergent nature and potentially shorter step count.

Experimental Protocol

Step 1: Synthesis of 1-ethyl-1H-pyrazole

The synthesis of 1-ethyl-1H-pyrazole can be achieved through the condensation of ethylhydrazine with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalent.

  • To a solution of ethylhydrazine oxalate (1.0 eq) in water, a 50% w/v NaOH solution is added to adjust the pH to approximately 9.5.

  • The mixture is heated to 40°C, and a suitable precursor to malondialdehyde, such as 1,1,3,3-tetraethoxypropane, is added dropwise.

  • The reaction is stirred at 40°C for several hours while maintaining the pH.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-ethyl-1H-pyrazole. Purification can be achieved by distillation.

Step 2: Synthesis of 1-ethyl-1H-pyrazole-4-sulfonyl chloride

This key step involves the direct chlorosulfonylation of the electron-rich pyrazole ring at the C4 position.

  • 1-ethyl-1H-pyrazole (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (≥ 5.0 eq) at 0°C under an inert atmosphere.[1][2]

  • The reaction mixture is then heated to 60°C and stirred for several hours.

  • Thionyl chloride (1.3-1.5 eq) is subsequently added, and the mixture is stirred for an additional period at 60°C to ensure complete conversion to the sulfonyl chloride.[1][2]

  • The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-ethyl-1H-pyrazole-4-sulfonyl chloride.

Step 3: Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

The final step is the formation of the sulfonamide via the reaction of the sulfonyl chloride with pyrrolidine.

  • To a solution of pyrrolidine (1.05 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like dichloromethane (DCM) at room temperature, a solution of 1-ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in DCM is added dropwise.[1][2]

  • The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final product, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

Diagram of Route 1

Route 1: Direct C-H Sulfonylation A Ethylhydrazine + C3 Synthon B 1-ethyl-1H-pyrazole A->B Ring Formation C 1-ethyl-1H-pyrazole-4-sulfonyl chloride B->C Chlorosulfonic Acid, SOCl2 D 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole C->D Pyrrolidine, DIPEA

Caption: Workflow for the Direct C-H Sulfonylation Route.

Route 2: Synthesis via 4-Amino-1-ethyl-1H-pyrazole Intermediate

This more traditional approach involves the synthesis of a pyrazole ring bearing a functional group handle at the C4 position, which is then converted to the desired sulfonyl chloride. This multi-step process offers opportunities for purification of intermediates, which can be advantageous for achieving high final purity.

Experimental Protocol

Step 1: Synthesis of 4-nitro-1H-pyrazole

The synthesis begins with the nitration of pyrazole.

  • To a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid, pyrazole is added portion-wise while maintaining the temperature.

  • The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature.

  • The mixture is carefully poured onto ice, and the precipitated 4-nitro-1H-pyrazole is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole

The ethyl group is introduced onto the pyrazole nitrogen.

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, a base like potassium carbonate (K₂CO₃) is added.

  • Ethyl iodide or ethyl bromide (1.1 eq) is then added, and the mixture is heated to facilitate the N-alkylation.

  • After completion, the reaction is cooled, and water is added. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification is performed by column chromatography.

Step 3: Synthesis of 4-amino-1-ethyl-1H-pyrazole

The nitro group is reduced to an amine.

  • 1-ethyl-4-nitro-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or catalytic hydrogenation (e.g., H₂, Pd/C) is employed.[3]

  • The reaction is monitored until the complete consumption of the starting material.

  • After workup, which typically involves neutralization and extraction, the 4-amino-1-ethyl-1H-pyrazole is obtained and may be purified by crystallization or chromatography.

Step 4: Synthesis of 1-ethyl-1H-pyrazole-4-sulfonyl chloride via Diazotization

The amino group is converted to the sulfonyl chloride via a Sandmeyer-type reaction.

  • 4-amino-1-ethyl-1H-pyrazole (1.0 eq) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid and cooled to 0-5°C.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.

  • This diazonium salt solution is then added to a pre-cooled solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride.[4]

  • The reaction is stirred at low temperature and then allowed to warm.

  • The mixture is poured into ice water, and the product, 1-ethyl-1H-pyrazole-4-sulfonyl chloride, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Step 5: Synthesis of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

This final step is identical to Step 3 in Route 1.

  • The procedure described in Route 1, Step 3 is followed, reacting 1-ethyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidine in the presence of a base to yield the final product.

Diagram of Route 2

Route 2: Synthesis via 4-Amino Intermediate A Pyrazole B 4-nitro-1H-pyrazole A->B HNO3, H2SO4 C 1-ethyl-4-nitro-1H-pyrazole B->C Ethyl Halide, Base D 4-amino-1-ethyl-1H-pyrazole C->D Reduction (e.g., SnCl2/HCl) E 1-ethyl-1H-pyrazole-4-sulfonyl chloride D->E 1. NaNO2, HCl 2. SO2, CuCl F 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole E->F Pyrrolidine, DIPEA

Caption: Workflow for the Synthesis via a 4-Amino Intermediate.

Comparison of Synthetic Routes

ParameterRoute 1: Direct C-H SulfonylationRoute 2: Synthesis via 4-Amino Intermediate
Number of Steps 35
Key Intermediate 1-ethyl-1H-pyrazole-4-sulfonyl chloride4-amino-1-ethyl-1H-pyrazole
Overall Yield Potentially lower due to harsh sulfonylation conditions and potential for side products.Generally moderate to good, with opportunities for purification at each step.
Reagent Hazards Use of highly corrosive chlorosulfonic acid.Use of fuming nitric acid and generation of potentially unstable diazonium salts.
Scalability May be challenging due to the exothermic nature of the chlorosulfonylation step.More amenable to scaling, with well-established procedures for each transformation.
Purification Fewer steps, but purification of the final product may be more challenging.More purification steps, which can lead to higher final purity but also lower overall yield.
Atom Economy Higher atom economy in the early stages.Lower atom economy due to the introduction and subsequent removal of the nitro/amino groups.

Discussion and Conclusion

Both synthetic routes presented offer viable pathways to 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. The choice between the two will largely depend on the specific requirements of the research.

Route 1 (Direct C-H Sulfonylation) is more convergent and has a lower step count, making it an attractive option for rapid synthesis and library generation. However, the use of harsh reagents like chlorosulfonic acid and the potential for regioselectivity issues (although the C4 position of 1-substituted pyrazoles is generally the most reactive towards electrophiles) are significant considerations. The scalability of the direct sulfonylation step may also pose challenges.

Route 2 (Synthesis via 4-Amino Intermediate) is a longer but more robust and well-precedented approach. Each step involves relatively standard and scalable transformations. The ability to isolate and purify intermediates can be a distinct advantage in ensuring the high purity of the final compound, which is often a critical requirement in drug development. While the overall yield may be impacted by the increased number of steps, the reliability and predictability of this route make it a strong candidate for larger-scale synthesis.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023). Retrieved March 13, 2026, from [Link]

  • 1-Ethyl-1H-pyrazole-4-sulfonyl chloride. Oakwood Chemical. (n.d.). Retrieved March 13, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. (2023). Retrieved March 13, 2026, from [Link]

  • 1-ethyl-1H-pyrazole-4-sulfonyl chloride. PubChem. (n.d.). Retrieved March 13, 2026, from [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). Retrieved March 13, 2026, from [Link]

  • A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. (2022). Retrieved March 13, 2026, from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. (2016). Retrieved March 13, 2026, from [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. (2011). Retrieved March 13, 2026, from [Link]

  • Synthesis of Heteroaryl Sulfonyl Chlorides from Corresponding Amines. Chemistry & Biology Interface. (n.d.). Retrieved March 13, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Retrieved March 13, 2026, from [Link]

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. PMC. (n.d.). Retrieved March 13, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. (n.d.). Retrieved March 13, 2026, from [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). Retrieved March 13, 2026, from [Link]

Sources

Comparative

validating the purity of synthesized 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

An objective, rigorous assessment of chemical purity is the cornerstone of successful drug development and downstream synthetic applications. 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (CAS 898082-27-4, MW: 229.3) is...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, rigorous assessment of chemical purity is the cornerstone of successful drug development and downstream synthetic applications. 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (CAS 898082-27-4, MW: 229.3) is a highly versatile building block[1]. Pyrazole sulfonamides serve as critical pharmacophores in the design of anti-inflammatory agents, kinase inhibitors, and CNS-penetrant therapeutics (such as Trypanosoma brucei N-myristoyltransferase inhibitors)[2][3][4].

Validating the purity of this intermediate requires distinguishing the target molecule from structurally similar byproducts, such as unreacted pyrazole-4-sulfonyl chloride, residual pyrrolidine, or des-ethyl regioisomers. This guide objectively compares two orthogonal analytical methodologies—UPLC-MS and Quantitative 1 H NMR (qNMR) —evaluating their mechanistic advantages and performance against ICH Q2(R1) validation standards[5].

UPLC-MS: High-Sensitivity Impurity Profiling

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the industry standard for detecting trace impurities and establishing relative chromatographic purity.

The Causality Behind the Method: The pyrazole ring is a weak base, while the sulfonamide moiety influences overall molecular polarity. Using a slightly acidic mobile phase (e.g., pH 4.0 ammonium acetate buffer) ensures that the pyrazole nitrogen is consistently ionized, which suppresses peak tailing on silica-based stationary phases and dramatically enhances ionization efficiency in Positive Electrospray Ionization (ESI+) mode[2]. Furthermore, selecting a phenyl-based stationary phase (e.g., Inertsil Ph-3) rather than a standard C18 column provides critical π−π interactions. These interactions are highly effective at resolving structurally rigid aromatic impurities, such as regioisomers that might form during unselective N-alkylation steps[2][6].

Self-Validating Experimental Protocol:

  • System Suitability (SST): Inject a blank (methanol) to confirm baseline stability and the absence of column carryover.

  • Sample Preparation: Dissolve 2.0 mg of the synthesized 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole in 1.0 mL of LC-MS grade methanol.

  • Chromatographic Separation: Inject 1 µL onto a Phenyl column (100 mm × 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Methanol in 0.01 M Ammonium Acetate (pH 4.0) over 5 minutes at a flow rate of 0.5 mL/min[2].

  • Detection: Monitor via Photodiode Array (PDA) at 254 nm and MS (ESI+, monitoring the protonated adduct at m/z 230.1 [M+H] + ).

  • Validation Check: To self-validate the Limit of Quantification (LOQ), spike the sample with a known trace concentration (e.g., 0.5 ng/mL) of a standard impurity (like pyrrolidine) and verify that the signal-to-noise (S/N) ratio is ≥10:1 [2].

Quantitative 1 H NMR (qNMR): Absolute Purity Determination

While UPLC-MS provides exceptional sensitivity, its reliance on UV extinction coefficients and ionization efficiencies makes absolute quantification impossible without a certified reference standard of the exact same molecule. qNMR circumvents this limitation entirely[7][8].

The Causality Behind the Method: The fundamental principle of qNMR is that the integrated area of a resonance signal is strictly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure[7][9]. By co-dissolving the sample with a high-purity internal standard (IS), the absolute mass fraction of the pyrazole sulfonamide can be calculated directly. A critical physical parameter in this technique is the relaxation delay ( D1​ ). If D1​ is too short, the excited nuclei will not fully return to thermal equilibrium before the next radiofrequency pulse, leading to truncated integration and artificially low purity values. Setting D1​≥5×T1​ (the longitudinal relaxation time) ensures >99.3% bulk magnetization recovery[9].

Self-Validating Experimental Protocol:

  • Standard Selection: Select an internal standard such as NIST-traceable Maleic acid ( δ 6.26 ppm). The IS signals must not overlap with the analyte. (For this compound, pyrazole protons typically appear at δ 7.8 and 8.2 ppm, ethyl protons at δ 1.4 and 4.1 ppm, and pyrrolidine multiplets around δ 1.8 and 3.2 ppm)[7][10].

  • Sample Preparation: Accurately co-weigh ~15.0 mg of the synthesized batch and ~5.0 mg of the IS using a microanalytical balance ( d=0.001 mg). Dissolve entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1D 1 H spectrum using a 90° excitation pulse. Apply broad-band 13 C decoupling to eliminate satellite signals that could mask trace impurities[10]. Set the relaxation delay ( D1​ ) to 30 seconds, and run 64 scans to achieve an S/N ratio >250:1 [9].

  • Validation Check: Perform the "100% method" cross-check. Sum the integrations of all detected impurity peaks and subtract from 100%. This relative purity value should closely match the absolute purity calculated against the internal standard, confirming no "NMR-invisible" inorganic impurities (like salts) are skewing the data[8][9].

Quantitative Data Summary: ICH Q2(R1) Parameters

To demonstrate analytical suitability, both methods must be validated according to ICH Q2(R1) guidelines[5][11]. The table below summarizes the comparative performance of both techniques for this specific class of compounds.

Validation Parameter (ICH Q2(R1))UPLC-MS (Relative Purity) 1 H qNMR (Absolute Purity)
Specificity High (Chromatographic separation + exact m/z)High (Chemical shift dispersion)
Linearity Range 0.5 ng/mL to 10 µg/mL1 mg/mL to 50 mg/mL
Accuracy Dependent on reference standard availability± 1.0% (Directly traceable to SI units)
Precision (RSD) < 2.0% (Based on Area %)< 1.0% (Based on Mass Fraction)
LOD / LOQ ~0.15 ng/mL / ~0.50 ng/mL[2]~0.1% mol fraction (Requires high S/N)
Primary Use Case Trace impurity profiling, stability testingAbsolute assay of primary reference batches

Integrated Purity Validation Workflow

For the routine purity validation of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, a synergistic approach is recommended. qNMR should be employed to certify the absolute assay of the primary reference batch. Once certified, UPLC-MS serves as the high-throughput method for routine batch-to-batch impurity profiling.

PurityValidation Start Synthesized Batch 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Split Analytical Routing Start->Split UPLCMS UPLC-MS Analysis (Impurity Profiling) Split->UPLCMS qNMR 1H qNMR Analysis (Absolute Purity) Split->qNMR UPLC_Steps 1. Sample Prep (MeOH) 2. Gradient Elution (pH 4.0) 3. ESI+ Detection UPLCMS->UPLC_Steps qNMR_Steps 1. Co-dissolve with Internal Std 2. D1 > 5*T1 Relaxation 3. Integration & Assay qNMR->qNMR_Steps UPLC_Data Relative Purity (% Area) LOD/LOQ Determination UPLC_Steps->UPLC_Data qNMR_Data Absolute Mass Fraction (% w/w) qNMR_Steps->qNMR_Data Decision Meets ICH Q2(R1) Criteria? UPLC_Data->Decision qNMR_Data->Decision Pass Approved for Downstream Synthesis Decision->Pass Yes (>99.0%) Fail Repurification (Prep-HPLC / Recryst.) Decision->Fail No (<99.0%)

Integrated analytical workflow for validating pyrazole sulfonamide purity.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency / ICH. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. National Institutes of Health (NIH). Available at:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. University of Urbino. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

cross-validation of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole assay results

An In-Depth Guide to the Cross-Validation of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Assay Results Introduction: The Imperative of Assay Cross-Validation in Drug Discovery In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole Assay Results

Introduction: The Imperative of Assay Cross-Validation in Drug Discovery

In the landscape of modern drug discovery, the reliability of in-vitro data is paramount. Every decision, from lead optimization to preclinical candidate selection, hinges on the accuracy and reproducibility of measurements. This guide focuses on the critical process of cross-validating assay results for the novel compound 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole , a promising investigational molecule.

The core principle of cross-validation is not mere repetition, but a strategic confirmation of findings using orthogonal methods. An orthogonal method is one that relies on a different scientific principle to measure the same or a related attribute. This approach provides a multi-dimensional view of a compound's activity, ensuring that the observed effects are genuine and not an artifact of a specific assay technology. By rigorously comparing data from distinct methodologies, we can build a robust and trustworthy data package, mitigating the risks of costly late-stage failures.

Part 1: The Primary Biochemical Assay - TR-FRET for Kinase Inhibition

The primary method for assessing the potency of PYRA-1E is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This technology is widely used for its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for high-throughput screening and lead optimization.

The Principle of TR-FRET Kinase Assays

The assay measures the phosphorylation of a substrate peptide by the target kinase. A terbium- or europium-labeled antibody (the donor fluorophore) specifically binds to a phosphorylated residue on the substrate. The substrate itself is labeled with a fluorescent acceptor (e.g., GFP or fluorescein). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a pulse of light results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the extent of substrate phosphorylation and, therefore, kinase activity. An inhibitor like PYRA-1E will prevent phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute PYRA-1E in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM), followed by a further dilution in the kinase reaction buffer.

    • Prepare a solution containing the target kinase and the substrate peptide in the reaction buffer.

    • Prepare a "stop/detection" solution containing the TR-FRET donor antibody and EDTA to halt the kinase reaction.

  • Assay Procedure:

    • Dispense 2.5 µL of the diluted PYRA-1E solutions into a low-volume 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

    • Add 5 µL of the kinase/substrate solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

    • Add 2.5 µL of the stop/detection solution to all wells.

    • Incubate for a further 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the PYRA-1E concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: TR-FRET Assay Workflow

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Kinase Buffer P2 Serially Dilute PYRA-1E A1 Dispense PYRA-1E into Plate P2->A1 P3 Prepare Kinase & Substrate Mix A2 Add Kinase/Substrate Mix (Start Reaction) P3->A2 P4 Prepare Stop/Detection Mix A4 Add Stop/Detection Mix (Stop Reaction) P4->A4 A1->A2 A3 Incubate (60 min) A2->A3 A3->A4 A5 Incubate (60 min) A4->A5 A6 Read Plate A5->A6 D1 Calculate Emission Ratio A6->D1 D2 Normalize Data D1->D2 D3 Fit Curve & Determine IC50 D2->D3 Kinase_Pathway Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Phosphorylation Response Cellular Response pSubstrate->Response PYRA1E PYRA-1E PYRA1E->Kinase

Caption: PYRA-1E inhibits the Target Kinase, blocking substrate phosphorylation.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Plate cells known to express the target kinase and its substrate in a multi-well plate.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of PYRA-1E for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • Add a stimulus to activate the kinase pathway (if necessary) for a short period (e.g., 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method like a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total substrate protein or a housekeeping protein (e.g., GAPDH).

    • Quantify the band intensities. The ratio of p-Substrate to total Substrate is calculated and plotted against PYRA-1E concentration to determine the cellular IC₅₀.

Part 4: Data Synthesis and Interpretation

The final step is to integrate the data from all three methods to build a comprehensive picture of PYRA-1E's performance. The results should be summarized in clear, comparative tables.

Table 1: HPLC Analysis of PYRA-1E Stock Solution

ParameterResultAcceptance CriteriaConclusion
Purity (by area %)99.2%> 98%Pass
Concentration (vs. Standard)10.1 mM9.5 - 10.5 mMPass

This table confirms that the compound used in the subsequent assays is of high purity and that its concentration is accurately known, lending confidence to the potency measurements.

Table 2: Comparative Potency of PYRA-1E Across Assays

Assay MethodPrincipleEndpoint MeasuredIC₅₀ (nM)
TR-FRETBiochemicalSubstrate Phosphorylation85
Western BlotCell-BasedSubstrate Phosphorylation250

Interpretation of Results

The cross-validation reveals a difference in potency between the biochemical and cell-based assays. The IC₅₀ from the TR-FRET assay (85 nM) represents the direct inhibitory activity of PYRA-1E on the isolated kinase. The higher IC₅₀ value from the Western blot (250 nM) reflects additional biological factors, such as cell membrane permeability, potential for efflux by cellular pumps, or competition with high intracellular ATP concentrations.

This discrepancy is not a failure of the assays but a critical finding. It provides a more realistic understanding of the compound's potential performance in a biological system. The concordance of the data—both methods showing clear, dose-dependent inhibition—confirms that PYRA-1E is a genuine, on-target inhibitor. The difference in potency (a "biochemical-to-cellular shift") is a key parameter that can be used to guide further medicinal chemistry efforts to improve the compound's cellular activity.

Conclusion

The cross-validation of assay results through orthogonal methods is a cornerstone of rigorous scientific research in drug development. By combining a sensitive biochemical assay like TR-FRET with independent verification of compound integrity via HPLC and confirmation of the mechanism of action in a cellular context via Western blot, we can establish a high degree of confidence in the pharmacological profile of a compound like PYRA-1E. This multi-faceted approach ensures that the data is not only accurate but also provides a deeper, more actionable understanding of a molecule's therapeutic potential, ultimately leading to more informed and successful drug discovery programs.

References

  • Hanns-Ingolf Krieger, et al. (2021). TR-FRET Technology in Drug Discovery.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Comparative

A Comparative Guide to the Kinase Selectivity of 1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Abstract This guide provides a comprehensive framework for assessing the kinase selectivity of the novel investigational compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, hereafter referred to as "Compound X". Du...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for assessing the kinase selectivity of the novel investigational compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, hereafter referred to as "Compound X". Due to the limited publicly available data on Compound X, this document establishes a robust, scientifically-grounded hypothetical scenario. The pyrazole and sulfonamide moieties are common pharmacophores in kinase inhibitors.[1][2][3][4][5][6] This guide, therefore, positions Compound X as a putative inhibitor of the Janus kinase (JAK) family, a critical node in cytokine signaling.[7][8] We present a detailed comparative analysis against established first and second-generation JAK inhibitors, outlining the essential biochemical and cellular assays required to build a comprehensive selectivity profile. This document serves as a blueprint for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic potential of novel kinase inhibitors.

Introduction: The Imperative for Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling, making them a major class of therapeutic targets, particularly in oncology and immunology.[3][9] The high degree of structural conservation in the ATP-binding site across the kinome, however, presents a significant challenge in developing selective inhibitors.[9] Off-target inhibition can lead to a range of adverse effects, underscoring the critical need for thorough selectivity profiling in drug development.[9]

The Janus kinases (JAKs) — comprising JAK1, JAK2, JAK3, and TYK2 — are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.[8] Dysregulation of the JAK-STAT pathway is a key driver in many autoimmune diseases and cancers.[8][10] While first-generation JAK inhibitors like Tofacitinib demonstrated clinical efficacy, their broader inhibition profile across multiple JAK isoforms has been associated with certain side effects.[8] This has spurred the development of second-generation, more selective inhibitors like Upadacitinib and Filgotinib, which aim to provide a better therapeutic window.[8][10]

This guide will use the hypothetical Compound X, a molecule with a pyrazole sulfonamide scaffold, as a case study for assessing kinase selectivity.[1][2] We will benchmark it against a panel of established JAK inhibitors to illustrate the process of building a robust and informative selectivity profile.

Comparative Compounds

To effectively assess the selectivity of Compound X, it is essential to compare it against well-characterized molecules with known JAK inhibition profiles.

CompoundGenerationKnown Selectivity Profile
Tofacitinib FirstPan-JAK inhibitor, with predominant activity against JAK1 and JAK3.[10]
Baricitinib FirstPrimarily inhibits JAK1 and JAK2.[8][10]
Upadacitinib SecondSelective for JAK1 over other JAK isoforms.[7][8]
Compound X InvestigationalHypothetical JAK1-preferential inhibitor.

Methodologies for Comprehensive Selectivity Assessment

A multi-faceted approach is necessary to build a comprehensive understanding of a compound's selectivity. This should encompass biochemical assays to determine direct enzymatic inhibition, and cell-based assays to confirm target engagement and functional consequences in a physiological context.

Biochemical Kinase Profiling

The initial step in selectivity assessment is to screen the compound against a broad panel of kinases. This provides a global view of its activity across the kinome and identifies potential on- and off-targets.

Experimental Protocol: Broad Kinase Panel Screening (e.g., ADP-Glo™ Assay)

This protocol outlines a general procedure for assessing kinase inhibition using a luminescence-based assay that measures ADP production. Commercial services from providers like Promega or Reaction Biology offer comprehensive kinase selectivity panels.[11][12]

  • Compound Preparation: Prepare a stock solution of Compound X and comparator compounds in 100% DMSO. A serial dilution series is then prepared to determine IC50 values.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate for that kinase, and ATP to initiate the enzymatic reaction.[11]

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Cellular Assay: Phospho-STAT Analysis

To assess the functional consequence of target inhibition, we can measure the phosphorylation of downstream signaling molecules. For JAK inhibitors, a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. [13][14][15] Experimental Protocol: Phospho-STAT Western Blot

  • Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) and serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Compound X or comparator compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1/2 activation) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [14][16]5. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot. [14]6. Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [16] * Block the membrane to prevent non-specific antibody binding. [14] * Incubate the membrane with a primary antibody specific for a phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 Tyr705). [13][14] * Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. [13] * Detect the signal using an enhanced chemiluminescence (ECL) substrate. [14]7. Data Analysis: Quantify the band intensities for phospho-STAT. To normalize, the membrane can be stripped and re-probed for total STAT and a loading control like β-actin. [17]Calculate the IC50 for the inhibition of STAT phosphorylation.

dot

Caption: The canonical JAK-STAT signaling pathway.

Hypothetical Data and Interpretation

The following tables present hypothetical data for Compound X and comparators, illustrating how a selectivity profile can be constructed and interpreted.

Table 1: Biochemical Selectivity Profile (IC50, nM)

CompoundJAK1JAK2JAK3TYK2Kinase Z (Off-target)
Tofacitinib 15252110>10,000
Baricitinib 81045060>10,000
Upadacitinib 51502500800>10,000
Compound X 10 250 1500 900 >10,000

Interpretation: The biochemical data suggests that Compound X is a potent JAK1 inhibitor with significant selectivity over other JAK family members. A >25-fold selectivity for JAK1 over JAK2, and >100-fold over JAK3 and TYK2, would be considered a favorable profile for a second-generation inhibitor. The lack of activity against "Kinase Z" is a positive indication of broader kinome selectivity.

Table 2: Cellular Functional Potency (IC50, nM)

CompoundpSTAT Inhibition (IL-6 stim)pSTAT Inhibition (EPO stim)
Tofacitinib 2540
Baricitinib 1822
Upadacitinib 12300
Compound X 20 500

Interpretation: The cellular data corroborates the biochemical findings. IL-6 signaling is primarily mediated by JAK1, while erythropoietin (EPO) signaling is dependent on JAK2. Compound X demonstrates potent inhibition of IL-6-mediated STAT phosphorylation, consistent with strong JAK1 inhibition. The significantly weaker inhibition of EPO-mediated signaling further supports its selectivity for JAK1 over JAK2 in a cellular context.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the kinase selectivity of the novel compound, 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole (Compound X). By employing a combination of broad biochemical profiling, cellular target engagement assays like CETSA, and functional cellular assays, a detailed and reliable selectivity profile can be established.

Based on our hypothetical data, Compound X emerges as a promising second-generation JAK inhibitor with a selectivity profile favoring JAK1. This profile suggests the potential for a therapeutic agent with an improved safety margin compared to less selective, first-generation inhibitors.

Future work should focus on expanding the kinase panel to cover the entire human kinome, assessing selectivity against other kinase families with similar structural motifs, and conducting in vivo studies to correlate the observed selectivity profile with efficacy and safety in preclinical models.

References

  • Gómez-Puerta, J. A., & Naval-Sendra, A. (2024). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Journal of Clinical Medicine.
  • Genentech, & University of Dundee. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • PubMed. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[7][18][19]riazines. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative efficacy and safety of Janus kinase inhibitors and biological disease-modifying antirheumatic drugs in rheumatoid arthritis: a systematic review and network meta-analysis. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Retrieved from [Link]

  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • ACS Publications. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Elsevier. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • MDPI. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Beilstein Publishing. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Validation

In Vitro Profiling of Selective COX-2 Inhibitors: A Head-to-Head Comparison of Pyrazole-Based Compounds vs. Alternative Scaffolds

Introduction & Mechanistic Rationale The development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) revolutionized the management of inflammatory diseases by mitigating the gastrointestinal toxicity associated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) revolutionized the management of inflammatory diseases by mitigating the gastrointestinal toxicity associated with traditional, non-selective NSAIDs[1]. The structural basis for this selectivity relies on a subtle divergence in the active site: the replacement of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. This substitution opens a secondary hydrophilic side pocket[2].

Pyrazole-based compounds, most notably Celecoxib , exploit this structural nuance. The rigid pyrazole core acts as an ideal scaffold to project a sulfonamide pharmacophore directly into this secondary pocket, achieving high binding affinity and selectivity[1][2]. To understand the unique pharmacodynamic profile of the pyrazole scaffold, this guide provides an objective, head-to-head in vitro comparison of Celecoxib against other heterocyclic scaffolds, including furanones (Rofecoxib) and isoxazoles (Valdecoxib).

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Stomach, Kidneys, Platelets AA->COX1 Physiological COX2 COX-2 (Inducible) Inflammation & Cancer AA->COX2 Pathological PG1 Homeostatic Prostaglandins (e.g., TXA2, PGE2) COX1->PG1 PG2 Inflammatory Prostaglandins (e.g., PGE2, PGI2) COX2->PG2 Celecoxib Celecoxib (Pyrazole) Selective Inhibitor Celecoxib->COX1 Weak Block Celecoxib->COX2 Strong Block NSAID Traditional NSAIDs Non-selective NSAID->COX1 NSAID->COX2

Arachidonic acid metabolism pathway illustrating COX-1/COX-2 divergence and pyrazole inhibition.

Head-to-Head Quantitative Data (In Vitro)

When evaluating highly lipophilic compounds like pyrazole derivatives, the in vitro Human Whole Blood Assay (WHBA) is the gold standard[3][4]. Recombinant enzyme assays artificially inflate the potency of these drugs because they lack plasma proteins. In physiological systems, pyrazole-based coxibs exhibit >97% plasma protein binding, heavily restricting the free-drug fraction. The WHBA accurately reflects this dynamic.

Table 1: In Vitro COX-1 and COX-2 Inhibition (Human Whole Blood Assay)
CompoundHeterocyclic ScaffoldCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Pyrazole 4,000 - 15,00040 - 150~26 - 375
Rofecoxib Furanone> 10,00018 - 27> 370
Valdecoxib Isoxazole140,000528,000
Diclofenac Acetic Acid (NSAID)~ 1,500~ 50~ 30

Data synthesized from comparative pharmacological analyses[3][4]. IC50 values represent the concentration required for 50% target inhibition.

Analysis of Scaffold Performance:
  • Potency vs. Hemostatic Balance : While the isoxazole (Valdecoxib) and furanone (Rofecoxib) scaffolds exhibit mathematically extreme COX-2 selectivity ratios, the pyrazole core of Celecoxib provides a safer physiological balance. Extreme COX-2 selectivity profoundly suppresses endothelial prostacyclin (PGI2) without affecting platelet thromboxane A2 (TXA2), shifting the hemostatic balance toward thrombosis—a primary driver of the cardiovascular adverse events that led to Rofecoxib's market withdrawal[1].

  • Off-Target Pyrazole Benefits : Beyond COX-2 inhibition, the pyrazole scaffold exhibits unique, COX-independent antiproliferative and pro-apoptotic effects. In vitro studies demonstrate that Celecoxib induces apoptosis in both COX-2 positive and COX-2 negative hematopoietic and epithelial tumor cell lines (IC50s of 35–65 µM). This apoptotic induction is entirely absent when treating cells with the furanone-based Rofecoxib, highlighting a distinct pharmacological advantage intrinsic to the pyrazole core[5].

Experimental Methodology: Self-Validating Human Whole Blood Assay (WHBA)

To ensure reproducibility and physiological relevance when benchmarking novel pyrazole derivatives, the following self-validating WHBA protocol must be utilized.

WHBA_Workflow Blood Human Whole Blood Collection Split Aliquot into Assay Plates Blood->Split COX1_Assay COX-1 Assay (Clotting, 1h, 37°C) Split->COX1_Assay COX2_Assay COX-2 Assay (LPS-stimulated, 24h, 37°C) Split->COX2_Assay Centrifuge Centrifugation (Plasma/Serum Extraction) COX1_Assay->Centrifuge COX2_Assay->Centrifuge ELISA1 Quantify TXB2 (ELISA/LC-MS) Centrifuge->ELISA1 COX-1 Readout ELISA2 Quantify PGE2 (ELISA/LC-MS) Centrifuge->ELISA2 COX-2 Readout

Step-by-step workflow of the Human Whole Blood Assay for COX-1/COX-2 selectivity profiling.

Step-by-Step Protocol

Phase 1: Blood Collection & Preparation

  • Causality : Blood must be drawn from healthy human volunteers who have abstained from all NSAIDs for at least 14 days to prevent baseline enzymatic inhibition.

  • Anticoagulation Strategy :

    • For COX-1: Use non-anticoagulated whole blood.

    • For COX-2: Use heparinized whole blood to prevent premature clotting during the extended 24-hour incubation.

Phase 2: COX-1 Assay (Clotting-Induced TXB2)

  • Causality : Blood coagulation naturally activates platelets. Because platelets exclusively express constitutive COX-1, clotting forces the conversion of arachidonic acid into Thromboxane A2 (TXA2), which rapidly degrades into the stable biomarker TXB2[4].

  • Aliquot 1 mL of non-anticoagulated blood into glass tubes containing 2 µL of the pyrazole test compound (dissolved in DMSO; final DMSO concentration ≤0.2%).

  • Incubate at 37°C for 1 hour to allow complete coagulation.

  • Self-Validation System : You must run a vehicle-only control (establishes maximum TXB2 production) and a 10 µM Indomethacin positive control. The assay is only valid if the Indomethacin control demonstrates >95% inhibition of TXB2.

Phase 3: COX-2 Assay (LPS-Induced PGE2)

  • Causality : Lipopolysaccharide (LPS) stimulates monocytes in the blood to express the inducible COX-2 enzyme, resulting in the production of Prostaglandin E2 (PGE2)[4].

  • Aliquot 1 mL of heparinized blood into plates containing the test compound.

  • Add 10 µg/mL of LPS (e.g., E. coli O111:B4) to stimulate COX-2 expression.

  • Incubate at 37°C for 24 hours.

  • Self-Validation System : You must include an LPS-free (unstimulated) control. This ensures that baseline PGE2 is negligible, mathematically confirming that the PGE2 measured in the stimulated wells is strictly derived from newly synthesized COX-2.

Phase 4: Extraction and Quantification

  • Centrifuge all samples at 2,000 × g for 10 minutes at 4°C to isolate serum (COX-1) and plasma (COX-2).

  • Quantify TXB2 (COX-1 readout) and PGE2 (COX-2 readout) using competitive ELISA or LC-MS/MS.

  • Calculate IC50 values using non-linear regression (sigmoidal dose-response curve fitting).

References

  • SciELO - Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Available at:[Link]

  • American Association for Cancer Research (AACR) Journals - Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Available at:[Link]

  • The American Journal of Managed Care (AJMC) - Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Available at:[Link]

  • Royal Society of Chemistry (RSC) - NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For novel or specialized compounds like 1-ethyl-4-(1-pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For novel or specialized compounds like 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, where a specific Safety Data Sheet (SDS) may not be widely available, a conservative and informed approach to waste management is paramount. This guide provides a comprehensive framework for the proper disposal of this pyrazole derivative, grounded in established safety protocols and regulatory principles to ensure the protection of laboratory personnel and the environment.

The core principle underpinning this protocol is that of "cradle-to-grave" responsibility, a framework mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] This principle holds the waste generator accountable for the hazardous material from its creation to its ultimate disposal.[2][3] Therefore, the procedures outlined below are designed to be self-validating, ensuring compliance and safety at every stage.

Part 1: Hazard Assessment and Precautionary Measures

Given the absence of a specific SDS, we must infer the potential hazards from analogous chemical structures. Pyrazole derivatives are known to present several risks, including being harmful if swallowed and causing skin, eye, and respiratory irritation.[4][5] The sulfonyl group adds another layer of chemical reactivity to consider. Consequently, a cautious approach that treats 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole as hazardous waste is mandatory.[6]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Full PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times when handling the compound or its waste.[6][7]

  • Ventilation: All handling and waste packaging should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][8]

  • Avoid Contamination: Prevent the chemical from entering drains or waterways, as its ecological impact is unknown.[4][9]

Table 1: Hazard Profile of Structurally Related Pyrazole Compounds To substantiate our conservative disposal strategy, the following table summarizes hazard information from known pyrazole derivatives.

Compound NameCAS NumberKey Hazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[10]
Pyrazole (General)288-13-1Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]Dispose of contents/container to an approved waste disposal plant.[4]
1-Ethyl-4-ethynyl-1H-pyrazole573982-81-7Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container to hazardous waste disposal.[5]
Part 2: Step-by-Step Disposal Protocol

The segregation of waste streams at the point of generation is the most critical step in a compliant disposal workflow. Mixing different waste types can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal.[11][12]

Step 1: Waste Identification and Segregation

Immediately upon generation, classify the waste into the appropriate stream:

  • Solid Waste: This includes any unused 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole powder, contaminated weighing boats, gloves, bench paper, and absorbent materials from spill cleanups.

  • Liquid Waste: This stream comprises any solutions containing dissolved 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole. Crucially, do not mix this aqueous or solvent-based waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]

  • Empty Containers: Original containers that held the pure compound must also be treated as hazardous waste until properly decontaminated.

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposure and ensure the waste is accepted by your disposal contractor.

  • Container Selection:

    • Use only chemically compatible containers, typically high-density polyethylene (HDPE) or borosilicate glass, that are in good condition with a secure, leak-proof lid.[6][12]

    • Ensure the container is appropriate for the waste type (e.g., wide-mouth for solids, narrow-neck for liquids).

  • Labeling:

    • Attach a completed EHS Hazardous Waste Label to the container before adding any waste.

    • The label must clearly state:

      • The words "Hazardous Waste"[10]

      • The full, unabbreviated chemical name: "1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole" and all other constituents, including solvents, with their percentages.[12]

      • The date the first waste was added (accumulation start date).

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to capture any potential leaks.[12] The containment volume should be sufficient to hold the contents of the largest container.

  • Segregation: Store waste containers away from incompatible materials. For instance, keep organic solvent waste away from oxidizers.[12]

  • Container Status: Keep waste containers closed at all times except when adding waste.[12]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once a waste container is full or you are finished generating that specific waste stream, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate in the lab.[11]

  • Documentation: Complete all necessary waste disposal manifests or forms as required by your institution and the hazardous waste contractor. This documentation is a critical part of the "cradle-to-grave" tracking process.[2][6]

Step 5: Managing Spills and Decontamination

  • Small Spills: For minor spills, wear appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the contaminated absorbent and place it into the designated solid hazardous waste container.[6]

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS or emergency response team.

  • Empty Container Decontamination: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[13] The rinsate from this process is considered hazardous liquid waste and must be collected in the appropriate waste container.[7] After triple-rinsing and air-drying in a fume hood, the original labels must be completely defaced or removed before the container can be discarded with regular laboratory glass or plastic waste.[13]

Part 3: Visualizing the Disposal Workflow

To clarify the decision-making process, the following diagram outlines the complete disposal workflow for waste generated from 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

G cluster_0 cluster_3 Step 3: Storage & Final Disposal A Waste Generation (1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole) B1 Solid Waste (Contaminated PPE, Absorbents) A->B1 B2 Liquid Waste (Solutions, Rinsate) A->B2 B3 Empty Container (Original Packaging) A->B3 C1 Place in Labeled Solid Hazardous Waste Container B1->C1 C2 Place in Labeled Liquid Hazardous Waste Container B2->C2 C3 Triple-Rinse with Appropriate Solvent B3->C3 D1 Store in Secondary Containment in Satellite Accumulation Area C1->D1 C2->D1 D2 Collect Rinsate in Liquid Waste Container (C2) C3->D2 E Contact EHS for Pickup by Licensed Waste Contractor D1->E D2->C2 D3 Deface Label & Dispose of Clean Container

Caption: Disposal workflow for 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole.

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